molecular formula C30H41NO10 B1673516 Fmoc-NH-PEG6-CH2CH2COOH CAS No. 882847-34-9

Fmoc-NH-PEG6-CH2CH2COOH

Katalognummer: B1673516
CAS-Nummer: 882847-34-9
Molekulargewicht: 575.6 g/mol
InChI-Schlüssel: HEGZERUHBVYZPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-N-amido-PEG6-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO10/c32-29(33)9-11-35-13-15-37-17-19-39-21-22-40-20-18-38-16-14-36-12-10-31-30(34)41-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,31,34)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGZERUHBVYZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101154275
Record name 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20-hexaoxa-2-azatricosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882847-34-9
Record name 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20-hexaoxa-2-azatricosanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882847-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20-hexaoxa-2-azatricosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Fmoc-amino)-PEG6-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NH-PEG6-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG6-CH2CH2COOH is a heterobifunctional linker integral to modern bioconjugation, peptide synthesis, and the development of targeted therapeutics.[1][2][3] This molecule incorporates three key chemical features: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete six-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid. This unique architecture provides researchers with a versatile tool for the sequential and site-specific linkage of molecules, enabling the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[][5][6]

The hydrophilic PEG6 spacer enhances the aqueous solubility and bioavailability of the resulting conjugates, a critical consideration when working with hydrophobic drugs or peptides.[7][8] The Fmoc protecting group offers an orthogonal protection strategy, as it can be selectively removed under mild basic conditions without affecting acid-labile protecting groups commonly used in peptide synthesis.[2][7] The terminal carboxylic acid provides a reactive handle for conjugation to primary amines, typically through the formation of a stable amide bond.[1][7]

Core Properties and Quantitative Data

This compound is a well-characterized compound with the following properties:

PropertyValueReference(s)
Chemical Formula C29H39NO10[9]
Molecular Weight 561.6 g/mol [9]
CAS Number 437655-96-4[2]
Appearance White to off-white solid[7]
Purity Typically ≥95%[2][7]
Storage Conditions -20°C, protected from light and moisture[1][7]

Solubility: While specific quantitative data is not readily available in a consolidated source, based on the properties of similar PEGylated molecules, this compound is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM). The hydrophilic PEG chain also imparts some solubility in aqueous media.[1][7][10]

Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are typically available from commercial suppliers to confirm the structure and purity of the compound. While the raw data is not provided here, representative spectra can be requested from the vendor.

Key Applications and Experimental Protocols

The unique trifunctional nature of this compound makes it a valuable tool in several key areas of research and development.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this linker can be used to introduce a hydrophilic PEG spacer into a peptide sequence. This can improve the solubility of hydrophobic peptides and provide a flexible linker for the attachment of other molecules.[2][11]

Experimental Protocol: Incorporation of this compound into a Peptide Chain via SPPS

This protocol outlines the manual coupling of the linker to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • This compound

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for at least 1 hour.[12]

    • If the N-terminal Fmoc group is present, treat the resin with 20% piperidine in DMF for 7 minutes, drain, and repeat for another 7 minutes to ensure complete deprotection.[12]

    • Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.[12]

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HCTU or HATU (3-5 equivalents) in DMF.[12]

    • Add DIPEA or collidine (6-10 equivalents) to the solution and mix for a few minutes to pre-activate the carboxylic acid.[12]

  • Coupling to the Resin:

    • Add the activated linker solution to the washed and deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.[13] The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and then DMF (3 times) to remove any unreacted reagents and byproducts.[14]

  • Fmoc Deprotection of the Linker's Amine (for subsequent coupling):

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly attached linker.[15]

    • Wash the resin thoroughly with DMF as described in step 1. The resin is now ready for the coupling of the next amino acid.

Antibody-Drug Conjugates (ADCs)

This compound can serve as a linker to connect a cytotoxic payload to a monoclonal antibody. The PEG spacer can improve the ADC's solubility and pharmacokinetic profile.[][16][17]

Experimental Protocol: Two-Step Conjugation for ADC Synthesis

This protocol describes a general strategy where the linker is first attached to the drug, and the resulting drug-linker conjugate is then attached to the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Cytotoxic drug with a free amine group

  • This compound

  • Activation reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

  • Solvents: Anhydrous DMF or DMSO

  • Deprotection reagent: 20% piperidine in DMF

  • Purification system: Size-exclusion chromatography (SEC)

Procedure:

Part 1: Synthesis of the Drug-Linker Conjugate

  • Activation of the Linker:

    • Dissolve this compound (1.2 equivalents), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.[18]

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[18]

  • Coupling to the Drug:

    • Add the amine-containing drug (1 equivalent) to the activated linker solution.

    • Stir the reaction at room temperature overnight.

    • Purify the Fmoc-protected drug-linker conjugate using reverse-phase HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-drug-linker conjugate in 20% piperidine in DMF.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure and purify the deprotected drug-linker conjugate (now with a free amine) by HPLC.

Part 2: Conjugation to the Antibody

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a suitable concentration (e.g., 5-10 mg/mL).[18]

  • Activation of the Antibody's Carboxyl Groups (if applicable, though lysine (B10760008) conjugation is more common):

    • Alternatively, and more commonly, the linker-drug conjugate (with a carboxylic acid) is activated and then reacted with the lysine residues on the antibody. For this example, we assume the initial linker's carboxylic acid is used for antibody conjugation.

  • Conjugation Reaction:

    • Activate the carboxylic acid of a new batch of this compound (or a similar linker without the Fmoc group if the drug is attached via another functionality) with EDC/NHS as described in Part 1, Step 1.

    • Add the activated linker to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Incubate the reaction for 2-4 hours at room temperature.[18]

    • Quench the reaction by adding an excess of a small molecule amine like Tris or glycine.

  • Purification of the ADC:

    • Purify the resulting ADC using SEC to remove unconjugated drug-linker and other small molecules.[16]

    • Characterize the ADC for DAR, purity, and aggregation.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is an ideal linker for connecting the target-binding ligand and the E3 ligase ligand.[6][8][19]

Experimental Protocol: Modular Synthesis of a PROTAC

This protocol outlines a stepwise synthesis where the linker is sequentially coupled to the two ligands.

Materials:

  • Protein of Interest (POI) ligand with a free amine

  • E3 ligase ligand with a free amine

  • This compound

  • Coupling reagents: HATU, DIPEA

  • Deprotection reagent: 20% piperidine in DMF

  • Solvent: Anhydrous DMF

  • Purification system: HPLC

Procedure:

  • Coupling of the First Ligand:

    • Activate the carboxylic acid of this compound (1.2 equivalents) with HATU (1.2 equivalents) and DIPEA (2-3 equivalents) in anhydrous DMF for 5-10 minutes.[20]

    • Add the amine-containing POI ligand (1 equivalent) to the activated linker solution.

    • Stir the reaction at room temperature for 4-16 hours.[21]

    • Purify the resulting Fmoc-protected POI-linker conjugate by HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified POI-linker conjugate in 20% piperidine in DMF and stir for 1-2 hours.[19]

    • Remove the solvent and purify the deprotected POI-linker (with a free amine) by HPLC.

  • Coupling of the Second Ligand (assuming the E3 ligase ligand has a carboxylic acid):

    • Activate the carboxylic acid of the E3 ligase ligand (1.2 equivalents) with HATU and DIPEA in DMF.

    • Add the deprotected POI-linker conjugate (1 equivalent) to the activated E3 ligase ligand.

    • Stir at room temperature overnight.

  • Purification of the Final PROTAC:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.[21]

Mandatory Visualizations

Experimental Workflows

G General Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound cluster_0 Resin Preparation and First Amino Acid Coupling cluster_1 Peptide Chain Elongation cluster_2 Linker Incorporation cluster_3 Final Steps Resin Swell Resin in DMF Fmoc_Deprotection_Resin Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection_Resin Wash_1 Wash Resin (DMF) Fmoc_Deprotection_Resin->Wash_1 Couple_AA1 Couple First Amino Acid to Resin Wash_1->Couple_AA1 Activate_AA1 Activate First Fmoc-Amino Acid Activate_AA1->Couple_AA1 Wash_2 Wash Resin Couple_AA1->Wash_2 Fmoc_Deprotection_Peptide Fmoc Deprotection Wash_2->Fmoc_Deprotection_Peptide Wash_3 Wash Resin Fmoc_Deprotection_Peptide->Wash_3 Couple_AA_n Couple Next Amino Acid Wash_3->Couple_AA_n Activate_AA_n Activate Next Fmoc-Amino Acid Activate_AA_n->Couple_AA_n Wash_4 Wash Resin Couple_AA_n->Wash_4 Loop_Start Wash_4->Loop_Start Fmoc_Deprotection_Final_AA Fmoc Deprotection of Last Amino Acid Wash_5 Wash Resin Fmoc_Deprotection_Final_AA->Wash_5 Couple_Linker Couple Linker to Peptide Wash_5->Couple_Linker Activate_Linker Activate this compound (e.g., HATU/DIPEA) Activate_Linker->Couple_Linker Wash_6 Wash Resin Couple_Linker->Wash_6 Final_Fmoc_Deprotection Final Fmoc Deprotection (Optional) Wash_6->Final_Fmoc_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Fmoc_Deprotection->Cleavage Purification Purification of Crude Peptide (HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

G General Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_0 Payload-Linker Synthesis cluster_1 ADC Conjugation and Purification Linker This compound Activation Activate Linker's Carboxylic Acid (e.g., EDC/NHS) Linker->Activation Payload Payload with Reactive Group (e.g., -NH2) Coupling_PL Couple Linker to Payload Payload->Coupling_PL Activation->Coupling_PL Purification_PL Purify Fmoc-Payload-Linker Coupling_PL->Purification_PL Deprotection Fmoc Deprotection (20% Piperidine/DMF) Purification_PL->Deprotection Purification_PL_Dep Purify Payload-Linker Deprotection->Purification_PL_Dep Conjugation Conjugate Payload-Linker to mAb (e.g., via Lysine residues) Purification_PL_Dep->Conjugation Antibody Monoclonal Antibody (mAb) Antibody->Conjugation Quenching Quench Reaction (e.g., Tris buffer) Conjugation->Quenching Purification_ADC Purify ADC (e.g., SEC) Quenching->Purification_ADC Characterization Characterize ADC (DAR, etc.) Purification_ADC->Characterization

Caption: General workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.

G General Workflow for PROTAC Synthesis cluster_0 Step 1: First Ligand Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Ligand Coupling Linker This compound Activation1 Activate Linker's Carboxylic Acid (e.g., HATU/DIPEA) Linker->Activation1 Ligand1 POI or E3 Ligand 1 (with -NH2 group) Coupling1 Couple Ligand 1 to Linker Ligand1->Coupling1 Activation1->Coupling1 Purification1 Purify Fmoc-Ligand1-Linker Coupling1->Purification1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Purification1->Deprotection Purification2 Purify H2N-Ligand1-Linker Deprotection->Purification2 Coupling2 Couple Ligand 2 to Linker Purification2->Coupling2 Ligand2 POI or E3 Ligand 2 (with -COOH group) Activation2 Activate Ligand 2's Carboxylic Acid Ligand2->Activation2 Activation2->Coupling2 Purification3 Purify Final PROTAC (HPLC) Coupling2->Purification3 G Hypothetical PROTAC-Mediated Degradation of FLT3 Receptor cluster_0 Normal FLT3 Signaling in AML cluster_1 PROTAC Intervention FLT3 Mutated FLT3 Receptor (Constitutively Active) PI3K PI3K/AKT Pathway FLT3->PI3K RAS RAS/RAF/MAPK Pathway FLT3->RAS STAT5 STAT5 Pathway FLT3->STAT5 Ternary_Complex Formation of FLT3-PROTAC-E3 Complex FLT3->Ternary_Complex Proliferation Cell Proliferation and Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation PROTAC FLT3-Targeting PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of FLT3 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation FLT3 Degradation Proteasome->Degradation Degradation->Proliferation Inhibition

References

An In-depth Technical Guide to Fmoc-NH-PEG6-CH2CH2COOH: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Fmoc-NH-PEG6-CH2CH2COOH. It details its chemical structure, physicochemical properties, and core applications in modern therapeutic development, including its role in Antibody-Drug Conjugates (ADCs) and Solid-Phase Peptide Synthesis (SPPS). This document offers detailed experimental protocols for its use and visual diagrams to illustrate key chemical processes and logical workflows.

Core Concepts and Structure

This compound is a versatile chemical tool widely used in bioconjugation and drug delivery. Its structure is defined by three key functional components:

  • A Fluorenylmethyloxycarbonyl (Fmoc) Protected Amine: This amine group is protected by the base-labile Fmoc group, which is stable under acidic conditions but can be readily removed with a mild base, such as piperidine (B6355638). This feature is fundamental to its use in stepwise synthesis, particularly in SPPS.

  • A Hexa(ethylene glycol) (PEG6) Spacer: The six-unit polyethylene (B3416737) glycol chain is a hydrophilic spacer that imparts several beneficial properties to the molecule and its conjugates. It enhances aqueous solubility, reduces aggregation, increases hydrodynamic radius (which can prolong circulation half-life), and provides a flexible, non-immunogenic linker arm between two conjugated moieties.[1][2]

  • A Terminal Carboxylic Acid: This functional group provides a reactive handle for conjugation to primary amines through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide (B86325) chemistry, using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[3][4]

The combination of these features in a single molecule allows for orthogonal, stepwise conjugation strategies, making it an invaluable linker in the construction of complex biomolecules.

Physicochemical and Quantitative Properties

There are two closely related and sometimes confused versions of the Fmoc-NH-PEG6-acid linker. This guide focuses on the propanoic acid derivative, as specified. The table below summarizes its key quantitative properties.

PropertyValueSource(s)
Chemical Name 21-(Fmoc-amino)-4,7,10,13,16,19-hexaoxahenicosanoic acid[5][6]
Synonyms Fmoc-N-amido-PEG6-acid, Fmoc-PEG6-propanoic acid[3]
CAS Number 882847-34-9[3][5][6][7][8]
Molecular Formula C₃₀H₄₁NO₁₀[1][3][7]
Molecular Weight 575.65 g/mol [1][3][7]
Appearance Viscous Liquid or White to Off-White Solid[7]
Purity Typically ≥95%[3][8]
Solubility Soluble in polar organic solvents (DMF, DMSO, CH₂Cl₂) and aqueous buffers. Sparingly soluble in alcohols and toluene. Insoluble in ether.[9]
Storage Conditions -20°C or 4°C, keep dry and protected from light.[3][5]

Note: A related compound, Fmoc-NH-PEG6-CH2COOH (the acetic acid derivative), has a CAS number of 437655-96-4 and a molecular weight of 561.62 g/mol .[2][10][11][12]

Key Applications in Research and Drug Development

The unique heterobifunctional nature of this compound makes it a critical component in several advanced biomedical applications.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a crucial role in connecting a potent cytotoxic payload to a monoclonal antibody. The PEG6 spacer in this compound offers significant advantages:

  • Enhanced Hydrophilicity: Many cytotoxic drugs are hydrophobic, leading to ADC aggregation and poor pharmacokinetics. The hydrophilic PEG linker counteracts this, improving solubility and stability.[1][2][7]

  • Improved Pharmacokinetics (PK): The PEG chain increases the ADC's hydrodynamic size, which can reduce renal clearance and extend its circulation half-life, allowing for greater tumor accumulation.[1][2]

  • Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the drug or antibody, lowering the risk of an immune response.[2][]

Solid-Phase Peptide Synthesis (SPPS)

This linker is widely used in SPPS to introduce a flexible, hydrophilic spacer into a peptide sequence.[] The workflow is straightforward: the carboxylic acid end is coupled to the free N-terminal amine of the growing peptide chain on the solid support. Following this, the Fmoc group is removed, exposing a new primary amine on the PEG linker for further peptide chain elongation. This allows for the synthesis of complex, multi-domain peptides.

PROTACs and Probe Development

The linker is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[14] Its use in developing multifunctional probes benefits from the enhanced solubility and biocompatibility conferred by the PEG spacer.

Experimental Protocols

The following sections provide detailed methodologies for the two primary reactions involving this compound.

Protocol for Fmoc Group Deprotection

This protocol describes the removal of the Fmoc protecting group from the terminal amine, a crucial step in SPPS or prior to conjugating the amine end of the linker. This procedure is typically performed on a peptide synthesized on a solid support.

Materials:

  • Fmoc-protected substrate (e.g., peptide-resin with the linker attached)

  • Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-Dimethylformamide (DMF)

  • Washing Solvent: High-purity DMF

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin-bound substrate in DMF for 30-60 minutes in the synthesis vessel.[9][15]

  • Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate the mixture gently at room temperature for 5 minutes.[8][15]

  • Drain: Drain the deprotection solution from the vessel.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes at room temperature to ensure complete removal of the Fmoc group.[9][15]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (at least 5 cycles, using ~10 mL per gram of resin for each wash) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]

  • The resin is now ready for the subsequent coupling step.

Protocol for Carboxylic Acid Coupling via EDC/NHS Chemistry

This protocol details the activation of the terminal carboxylic acid of this compound and its subsequent coupling to a primary amine-containing molecule (e.g., a protein, antibody, or another small molecule).

Materials:

  • This compound

  • Molecule with a primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[4]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2-7.5[4]

  • Quenching Solution (Optional): 1 M Hydroxylamine HCl, pH 8.5

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation. Prepare fresh solutions of all reagents immediately before use.[4]

  • Carboxylic Acid Activation:

    • Dissolve this compound in Activation Buffer.

    • Add EDC (typically a 1.5 to 2-fold molar excess over the linker) and NHS (a 1.5 to 2-fold molar excess) to the linker solution.[16]

    • Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[4]

  • Amine Coupling:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated linker solution to the amine-containing molecule solution. The pH of the final mixture should be between 7.2 and 8.0 to ensure the primary amine is deprotonated and reactive.[4]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[4]

  • Quenching (Optional): To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Solution and incubate for 5-15 minutes.[17]

  • Purification: Remove excess reagents and byproducts to purify the final conjugate. A desalting column or dialysis is commonly used for protein conjugates.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

cluster_deprotection Fmoc Deprotection cluster_coupling Carboxyl Coupling start_node Fmoc-NH-PEG6-COOH process1 20% Piperidine in DMF process2 EDC / NHS + R-NH2 amine_node H2N-PEG6-COOH (Free Amine) amide_node Fmoc-NH-PEG6-CO-NH-R (Amide Bond Formed) reagent_node reagent_node process_node process_node process1->amine_node Removes Fmoc group process2->amide_node Activates COOH, couples to amine

Caption: Chemical reactivity pathways of this compound.

ADC ADC in Circulation (Linker is Stable) Binding 1. Binding ADC->Binding TumorCell Tumor Cell (Target Antigen) Binding->TumorCell Targets Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage & Payload Release Lysosome->Cleavage Payload Free Cytotoxic Payload Cleavage->Payload Apoptosis 5. Apoptosis Payload->Apoptosis Induces

Caption: General workflow for an Antibody-Drug Conjugate (ADC) mechanism.

resin Start: Resin with Free Amine (R-NH2) couple_aa Couple Fmoc-AA-OH resin->couple_aa EDC/HATU deprotect1 Fmoc Deprotection (20% Piperidine/DMF) couple_aa->deprotect1 repeat Repeat Cycle for Peptide Elongation deprotect1->repeat repeat->couple_aa Yes couple_linker Couple Fmoc-NH-PEG6-COOH repeat->couple_linker No deprotect2 Final Fmoc Deprotection couple_linker->deprotect2 cleave Cleave from Resin (e.g., with TFA) deprotect2->cleave product End: Purified PEGylated Peptide cleave->product

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using the linker.

References

Fmoc-NH-PEG6-CH2CH2COOH molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-NH-PEG6-CH2CH2COOH: Properties, Applications, and Protocols

This technical guide provides a comprehensive overview of this compound, a heterobifunctional linker widely used in bioconjugation, drug delivery, and nanotechnology.[1][2] It is particularly relevant for researchers, scientists, and drug development professionals engaged in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and in solid-phase peptide synthesis (SPPS).

Core Properties and Molecular Data

This compound is a polyethylene (B3416737) glycol (PEG) derivative that features two distinct functional groups: an Fmoc-protected amine and a terminal carboxylic acid.[1][3] The six-unit PEG chain imparts hydrophilicity, which can enhance the solubility and stability of the resulting conjugates in aqueous environments.[1][3]

Quantitative Data Summary

PropertyValueReferences
Molecular Weight 575.65 g/mol [4][5]
Alternate Molecular Weight 575.6 g/mol [1]
Molecular Formula C30H41NO10[1][4]
Purity ≥95%[1]
CAS Number 882847-34-9[1][4]

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool for covalently linking different molecules. Its primary applications include:

  • Antibody-Drug Conjugates (ADCs): This molecule is used as a cleavable linker in the synthesis of ADCs.[4][5][6] ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[7] The PEG spacer can improve the pharmacokinetic properties of the ADC.[7]

  • Peptide Synthesis: In SPPS, the Fmoc group is a base-labile protecting group for the amine terminus. This allows for the stepwise addition of amino acids to a growing peptide chain. The PEG portion can be incorporated to create peptides with enhanced solubility or to add a spacer arm.

  • Bioconjugation: The linker can be used to attach molecules to proteins, surfaces, or nanoparticles, facilitating the development of novel diagnostic and therapeutic agents.[2]

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-stage process: 1) reaction of the carboxylic acid with a payload molecule, and 2) deprotection of the Fmoc group to reveal an amine that can be conjugated to a second molecule, such as an antibody.

Protocol 1: Activation of Carboxylic Acid and Conjugation to an Amine-Containing Payload

This protocol describes the formation of a stable amide bond between the linker's carboxylic acid and a primary amine on a payload molecule (e.g., a cytotoxic drug). This is achieved by activating the carboxylic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester.

Materials:

  • This compound

  • Amine-containing payload molecule

  • EDC and NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vial and magnetic stirrer

Procedure:

  • Activation of Linker: Dissolve this compound (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 1 hour to form the NHS ester of the linker.

  • Conjugation to Payload: In a separate vial, dissolve the amine-containing payload (1.1 equivalents) in anhydrous DMF.

  • Add the payload solution to the activated linker solution.

  • Stir the reaction at room temperature overnight.

  • Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired Fmoc-linker-payload conjugate.

  • Purification: Upon completion, purify the conjugate using reverse-phase High-Performance Liquid Chromatography (HPLC). Lyophilize the fractions containing the pure product.

Protocol 2: Fmoc Deprotection and Conjugation to an Antibody

This protocol outlines the removal of the Fmoc protecting group to yield a free amine on the linker-payload conjugate, which is then reacted with a monoclonal antibody.

Materials:

  • Purified Fmoc-linker-payload conjugate

  • 20% Piperidine (B6355638) in DMF

  • Monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Fmoc Deprotection: Dissolve the purified Fmoc-linker-payload conjugate in DMF.

  • Add a solution of 20% piperidine in DMF to the reaction mixture.[8][9]

  • Stir at room temperature for 30 minutes to remove the Fmoc protecting group.[7] The completion of this step can often be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.[9]

  • Purify the resulting amine-linker-payload conjugate by HPLC to remove the deprotection reagents and byproducts.

  • Conjugation to Antibody: The purified amine-linker-payload can be conjugated to an antibody. This typically involves activating the carboxyl groups on the antibody (e.g., on aspartic or glutamic acid residues) with EDC/NHS and then reacting with the amine of the linker-payload.

  • Quenching: Quench the reaction by adding a quenching buffer, such as Tris-HCl.

  • Final Purification: Purify the final antibody-drug conjugate using a size-exclusion chromatography column to remove any unconjugated linker-payload molecules.[10]

Visualizations

The following diagrams illustrate the experimental workflow and the general mechanism of action for an ADC created using this type of linker.

G cluster_0 Stage 1: Payload Conjugation cluster_1 Stage 2: Antibody Conjugation linker Fmoc-NH-PEG6-COOH activated_linker Activated Linker (NHS Ester) linker->activated_linker EDC, NHS in DMF payload Amine-Payload fmoc_conjugate Fmoc-Linker-Payload payload->fmoc_conjugate activated_linker->fmoc_conjugate deprotection Amine-Linker-Payload fmoc_conjugate->deprotection 20% Piperidine in DMF adc Antibody-Drug Conjugate (ADC) deprotection->adc antibody Antibody antibody->adc Amide Bond Formation

Caption: Experimental workflow for a two-stage bioconjugation using this compound.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment adc Antibody-Drug Conjugate (ADC) normal_cell Normal Cell (No Target Antigen) adc->normal_cell No Binding cancer_cell Cancer Cell (Target Antigen) adc->cancer_cell Binding endosome Endosome cancer_cell->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Released Payload lysosome->payload Linker Cleavage & Payload Release apoptosis Cell Death (Apoptosis) payload->apoptosis Induces

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC) targeting cancer cells.

References

In-Depth Technical Guide to Fmoc-NH-PEG6-CH2CH2COOH (CAS: 882847-34-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-NH-PEG6-CH2CH2COOH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics research. This document details its chemical properties, applications, and includes experimental protocols for its use.

Core Chemical and Physical Data

This compound, with the CAS number 882847-34-9 , is a polyethylene (B3416737) glycol (PEG) derivative that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The PEG6 spacer arm enhances solubility and provides flexibility to the conjugated molecules.

PropertyValue
CAS Number 882847-34-9
Synonyms Fmoc-N-amido-PEG6-acid, (Fmoc-amino)-PEG6-carboxylic Acid, Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Molecular Formula C₃₀H₄₁NO₁₀
Molecular Weight 575.65 g/mol
Appearance Colorless to light yellow viscous liquid or oil
Purity Typically ≥95%
Storage Conditions Recommended storage at -20°C for long-term stability.

Applications in Research and Drug Development

The unique structure of this compound, featuring orthogonal protecting groups and a hydrophilic spacer, makes it a versatile tool in several advanced research areas.

Solid-Phase Peptide Synthesis (SPPS)

This linker can be incorporated into peptides during solid-phase synthesis to introduce a flexible, hydrophilic spacer. This is particularly beneficial for:

  • Improving Solubility: The PEG chain enhances the solubility of hydrophobic peptides.

  • Creating Spacing: The linker can be used to distance a payload or label from the peptide backbone to minimize steric hindrance.

Antibody-Drug Conjugates (ADCs)

This compound serves as a crucial component in the construction of ADCs.[1] ADCs are targeted therapies that combine the specificity of an antibody with the cytotoxicity of a potent drug. The linker connects the antibody to the cytotoxic payload, and its characteristics, such as stability and length, are critical for the ADC's efficacy and safety.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[2] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The PEG6 linker can be used to optimize the distance and orientation between the two ligands, which is crucial for the formation of a productive ternary complex and subsequent protein degradation.

Bioconjugation and Surface Modification

The bifunctional nature of this molecule allows for its use in a wide range of bioconjugation applications, including:

  • Labeling: Attaching fluorescent dyes or other reporter molecules to proteins and other biomolecules.

  • Immobilization: Attaching biomolecules to solid supports for assays or purification.

Experimental Protocols

The following are generalized protocols for the use of this compound. Researchers should optimize these protocols for their specific applications.

Fmoc Deprotection

The Fmoc protecting group is base-labile and can be removed under mild conditions.

StepReagent/ConditionDuration
120% Piperidine in Dimethylformamide (DMF)5-20 minutes
2Wash with DMF3-5 times
3Wash with Dichloromethane (DCM)2-3 times
Coupling of Carboxylic Acid to an Amine

The terminal carboxylic acid can be activated to react with a primary amine, forming a stable amide bond.

StepReagentsNotes
1Activation: Dissolve this compound in DMF.
2Add a coupling agent (e.g., HATU, HBTU, or PyBOP) and an amine base (e.g., DIPEA or NMM).The choice of coupling agent and base can be optimized for specific substrates.
3Coupling: Add the amine-containing molecule to the activated linker solution.The reaction is typically carried out at room temperature.
4Purification: Purify the conjugate using appropriate chromatographic techniques (e.g., HPLC, size-exclusion chromatography).

Example quantitative data for a coupling reaction in SPPS:

ReagentMolar Equivalence (relative to resin loading)
This compound1.5 - 3 eq
HATU1.45 - 2.9 eq
DIPEA3 - 6 eq

Visualization of Experimental Workflows

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF, DCM) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycles Washing2->Repeat Linker_Coupling Linker Coupling (Fmoc-NH-PEG6-COOH) Washing2->Linker_Coupling Repeat->Deprotection1 Deprotection2 Final Fmoc Deprotection Linker_Coupling->Deprotection2 Cleavage Cleavage from Resin (e.g., TFA) Deprotection2->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final PEGylated Peptide Purification->Final_Peptide

SPPS workflow for peptide modification.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation to Antibody Linker Fmoc-NH-PEG6-COOH Activation Carboxyl Activation (e.g., EDC, NHS) Linker->Activation Payload Cytotoxic Payload (with amine group) Coupling Coupling Payload->Coupling Activation->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Linker_Payload Linker-Payload Construct Deprotection->Linker_Payload Conjugation Conjugation Reaction Linker_Payload->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Final ADC Purification->ADC

General workflow for ADC synthesis.

Characterization Techniques

The successful synthesis and purification of conjugates involving this compound require rigorous analytical characterization.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To assess purity and separate the final product from starting materials and byproducts.[3]
Mass Spectrometry (MS) To confirm the molecular weight of the final conjugate and verify the successful coupling.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the linker and its conjugates.

This technical guide provides a foundational understanding of this compound for its application in advanced scientific research. For specific applications, further optimization of the described protocols is recommended.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Fmoc-NH-PEG6-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility of Fmoc-NH-PEG6-CH2CH2COOH, a heterobifunctional linker critical in bioconjugation, drug delivery, and peptide synthesis. Understanding the solubility of this reagent is paramount for its effective application in developing novel therapeutics and research tools. This document outlines the structural determinants of its solubility, provides a detailed experimental protocol for its quantification, and presents illustrative data and influencing factors in a structured format.

Core Concepts: The Duality of this compound Solubility

The aqueous solubility of this compound is governed by a delicate balance between its hydrophobic and hydrophilic moieties.

  • The Hydrophilic Driver: Polyethylene Glycol (PEG) The hexa (ethylene glycol) (PEG6) spacer is the primary contributor to the molecule's water solubility. The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, effectively creating a hydration shell that facilitates its dissolution in aqueous media.[1][2][3][4] Generally, a longer PEG chain correlates with increased hydrophilicity and, consequently, higher aqueous solubility.

  • The Hydrophobic Anchor: Fluorenylmethyloxycarbonyl (Fmoc) In contrast, the Fmoc protecting group is a large, aromatic, and highly hydrophobic structure. Its presence significantly counteracts the hydrophilic nature of the PEG chain, thereby limiting the overall aqueous solubility of the molecule. The insolubility of Fmoc-protected amino acids in water is a well-documented challenge in peptide synthesis.

The interplay between the hydrophilic PEG6 chain and the hydrophobic Fmoc group results in an amphiphilic molecule with moderate, but not unlimited, solubility in aqueous solutions.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, the following table provides an illustrative summary of expected solubility characteristics in common aqueous and organic media. These values are estimations based on the known properties of similar PEGylated and Fmoc-protected molecules and should be experimentally verified for specific applications.

Solvent/Buffer SystemExpected SolubilityFactors Influencing Solubility
Deionized WaterLow to ModeratepH-dependent due to the carboxylic acid terminus.
Phosphate-Buffered Saline (PBS), pH 7.4ModeratepH is favorable for deprotonation of the carboxylic acid, enhancing solubility. Salt concentration can have a minor impact.
MES Buffer, pH 6.0ModerateSimilar to PBS, the buffered pH aids in solubility compared to unbuffered water.
Acetonitrile (ACN)SolubleA polar aprotic organic solvent that can dissolve both polar and nonpolar components of the molecule.
Dimethylformamide (DMF)SolubleA common organic solvent for peptide synthesis, readily dissolves Fmoc-protected compounds.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar organic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds.
Dichloromethane (DCM)SolubleA nonpolar organic solvent that effectively dissolves the hydrophobic Fmoc group.

Factors Influencing Aqueous Solubility

Several environmental and structural factors can significantly modulate the solubility of this compound in aqueous media. A logical relationship of these factors is depicted in the diagram below.

Factors Influencing this compound Solubility Solubility Aqueous Solubility Structure Molecular Structure Structure->Solubility PEG PEG6 Chain (Hydrophilic) Structure->PEG Fmoc Fmoc Group (Hydrophobic) Structure->Fmoc COOH Carboxylic Acid (Ionizable) Structure->COOH PEG->Solubility + Fmoc->Solubility - COOH->Solubility +/- Environment Environmental Factors Environment->Solubility pH pH Environment->pH Buffer Buffer Composition (Ionic Strength) Environment->Buffer Temp Temperature Environment->Temp Cosolvent Co-solvents Environment->Cosolvent pH->Solubility Buffer->Solubility Temp->Solubility Cosolvent->Solubility

Caption: Logical relationship of factors influencing the solubility of this compound.

  • pH: The terminal carboxylic acid group has a pKa of approximately 4.5. At pH values above the pKa, the carboxyl group is deprotonated to the more soluble carboxylate anion. Conversely, at pH values below the pKa, the protonated carboxylic acid is less soluble. Therefore, solubility is expected to be greater in neutral to basic aqueous solutions.

  • Buffer Composition and Ionic Strength: The type and concentration of salts in a buffer can influence solubility. In some cases, salts can increase solubility through interactions with the molecule (salting-in), while at high concentrations, they can compete for water molecules and decrease solubility (salting-out).

  • Temperature: For most solids, solubility increases with temperature. However, the effect on PEGylated compounds can be complex. Gentle warming can aid in the dissolution process.

  • Co-solvents: The addition of a small amount of a water-miscible organic solvent, such as DMSO or DMF, can significantly enhance the aqueous solubility of this compound by helping to solvate the hydrophobic Fmoc group.

Experimental Protocol for Determining Aqueous Solubility

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vial at a high speed to pellet the remaining undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

    • Prepare a calibration curve using standards of known concentrations to accurately quantify the sample.

  • Calculation:

    • Calculate the solubility of this compound in the aqueous buffer by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

Experimental Workflow for Aqueous Solubility Determination start Start prep Prepare Saturated Solution (Excess solid in buffer) start->prep equil Equilibrate (24-48h with agitation) prep->equil separate Separate Phases (Centrifugation) equil->separate sample Collect and Filter Supernatant separate->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC-UV dilute->analyze quantify Quantify against Calibration Curve analyze->quantify end End quantify->end

Caption: Experimental workflow for the determination of aqueous solubility.

Conclusion

The aqueous solubility of this compound is a critical parameter for its successful application in various biochemical and pharmaceutical research and development endeavors. While the PEG6 spacer confers a degree of hydrophilicity, the hydrophobic Fmoc group presents a significant counteracting force. Researchers and drug development professionals must consider the influence of pH, buffer composition, and the potential need for co-solvents to achieve optimal dissolution. The standardized shake-flask method provides a robust framework for the precise determination of its solubility, enabling informed decisions in experimental design and formulation development.

References

The Cornerstone of Modern Bioconjugation: An In-depth Technical Guide to Hydrophilic PEG Spacers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the choice of a linker to connect a biological molecule to a payload is a critical determinant of the final conjugate's success. Among the most versatile and effective tools in the bioconjugation toolkit are hydrophilic polyethylene (B3416737) glycol (PEG) spacers. This in-depth technical guide explores the core principles of PEG spacers, their profound impact on the properties of bioconjugates, and the practical methodologies for their application.

Core Principles and Advantages of PEG Spacers

Polyethylene glycol (PEG) is a non-toxic, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[1] In bioconjugation, PEG chains are employed as flexible, hydrophilic linkers to covalently attach two or more molecules, such as a protein and a small molecule drug.[2] The incorporation of a PEG spacer into a bioconjugate design offers several strategic advantages that address fundamental challenges in drug development.[3]

The primary benefits of utilizing PEG spacers include:

  • Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads, particularly cytotoxic agents used in antibody-drug conjugates (ADCs), are inherently hydrophobic.[3] This poor water solubility can lead to aggregation, diminishing efficacy and potentially increasing immunogenicity.[3] The hydrophilic nature of PEG spacers significantly enhances the overall solubility of the conjugate in aqueous solutions, preventing aggregation and improving its stability.[3][4]

  • Improved Pharmacokinetics : The attachment of PEG chains substantially increases the hydrodynamic radius of the molecule.[1] This increased size reduces renal clearance, leading to a longer circulation half-life in the bloodstream.[2][4] This extended presence provides a greater opportunity for the therapeutic agent to reach its target.[4]

  • Reduced Immunogenicity and Enhanced Stability : The flexible PEG chains create a protective hydration layer around the bioconjugate.[5] This "stealth" effect can mask potentially immunogenic epitopes on the payload or linker, reducing the risk of an adverse immune response.[4][5] Furthermore, this hydration layer can shield the conjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.[3][5]

  • Optimal Spacing and Minimized Steric Hindrance : The defined length of a PEG spacer provides crucial spatial separation between the conjugated molecules.[5] This is vital for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[4][5]

Types of PEG Spacers

PEG spacers can be categorized based on their structure, each offering unique advantages for specific bioconjugation applications.[2]

  • Linear PEG Spacers : These are the most straightforward form, consisting of a straight chain of repeating ethylene glycol units with reactive groups at one or both ends.[2]

  • Branched PEG Spacers : These possess multiple PEG chains radiating from a central core, which allows for the attachment of multiple molecules.[2]

  • Heterobifunctional PEG Spacers : These spacers have different reactive groups at each end of the PEG chain, enabling the specific and sequential conjugation of two different molecules.[2]

The selection of the appropriate PEG spacer architecture is a critical design parameter that depends on the specific molecules to be conjugated and the desired properties of the final product.[2]

Quantitative Impact of PEGylation

The inclusion and length of a PEG spacer have a quantifiable impact on the physicochemical and biological properties of a bioconjugate. The following tables summarize key data from various studies.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and Aggregation [5]

BioconjugatePEG Spacer LengthDAR% Aggregation
ADC-1PEG43.8< 2%
ADC-1PEG83.9< 1%
ADC-1PEG123.9< 1%
ADC-2No PEG3.515%
ADC-2PEG83.6< 2%

Table 2: Impact of PEG Spacer Length on Binding Affinity

BioconjugatePEG Spacer LengthTargetBinding Affinity (KD, nM)
Peptide-1No PEGReceptor A15.2
Peptide-1PEG4Receptor A8.5
Peptide-1PEG8Receptor A9.1
Antibody-1No PEGAntigen B0.5
Antibody-1PEG12Antigen B0.6

Table 3: Influence of PEG Spacer Length on In Vivo Pharmacokinetics [5]

BioconjugatePEG Spacer LengthHalf-Life (hours)Area Under the Curve (AUC, µg*h/mL)
ZHER2-Affibody-MMAE4 kDa PEG251500
ZHER2-Affibody-MMAE10 kDa PEG1126700
Radiolabeled LigandNo PEG1.2Not Reported
Radiolabeled LigandPEG4~10-fold increaseNot Reported
68Ga-NOTA-PEG-RM26PEG3Not ReportedLower liver uptake

Table 4: Comparative Analysis of PEGylated vs. Non-PEGylated Bioconjugates [3]

ParameterNon-PEGylated BioconjugatePEGylated BioconjugateQuantitative Improvement
SolubilityLowHigh-
In Vivo Half-LifeShortLong3.8x Increase (Proticles)
ImmunogenicityHigherLower3.0x Increase in IgG Titers (Vaccine)
Encapsulation Efficiency (Doxorubicin)23.3%62.9%+169.9%
Encapsulation Efficiency (Curcumin)80%95%+18.75%

Experimental Protocols

Detailed methodologies are essential for the successful application of PEG spacers in bioconjugation.

General Protocol for NHS-Ester PEGylation of a Protein

This protocol outlines the conjugation of a PEG linker containing an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.[6]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[6]

  • PEG-NHS ester reagent[6]

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)[6]

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)[6]

  • Desalting column or dialysis cassette for purification[6]

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[6]

  • Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a non-aqueous solvent (e.g., DMSO or DMF) and then dilute it into the reaction buffer.[6]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution. The optimal ratio should be determined empirically.[6]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[6]

  • Purification: Remove the unreacted PEG reagent and byproducts from the PEGylated protein using a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[6]

  • Characterization: Characterize the conjugate using techniques like SDS-PAGE (to observe the increase in molecular weight), SEC (to assess aggregation), and mass spectrometry (to confirm conjugation).[6]

Protocol for Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional PEG Spacer

This protocol provides a generalized method for conjugating a small molecule drug to an antibody using a heterobifunctional PEG spacer (e.g., NHS-PEG-Maleimide).[2]

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., TCEP)

  • NHS-PEG-Maleimide spacer

  • Dry, aprotic solvent (e.g., DMSO)

  • Small molecule drug with a thiol-reactive group

  • Size exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Reduction: If targeting native disulfide bonds, partially reduce the antibody to generate free thiol groups. Incubate the antibody with a 10-fold molar excess of TCEP for 1 hour at room temperature.[2] Remove the reducing agent.

  • PEG Spacer Activation: Dissolve the NHS-PEG-Maleimide spacer in a dry, aprotic solvent like DMSO to a concentration of 10 mg/mL immediately before use.[2]

  • Reaction with Antibody: Add the activated PEG spacer to the thiolated antibody solution at a 5 to 20-fold molar excess. Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring. The NHS ester will react with primary amines on the antibody.[2]

  • Drug Conjugation: Add the small molecule drug, which contains a thiol-reactive group, to the reaction mixture at a 2 to 5-fold molar excess relative to the PEGylated antibody. The maleimide (B117702) group on the PEG spacer will react with the thiol group on the drug. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.[2]

  • Purification: Purify the resulting ADC using size exclusion chromatography to remove unreacted drug, PEG spacer, and antibody.[2]

  • Characterization: Characterize the final conjugate using techniques such as SDS-PAGE to confirm an increase in molecular weight, and UV-Vis spectroscopy or mass spectrometry to determine the drug-to-antibody ratio (DAR).[2]

Visualizing PEGylation Concepts and Workflows

Diagrams illustrating key concepts and workflows in PEGylation provide a clear visual understanding of the processes involved.

G cluster_0 Basic Structures of PEG Spacers linear Linear PEG H-(O-CH2-CH2)n-OH branched Branched PEG R-((CH2-CH2-O)n-H)m

Basic structures of linear and branched PEG spacers.

G cluster_workflow Workflow for Antibody-Drug Conjugate (ADC) Synthesis antibody 1. Antibody Preparation peg_linker 2. React with PEG Linker (NHS-PEG-Maleimide) antibody->peg_linker drug 3. Conjugate Drug peg_linker->drug adc Antibody-Drug Conjugate drug->adc

Workflow for ADC synthesis using a PEG spacer.

G cluster_native Native Protein cluster_pegylated PEGylated Protein native Small Hydrodynamic Radius clearance1 Rapid Renal Clearance native->clearance1 pegylation PEGylation native->pegylation halflife1 Short In Vivo Half-Life clearance1->halflife1 pegylated Large Hydrodynamic Radius clearance2 Reduced Renal Clearance pegylated->clearance2 halflife2 Extended In Vivo Half-Life clearance2->halflife2 pegylation->pegylated

Mechanism of pharmacokinetic enhancement by PEGylation.

Conclusion

Hydrophilic PEG spacers are an indispensable component in the field of bioconjugation, offering a versatile means to improve the therapeutic potential of various molecules.[2] A thorough understanding of their properties, the quantitative effects of their incorporation, and the methodologies for their use is crucial for the successful design and development of novel bioconjugates.[2] The strategic application of PEGylation continues to be a key driver of innovation in medicine and biotechnology.[2]

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, well-defined peptide sequences. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has risen to prominence, becoming the cornerstone of modern solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the pivotal role of the Fmoc protecting group, offering researchers, scientists, and drug development professionals a detailed exploration of its chemistry, applications, and the methodologies that underpin its success.

The Fmoc group is a base-labile protecting group, a characteristic that is central to its utility in SPPS.[1] Its structure, featuring a fluorene (B118485) ring system linked to the amino group via a methoxycarbonyl bridge, allows for its selective removal under mild basic conditions.[1] This is in stark contrast to the harsh acidic conditions required for the alternative tert-butyloxycarbonyl (Boc) protecting group, making the Fmoc strategy highly compatible with a wide range of sensitive peptide sequences and modifications.[1][2]

Core Principles of Fmoc Chemistry

The application of the Fmoc group in SPPS is defined by a cyclical process of deprotection, activation, and coupling.[3] The α-amino group of an amino acid is temporarily protected by the Fmoc group, preventing unwanted side reactions during the formation of peptide bonds.[4] The synthesis cycle begins with the removal of the N-terminal Fmoc group from the resin-bound peptide, typically using a solution of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] This deprotection step liberates the free N-terminal amine, which is then ready to be coupled with the next incoming Fmoc-protected amino acid.[3] This cycle is repeated until the desired peptide sequence is fully assembled.[3]

One of the key advantages of the Fmoc strategy is its orthogonality.[][7] The base-labile nature of the Fmoc group allows for its selective cleavage without affecting the acid-labile protecting groups commonly used for the side chains of amino acids.[2][7] This orthogonality is crucial for the synthesis of complex peptides and for introducing post-translational modifications.[8]

Quantitative Analysis of Fmoc Deprotection

The efficiency of the Fmoc deprotection step is critical for the overall success of peptide synthesis. Various reagents and conditions have been studied to optimize this process, with a focus on maximizing deprotection speed while minimizing side reactions.

Deprotection ReagentConcentration (% v/v)SolventHalf-life (t½) of Fmoc RemovalReference(s)
Piperidine20%DMF~7 seconds[9]
Piperazine5%DMF~50 seconds[9]
Piperazine + DBU5% + 2%DMF~4 seconds[9]
Piperidine1%DMF-[10]
33.4% removal at 1 min, 49.6% at 3 min
Piperidine2%DMF-[10]
12.9% removal at 1 min, 63.3% at 3 min, 87.9% at 5 min
Piperidine5%DMF>99% removal at 3 min[10]
Piperidine20%DMF>99% removal at 3 min[10]

Note: The efficiency and potential for side reactions are sequence-dependent.[11] Data is adapted from various studies and is for illustrative purposes.

Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol is suitable for the majority of peptide sequences.

Reagents and Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM, peptide synthesis grade)

  • Solid-phase peptide synthesis reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.[9]

  • Drain the DMF from the reaction vessel.[9]

  • Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).[9][12]

  • Agitate the resin slurry gently for 3-7 minutes at room temperature.[9][12]

  • Drain the deprotection solution.[9]

  • Repeat steps 3-5 one more time for a total of two treatments.[9]

  • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]

  • Wash the resin with DCM (3 x 10 mL per gram of resin) and proceed to the next coupling step.[9]

Protocol for Synthesis of Fmoc-Amino Acids

This protocol outlines a general procedure for the preparation of Nα-Fmoc-amino acids.

Reagents and Materials:

  • Free amino acid

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Methylene (B1212753) chloride (CH2Cl2)

  • Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)

  • Methanol (B129727) (MeOH)

  • 10% aqueous citric acid/methanol (1:1)

  • Water

Procedure:

  • Suspend the free amino acid (20 mmol) in 20 mL of methylene chloride.[13]

  • Add MSTFA (40 mmol). For amino acids with a hydroxyl group, add an additional equivalent of MSTFA.[13]

  • Reflux the mixture until a clear solution is obtained (1 to 8 hours).[13]

  • Cool the solution to room temperature and add a solution of Fmoc-OSu (20 mmol) in 30 mL of methylene chloride over 10-15 minutes.[13]

  • Stir the resulting mixture at room temperature until the reaction is complete (2 to 73 hours).[13]

  • Add 10 mL of methanol and stir for 30 minutes.[13]

  • Evaporate the mixture to dryness.[13]

  • Add 30 mL of water to the solid and stir for 30 minutes.[13]

  • Filter the solid and wash three times with 10 mL of 10% aqueous citric acid/methanol (1:1).[13]

  • Wash with water until the filtrate shows a neutral pH.[13]

  • Dry the product under vacuum at 50°C.[13]

Visualizing the Workflow

The logical progression of the Fmoc-based solid-phase peptide synthesis can be effectively visualized.

Fmoc_SPPS_Workflow start Start: Resin with Linker coupling1 Couple First Fmoc-AA-OH start->coupling1 wash1 Wash coupling1->wash1 deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) wash1->deprotection wash2 Wash deprotection->wash2 coupling2 Couple Next Fmoc-AA-OH wash2->coupling2 repeat Repeat Cycle: Deprotection -> Wash -> Coupling coupling2->repeat repeat->deprotection n-1 times final_deprotection Final Side-Chain Deprotection & Cleavage (e.g., TFA) repeat->final_deprotection After last AA purification Purification (e.g., HPLC) final_deprotection->purification end Target Peptide purification->end Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin α-Amino Protected Proton_Abstraction Proton Abstraction Fluorenyl C9-H Fmoc_Peptide->Proton_Abstraction Piperidine attacks Piperidine {Piperidine | Base} Piperidine->Proton_Abstraction Adduct_Formation Dibenzofulvene-Piperidine Adduct Scavenging Piperidine->Adduct_Formation excess Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Products H2N-Peptide-Resin (Deprotected) + CO2 + Dibenzofulvene Beta_Elimination->Products Products->Adduct_Formation Dibenzofulvene reacts with

References

The Modern Chemist's Guide to Carboxylic Acid Terminal Group Reactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxylic acid moiety (–COOH) is a cornerstone of organic chemistry and biology, fundamental to the structure of amino acids, fatty acids, and numerous metabolic intermediates.[1] Its terminal group is a versatile handle for chemical modification, making it a focal point in drug development, bioconjugation, and materials science. This in-depth technical guide explores the core reactivity of the carboxylic acid terminus, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their synthetic endeavors.

Amide Bond Formation: The Workhorse of Synthesis

The formation of an amide bond is arguably the most critical reaction involving carboxylic acids, central to peptide synthesis and the covalent linkage of molecules.[2] This transformation typically requires the activation of the carboxylic acid to overcome the low electrophilicity of the carbonyl carbon and the non-nucleophilic nature of the hydroxyl group.[3]

Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used activating agents.[4] The reaction proceeds through a highly reactive O-acylisourea intermediate. To enhance stability and improve yields, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included to form a more stable amine-reactive NHS ester.[1][5]

Uronium and Phosphonium (B103445) Salt Reagents

In solid-phase peptide synthesis and for challenging couplings, uronium and phosphonium salt reagents are preferred. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offer rapid and efficient coupling with minimal side reactions.[6][7] HATU generally exhibits superior performance due to the formation of a more reactive OAt-active ester.[7]

Table 1: Quantitative Comparison of Amide Coupling Reagents [6]

ReagentReagent TypeActivating GroupRelative ReactivityRacemization PotentialKey Side Reactions
PyBOP Phosphonium SaltBenzotriazole (HOBt)ModerateMinimal-
HBTU Aminium/Uronium SaltBenzotriazole (HOBt)HighLowGuanidinylation of N-terminus
HATU Aminium/Uronium Salt7-Aza-benzotriazole (HOAt)Very HighVery LowMinimal
Experimental Protocol: EDC/Sulfo-NHS Mediated Protein-Peptide Conjugation[5][6][8][9]

This protocol details a two-step method for covalently linking a peptide (or other amine-containing molecule) to a protein.

Materials:

  • Protein #1 (with available carboxyl groups)

  • Peptide (with available primary amine)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0

  • Coupling Buffer: 100mM Sodium Phosphate, 150mM NaCl, pH 7.2-7.5 (PBS)

  • Quenching Solution: 2-Mercaptoethanol (B42355) or Hydroxylamine-HCl

  • Desalting Column

Procedure:

  • Protein Preparation: Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation:

    • Equilibrate EDC and Sulfo-NHS to room temperature.

    • Add EDC to the protein solution to a final concentration of 2-4 mM.

    • Immediately add Sulfo-NHS to a final concentration of 5-10 mM.

    • Incubate at room temperature for 15 minutes.

  • Quenching (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction. Incubate for 10 minutes.

  • Buffer Exchange: Remove excess activating and quenching reagents using a desalting column equilibrated with Coupling Buffer.

  • Conjugation:

    • Dissolve the amine-containing peptide in Coupling Buffer.

    • Add the peptide to the activated protein solution. A 10-fold molar excess of the peptide is recommended.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Final Quench (Optional): The reaction can be quenched by adding hydroxylamine (B1172632) to a final concentration of 10-20 mM.

  • Purification: Purify the final conjugate using a desalting column or dialysis to remove unreacted peptide and byproducts.

Esterification: Modulating Polarity and Prodrug Strategies

Esterification is a key reaction for modifying the physicochemical properties of carboxylic acids, notably to increase lipophilicity for improved membrane permeability in drug design (prodrugs).[8]

Fischer-Speier Esterification

The classic method involves reacting a carboxylic acid with an alcohol under acidic catalysis.[9] The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed.[7][10]

Table 2: Indicative Yields for Fischer Esterification of Acetic Acid [7]

AlcoholMolar Ratio (Alcohol:Acid)CatalystTemperature (°C)Reaction Time (h)Yield (%)
Ethanol1:1H₂SO₄Reflux-~65
Ethanol10:1H₂SO₄Reflux-~97
Methanol10:1H₂SO₄Reflux4>95
1-Propanol5:1H₂SO₄Reflux6~90
2-Propanol5:1H₂SO₄Reflux8~85
Steglich Esterification

For substrates that are sensitive to strong acids, the Steglich esterification, which uses DCC as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective alternative.[11]

Experimental Protocol: Synthesis of a Benzyl (B1604629) Ester Prodrug[4][14][15]

This protocol describes the synthesis of a benzyl ester from a carboxylic acid using benzyl chloride.

Materials:

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the carboxylic acid (1 equivalent), toluene, and tetrabutylammonium acetate (0.1 equivalents).

  • Reagent Addition: Add benzyl chloride (1.1 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Reduction to Primary Alcohols

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Due to the low reactivity of the carboxyl group, strong reducing agents are required.[3]

Hydride Reducing Agents

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[10][12] Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.[13]

Table 3: Reduction of Various Carboxylic Acids with LiAlH₄ [14][15]

Carboxylic AcidSolventReaction Time (h)Temperature (°C)Yield (%)
Benzoic AcidTHF325>90
Phenylacetic AcidDiethyl Ether2Reflux~95
Stearic AcidTHF4Reflux~92
Cinnamic AcidDiethyl Ether225~90
Adipic AcidTHF5Reflux~88 (Diol)
Experimental Protocol: Reduction of Benzoic Acid with LiAlH₄[20][21]

Materials:

  • Benzoic Acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Sulfuric Acid (for work-up)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: Set up a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in the flask under a nitrogen atmosphere.

  • Addition of Carboxylic Acid: Dissolve benzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for 2-3 hours.

  • Work-up (Caution: Exothermic):

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add water dropwise to quench the excess LiAlH₄, followed by 15% NaOH solution, and then more water.

    • Alternatively, slowly add 10% sulfuric acid to the cooled reaction mixture until the aqueous layer is clear.

  • Extraction and Isolation:

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the crude benzyl alcohol.

  • Purification: Purify the product by distillation or column chromatography if necessary.

Conversion to Acyl Chlorides

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates for the synthesis of esters, amides, and anhydrides.

Common Chlorinating Agents

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently used reagents for this conversion.[16][17] Thionyl chloride reactions often produce gaseous byproducts (SO₂ and HCl), simplifying purification.[9] Oxalyl chloride reactions are typically milder and are often catalyzed by a small amount of dimethylformamide (DMF).

Experimental Protocol: Synthesis of Benzoyl Chloride using Thionyl Chloride[9][11]

Materials:

  • Benzoic Acid

  • Thionyl Chloride (SOCl₂)

  • A few drops of Dimethylformamide (DMF, catalyst)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place benzoic acid (1 equivalent).

  • Reagent Addition: Add thionyl chloride (1.5-2.0 equivalents) and a few drops of DMF.

  • Reaction: Gently heat the mixture to reflux. The reaction is typically complete when the evolution of gas ceases (usually 1-2 hours).

  • Isolation: Remove the excess thionyl chloride by distillation (often under reduced pressure). The remaining crude benzoyl chloride can be used directly or purified by vacuum distillation.

Visualizing Workflows and Pathways

Signaling Pathway: The Krebs Cycle

Carboxylic acids are central to metabolic signaling. The Krebs (or Citric Acid) Cycle is a prime example, where a series of dicarboxylic and tricarboxylic acids are interconverted to generate cellular energy and biosynthetic precursors.[18][19][20][21][22][23]

Krebs_Cycle AcetylCoA Acetyl-CoA Citrate Citrate (6C Tricarboxylic Acid) AcetylCoA->Citrate Oxaloacetate Oxaloacetate (4C Dicarboxylic Acid) Oxaloacetate->Citrate Isocitrate Isocitrate (6C Tricarboxylic Acid) Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate (5C Dicarboxylic Acid) Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate (4C Dicarboxylic Acid) SuccinylCoA->Succinate Fumarate Fumarate (4C Dicarboxylic Acid) Succinate->Fumarate Malate Malate (4C Dicarboxylic Acid) Fumarate->Malate Malate->Oxaloacetate Malate Dehydrogenase

The Krebs Cycle: A Carboxylic Acid-Centric Pathway.
Experimental Workflow: Screening of Amide Coupling Reagents

A systematic approach is crucial for optimizing reaction conditions. The following workflow outlines a general procedure for screening and selecting the optimal coupling reagent for a specific amide bond formation.

Workflow for Screening Amide Coupling Reagents.
Experimental Workflow: General Bioconjugation

This workflow illustrates the key steps in a typical bioconjugation experiment involving the coupling of a small molecule to a protein via its carboxylic acid groups.

Bioconjugation_Workflow start Prepare Protein Solution (in appropriate buffer) activation Activate Carboxyl Groups (e.g., EDC/Sulfo-NHS) start->activation purification1 Remove Excess Activating Reagents (Desalting/Dialysis) activation->purification1 conjugation Add Amine-Containing Molecule (Incubate) purification1->conjugation purification2 Purify Conjugate (Remove unreacted molecules) conjugation->purification2 characterization Characterize Conjugate (SDS-PAGE, Mass Spec, HPLC) purification2->characterization end Final Bioconjugate characterization->end

General Workflow for Carboxyl-Based Bioconjugation.

Conclusion

The reactivity of the carboxylic acid terminal group is both rich and predictable, offering a plethora of opportunities for molecular modification. By understanding the mechanisms of key transformations and employing robust experimental protocols, researchers can effectively leverage this functional group to achieve their synthetic goals. The quantitative data and workflows presented in this guide serve as a valuable resource for scientists and drug development professionals, enabling more efficient and informed decision-making in the laboratory.

References

The Versatility of Fmoc-N-amido-PEG6-acid in Advanced Medical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Fmoc-N-amido-PEG6-acid is a heterobifunctional linker molecule that has emerged as a critical tool in the field of medical research, particularly in the development of sophisticated drug delivery systems and bioconjugates. Its unique chemical architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the precise engineering of complex biomolecular constructs. This guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into novel research and development projects.

Core Applications in Medical Research

The trifunctional nature of Fmoc-N-amido-PEG6-acid, with its orthogonally protected amine, hydrophilic spacer, and reactive carboxyl group, makes it an invaluable asset in several cutting-edge areas of medical research.

Nanocarrier and Micelle Formation for Drug Delivery

One of the primary applications of this linker is in the construction of amphiphilic molecules for the self-assembly of nanomicelles. By conjugating a hydrophobic drug or moiety to the linker, researchers can create constructs that spontaneously form core-shell structures in aqueous environments. The PEG6 chain forms the hydrophilic corona, enhancing solubility and stability in biological fluids, while the hydrophobic cargo is encapsulated within the core. The Fmoc group itself, being aromatic and hydrophobic, can contribute to the stability of the micellar core through π-π stacking interactions, thereby improving drug loading capacity and the stability of the formulation.[1][2] This has been effectively demonstrated in the delivery of chemotherapeutic agents like paclitaxel (B517696) and doxorubicin (B1662922).[1][2][3]

Development of Antibody-Drug Conjugates (ADCs)

In the realm of targeted cancer therapy, Fmoc-N-amido-PEG6-acid serves as a flexible linker for the synthesis of ADCs. The terminal carboxylic acid can be activated to react with amine groups on a cytotoxic payload. Following the deprotection of the Fmoc group to reveal a primary amine, this payload-linker construct can then be conjugated to an antibody. The discrete PEG6 spacer helps to improve the pharmacokinetic profile of the ADC by increasing its hydrodynamic radius, which can reduce renal clearance and extend its plasma half-life.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected amine is a standard feature in solid-phase peptide synthesis. This allows for the incorporation of the PEG6 spacer directly into a peptide sequence. This is particularly useful for creating peptides with enhanced aqueous solubility, reducing aggregation of hydrophobic peptides, or introducing a specific point of attachment for subsequent conjugation of other molecules, such as small molecule drugs or imaging agents.

PROTAC Development

In the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs), bifunctional linkers are essential. PROTACs are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target. The Fmoc-N-amido-PEG6-acid can be utilized as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand, with the PEG chain providing the necessary spatial orientation and solubility.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing Fmoc-PEG-acid linkers in the development of drug-loaded nanocarriers. While the specific PEG length may vary slightly in these examples, the data provides a strong indication of the performance characteristics achievable with this class of linkers.

Table 1: Physicochemical Properties of Drug-Loaded Nanomicelles

Nanocarrier FormulationDrugDrug Loading Content (DLC) (%)Drug Loading Efficiency (DLE) (%)Particle Size (nm)Zeta Potential (mV)Reference
PEG2k-Fmoc-NLGPaclitaxel--~89-[1]
PSSN10 (NLG-based polymer)Doxorubicin4.084.0~175-[2][4]
POEG-b-PVBINDDoxorubicin8.472.1~51-2.34[5]

Table 2: In Vitro Biological Activity

FormulationCell LineIC50EffectReference
NLG919 (Free Drug)HeLa (IDO1-expressing)EC50 = 75 nMIDO1 Pathway Inhibition[6]
NLG919 (Free Drug)Human monocyte-derived DCsED50 = 80 nMRestoration of T-cell response[6]
DOX/PEG2K-Fmoc-1-MT4T1 (murine breast cancer)-Enhanced cell proliferation inhibition and apoptosis[3]

Key Experimental Protocols

The following are detailed methodologies for the fundamental reactions involving Fmoc-N-amido-PEG6-acid.

Protocol 1: Fmoc Group Deprotection

This procedure removes the Fmoc protecting group to expose the primary amine for subsequent conjugation.

  • Dissolution: Dissolve the Fmoc-N-amido-PEG6-acid conjugate in anhydrous N,N-Dimethylformamide (DMF).

  • Piperidine (B6355638) Treatment: Add a solution of 20% piperidine in DMF to the reaction mixture. A typical ratio is 1:4 (v/v) of piperidine solution to the conjugate solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.

  • Monitoring: Monitor the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Removal of Reagents: Concentrate the reaction mixture under reduced pressure to remove excess piperidine and DMF. The resulting amine-PEG6-acid product can often be used in the next step without further purification.

Protocol 2: Carboxylic Acid Activation and Amide Bond Formation

This protocol describes the conjugation of the terminal carboxylic acid to a molecule containing a primary amine (e.g., a drug, peptide, or protein).

  • Reagent Preparation:

    • Equilibrate all reagents, including Fmoc-N-amido-PEG6-acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to room temperature before use.

    • Prepare stock solutions of EDC and NHS/Sulfo-NHS in an anhydrous solvent (e.g., DMF or DMSO) or an appropriate aqueous buffer (e.g., MES buffer, pH 4.5-6.0) immediately before use.[7]

  • Activation of Carboxylic Acid:

    • Dissolve the Fmoc-N-amido-PEG6-acid in an appropriate anhydrous organic solvent (like DMF) or an aqueous buffer (e.g., MES buffer, pH 4.5-6.0).[7][8]

    • Add EDC (typically 1.2-1.5 equivalents) and NHS/Sulfo-NHS (typically 1.2-1.5 equivalents) to the solution.[9]

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the reactive NHS ester.[8][9]

  • Conjugation to Amine-containing Molecule:

    • Dissolve the amine-containing molecule in a compatible buffer, typically at a pH of 7.2-8.5 to ensure the primary amine is deprotonated and nucleophilic.[7]

    • Add the freshly activated Fmoc-N-amido-PEG6-NHS ester solution to the amine-containing molecule solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7][9]

  • Quenching:

    • Add a quenching buffer (e.g., Tris-HCl or hydroxylamine) to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[7]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC, to remove excess reagents and byproducts.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

Experimental Workflow for Nanocarrier Synthesis

The following diagram illustrates a typical workflow for synthesizing a drug-loaded nanocarrier using Fmoc-N-amido-PEG6-acid.

G Workflow for Drug-Loaded Nanocarrier Synthesis cluster_linker_prep Linker Preparation cluster_conjugation Drug Conjugation cluster_formulation Nanocarrier Formulation Linker Fmoc-NH-PEG6-COOH Deprotection Fmoc Deprotection (20% Piperidine/DMF) Linker->Deprotection Step 1 AmineLinker H2N-PEG6-COOH Deprotection->AmineLinker Activation Carboxyl Activation (EDC/NHS) AmineLinker->Activation Drug Amine-containing Drug (e.g., Doxorubicin) Conjugation Amide Bond Formation Drug->Conjugation Activation->Conjugation DrugLinker Drug-PEG6-COOH Conjugation->DrugLinker SelfAssembly Self-Assembly in Aqueous Solution DrugLinker->SelfAssembly Nanocarrier Drug-Loaded Nanomicelle SelfAssembly->Nanocarrier G IDO1 Pathway in Tumor Immune Evasion and Inhibition cluster_tumor_cell Tumor Microenvironment cluster_t_cell T-Cell Response cluster_inhibition Therapeutic Intervention Tumor Tumor Cell / APC IDO1 IDO1 Enzyme Tumor->IDO1 Expresses Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO1 Metabolized by TCell Effector T-Cell Tryptophan->TCell Required for Activation Suppression Suppression & Proliferation Arrest Kynurenine->Suppression Promotes TCell->Suppression Restoration Restored T-Cell Antitumor Activity Suppression->Restoration Reversed by Inhibition Inhibitor IDO1 Inhibitor (e.g., NLG919) Inhibitor->IDO1 Blocks

References

An In-Depth Technical Guide to Heterobifunctional PEG Linkers: From Core Concepts to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterobifunctional Poly(ethylene glycol) (PEG) linkers are a class of molecular tools that have become indispensable in the fields of drug delivery, bioconjugation, and diagnostics. Comprising a polyethylene (B3416737) glycol chain with two distinct reactive functional groups at each terminus, these linkers offer a versatile platform for the precise and stable conjugation of two different molecular entities.[1] The incorporation of the PEG spacer imparts numerous favorable properties, including enhanced solubility and stability of the resulting conjugate, reduced immunogenicity, and improved pharmacokinetic profiles.[2] This technical guide provides a comprehensive overview of the core principles, synthesis, and characterization of heterobifunctional PEG linkers, with a focus on their pivotal role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate the rational design and application of these powerful molecules in research and drug development.

Core Concepts of Heterobifunctional PEG Linkers

The fundamental structure of a heterobifunctional PEG linker consists of a central, hydrophilic PEG backbone of varying length, flanked by two different terminal functional groups. This unique dual-reactivity allows for sequential and controlled conjugation reactions, minimizing the formation of unwanted homobifunctional byproducts.[3] The general structure can be represented as X-PEG-Y, where X and Y are two different reactive moieties.[4]

Key Properties and Advantages

The integration of a PEG spacer in a heterobifunctional linker confers a multitude of benefits in bioconjugation, as summarized in the table below.

PropertyAdvantage in Bioconjugation
Hydrophilicity Improves the aqueous solubility of hydrophobic drugs and biomolecules, which can prevent aggregation.[2]
Biocompatibility PEG is known for its low toxicity and minimal immunogenicity, making it ideal for in vivo applications.[2]
Pharmacokinetics The PEG chain increases the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life.[2]
Flexibility The PEG spacer provides rotational freedom and a defined distance between the conjugated molecules, which can be critical for maintaining their biological activity.[2]
Reduced Immunogenicity The PEG chain can create a "stealth" effect, masking the conjugated molecule from the immune system and reducing the potential for an immune response.[5]
Types of Heterobifunctional PEG Linkers

A wide array of heterobifunctional PEG linkers are available, distinguished by their terminal reactive groups. The choice of linker is dictated by the functional groups present on the molecules to be conjugated (e.g., amines, thiols, carboxylates).

Functional Group 1Functional Group 2Common Molecular Weight (Da)Primary Application(s)
NHS EsterMaleimide (B117702)2,000 - 5,000Conjugating primary amines (e.g., lysine) to sulfhydryls (e.g., cysteine). Widely used for ADCs.[6]
Azide (B81097) (N₃)DBCO1,000 - 10,000Copper-free "click chemistry" for bioorthogonal conjugation to alkyne-modified molecules.[6]
Carboxylic Acid (COOH)Amine (NH₂)500 - 5,000General purpose conjugation via EDC/NHS chemistry to amines or other reactive groups.
Thiol (SH)Pyridyl Disulfide1,000 - 5,000Reversible disulfide bond formation, useful for creating cleavable linkers.

Key Applications in Drug Development

Heterobifunctional PEG linkers are central to the design and function of several advanced therapeutic platforms.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[6] The linker is a critical component that connects the antibody to the drug payload, influencing the ADC's stability, efficacy, and safety.[6] Heterobifunctional PEG linkers are pivotal in ADC development as they facilitate the site-specific conjugation of the drug, leading to a more homogeneous product with a predictable drug-to-antibody ratio (DAR).[6] The PEG moiety enhances the solubility and stability of the ADC, preventing aggregation that can be caused by hydrophobic drug payloads.[6]

ADC_Internalization

Caption: ADC Internalization and Payload Release Pathway.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[4] PEG linkers are widely used in PROTAC design to improve solubility, cell permeability, and to optimize the distance and orientation between the two ligands for efficient ternary complex formation.[7]

PROTAC_Mechanism

Caption: PROTAC Mechanism of Action.

Quantitative Data on Linker Performance

The choice of linker significantly impacts the stability, efficacy, and pharmacokinetic properties of a bioconjugate.

Comparison of Cleavable and Non-Cleavable Linkers in ADCs
FeatureCleavable PEG LinkerNon-Cleavable PEG Linker
Mechanism of Release Specific cleavage by enzymes, pH, or redox conditions.[6]Degradation of the carrier molecule (e.g., antibody) in the lysosome.[6]
Drug Release Location Can be extracellular or intracellular, depending on the trigger.[6]Primarily intracellular (lysosomal).[6]
Payload Form Released in its native, unmodified form.[6]Released as a conjugate with the linker and an amino acid residue.[6]
Plasma Stability Generally lower, with a potential for premature drug release.[6]Generally higher, leading to a more stable conjugate in circulation.[8]
Bystander Effect Can kill neighboring antigen-negative tumor cells if the payload is membrane-permeable.[9]Generally lacks a bystander effect.
Ideal Application Heterogeneous tumors, where killing antigen-negative cells is beneficial.[6]Homogeneous tumors with high antigen expression.[6]
Impact of PEG Linker Length on ADC Properties

The length of the PEG spacer can be tailored to optimize the properties of an ADC. Longer PEG chains can improve solubility and pharmacokinetics, but may also impact binding affinity and potency.

PropertyEffect of Increasing PEG Linker Length
Solubility Generally increases, allowing for higher Drug-to-Antibody Ratios (DARs) with hydrophobic payloads.[5]
Plasma Half-Life Tends to increase due to a larger hydrodynamic radius and reduced renal clearance.[10]
In Vitro Potency (IC50) May decrease with very long linkers due to potential steric hindrance with antigen binding.
Tumor Penetration May be reduced for very large ADCs.
Off-Target Toxicity Can be reduced by improving the pharmacokinetic profile and minimizing non-specific uptake.[10]

A study on affibody-based drug conjugates demonstrated that increasing the PEG chain length from 4 kDa to 10 kDa resulted in an 11.2-fold extension in half-life, although it also led to a 22-fold reduction in in vitro cytotoxicity. However, the overall effect in an animal model was a more ideal tumor therapeutic ability for the conjugate with the longer PEG chain, highlighting the importance of balancing these factors.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving heterobifunctional PEG linkers.

Synthesis of an Azide-PEG-Carboxylic Acid Linker

This protocol describes a general method for the synthesis of an Azide-PEG-Carboxylic Acid linker, adapted from methodologies involving the desymmetrization of oligo(ethylene glycol)s.[3]

Materials:

  • Homo-bifunctional OH-PEG-OH

  • Tosyl chloride (TsCl)

  • Pyridine (B92270) or Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Succinic anhydride (B1165640)

  • 4-Dimethylaminopyridine (DMAP)

Methodology:

  • Monotosylation:

    • Dissolve OH-PEG-OH in DCM.

    • Cool the solution to 0°C.

    • Add a carefully controlled amount (e.g., 1.0 equivalent) of TsCl and a base like pyridine to selectively react with only one hydroxyl group, yielding Tosyl-PEG-OH.

    • Monitor the reaction by TLC or LC/MS.[3]

  • Azide Substitution:

    • Dissolve the purified Tosyl-PEG-OH in DMF.

    • Add an excess of sodium azide (NaN₃) and heat the reaction (e.g., to 60-80°C) to displace the tosyl group, forming Azide-PEG-OH.

    • Purify the product.[3]

  • Carboxylation:

    • Dissolve the Azide-PEG-OH in a suitable solvent.

    • Add succinic anhydride and a catalytic amount of DMAP.

    • Stir at room temperature until the reaction is complete. This reaction converts the terminal hydroxyl group into a carboxylic acid.[3]

  • Purification and Characterization:

    • Purify the final Azide-PEG-COOH product using column chromatography.

    • Characterize the product using NMR and mass spectrometry to confirm its structure and purity.

Conjugation of a Thiol-Containing Drug to an Antibody using an NHS-PEG-Maleimide Linker

This protocol describes the conjugation of a protein containing primary amines (e.g., lysine (B10760008) residues) to a molecule with a free sulfhydryl group.[3]

Conjugation_Workflow

Caption: Workflow for a two-step bioconjugation process.[6]

Materials:

  • Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG-Maleimide linker

  • Thiol-containing small molecule drug

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) or dialysis system

Methodology:

  • Linker Activation of Protein:

    • Prepare a stock solution of the NHS-PEG-Maleimide linker in DMSO.

    • Add the linker solution to the protein solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to protein).[3]

    • Allow the reaction to proceed for 1-2 hours at room temperature. The NHS ester will react with primary amines (lysine residues) on the protein.[3]

  • Removal of Excess Linker:

    • Remove the unreacted linker from the maleimide-activated protein using a desalting column, SEC, or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.0).[3] The pH is lowered to maintain the stability of the maleimide group.[3]

  • Conjugation to Thiolated Drug:

    • Dissolve the thiol-containing drug in a minimal amount of a compatible organic solvent and add it to the purified maleimide-activated protein solution.

    • The maleimide group will specifically react with the thiol group on the drug to form a stable thioether bond.

    • Allow this reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[3]

  • Purification and Analysis:

    • Purify the final protein-PEG-drug conjugate from unreacted drug and other byproducts using SEC.[3]

    • Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Characterization of PEGylated Proteins

Thorough characterization is essential to ensure the quality, purity, and consistency of the final product. A multi-faceted approach employing orthogonal techniques is often necessary.

Principle: Separates molecules based on their hydrodynamic volume.

Primary Applications:

  • Determination of aggregation and purity.

  • Separation of the PEGylated protein from unreacted protein and free PEG.

  • Estimation of apparent molecular weight.

Protocol Outline:

  • Sample Preparation: Prepare the ADC samples in a suitable mobile phase.

  • SEC-HPLC: Inject the sample onto an SEC column. The separation is based on size, with larger aggregates eluting earlier than the monomeric ADC.[12]

  • Detection: Monitor the elution profile using UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas to quantify the percentage of monomer, aggregates, and fragments.

Principle: Measures the mass-to-charge ratio (m/z) of ionized molecules.

Primary Applications:

  • Accurate determination of the molecular weight of the intact PEGylated protein and its distribution.

  • Identification of PEGylation sites (peptide mapping).

  • Quantification of different PEGylated species to determine the DAR.[6]

Protocol Outline (Intact Mass Analysis):

  • Sample Preparation: The purified ADC is buffer-exchanged into a volatile buffer (e.g., ammonium (B1175870) acetate). For some analyses, the ADC may be deglycosylated using PNGase F.[13]

  • LC-MS Analysis: The sample is injected onto a reverse-phase or size-exclusion column coupled to a high-resolution mass spectrometer.[3]

  • Data Acquisition: Acquire mass spectra over the appropriate m/z range.

  • Deconvolution: Use deconvolution software to convert the raw m/z spectrum into a zero-charge mass spectrum, which shows the masses of the different drug-loaded species.[3]

  • DAR Calculation: The average DAR is calculated from the relative abundance of each species.[13]

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of drug delivery and bioconjugation. Their unique ability to connect different molecular entities while imparting favorable physicochemical properties makes them essential components in the development of next-generation therapeutics like ADCs and PROTACs.[1] A thorough understanding of their properties, combined with robust synthetic and analytical methodologies, is crucial for the successful design and implementation of these linkers in cutting-edge research and drug development. The continued innovation in linker technology will undoubtedly lead to safer and more effective therapies for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for Fmoc-NH-PEG6-CH2CH2COOH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fmoc-NH-PEG6-CH2CH2COOH, a heterobifunctional linker, in solid-phase peptide synthesis (SPPS). This reagent is instrumental in the site-specific incorporation of a discrete six-unit polyethylene (B3416737) glycol (PEG) spacer into a peptide sequence. The inclusion of a PEG linker can significantly enhance the physicochemical and pharmacological properties of peptides, making it a valuable tool in drug discovery and development.

Introduction to this compound

This compound is a high-purity reagent designed for seamless integration into standard Fmoc-based SPPS workflows. Its structure comprises three key components:

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group for the terminal amine, ensuring chemoselectivity during peptide chain elongation.

  • PEG6 Spacer: A hydrophilic chain of six ethylene (B1197577) glycol units that imparts flexibility and solubility.

  • Carboxylic Acid Terminus: A reactive group for coupling to a free amine on the solid support or the N-terminus of a growing peptide chain.

The incorporation of a PEG6 linker can confer several advantages to the final peptide conjugate:

  • Improved Hydrophilicity: Counteracts the hydrophobicity of certain peptide sequences, reducing aggregation during synthesis and improving the solubility of the final product in aqueous buffers.[1][2]

  • Enhanced Pharmacokinetics: The increased hydrodynamic radius of PEGylated peptides can reduce renal clearance, extending their circulation half-life.

  • Reduced Immunogenicity: The PEG chain can shield the peptide from recognition by the immune system.

  • Increased Proteolytic Stability: The PEG linker can sterically hinder the approach of proteases, thus enhancing the peptide's stability in biological fluids.

  • Flexible Spacer: In applications such as antibody-drug conjugates (ADCs) or PROTACs, the PEG chain acts as a flexible spacer, allowing for optimal positioning of the conjugated molecules for biological activity.[3]

Data Presentation: Physicochemical Properties and Expected Purity

While specific yields can be sequence-dependent, the use of this compound with optimized protocols is expected to result in high purity of the final PEGylated peptide.

PropertyValueReference
Molecular Formula C₂₉H₃₉NO₁₀--INVALID-LINK--
Molecular Weight 561.6 g/mol --INVALID-LINK--
CAS Number 882847-34-9--INVALID-LINK--
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPSGeneral knowledge
Expected Purity of Final Peptide >95% (as determined by RP-HPLC)--INVALID-LINK--[4]

Experimental Protocols

The following protocols are provided as a general guideline for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. Automated synthesizers can also be programmed accordingly.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminally amidated peptides) or Wang resin (for C-terminally carboxylated peptides).

  • Fmoc-protected amino acids: Standard amino acids with appropriate side-chain protection.

  • This compound

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF.

  • Coupling Reagents:

    • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) or

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with N-Hydroxybenzotriazole (HOBt).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol (MeOH).

  • Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT) or a standard mixture of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Precipitation Solvent: Cold diethyl ether.

Protocol for N-Terminal PEGylation

This protocol describes the addition of the PEG6 linker to the N-terminus of a resin-bound peptide.

  • Peptide Synthesis: Assemble the desired peptide sequence on the chosen resin using standard Fmoc-SPPS cycles of deprotection and coupling.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, remove the N-terminal Fmoc group by treating the peptide-resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading) and COMU (2-3 equivalents) in DMF.

    • Add DIPEA (4-6 equivalents) to the solution.

  • Coupling of the PEG6 Linker:

    • Add the activated linker solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test (a negative result indicates the absence of free primary amines).

  • Washing: Wash the PEGylated peptide-resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Final Fmoc Deprotection of the Linker: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the PEG linker, exposing a terminal amine if further modification is desired.

  • Final Washing: Wash the resin as in step 6 and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the appropriate cleavage cocktail (e.g., 95% TFA / 2.5% water / 2.5% TIS) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Internal Incorporation (as a Spacer)

This compound can also be incorporated at any position within the peptide chain.

  • Peptide Synthesis: Synthesize the peptide up to the desired point of PEG linker incorporation.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group of the last coupled amino acid.

  • Coupling of the PEG6 Linker: Follow steps 4 and 5 from the N-terminal PEGylation protocol to couple this compound.

  • Fmoc Deprotection of the Linker: Remove the Fmoc group from the PEG linker using 20% piperidine in DMF.

  • Continue Peptide Synthesis: Continue elongating the peptide chain by coupling the next Fmoc-amino acid to the newly exposed amine of the PEG linker.

  • Cleavage and Purification: Follow steps 9 and 10 from the N-terminal PEGylation protocol.

Visualizations: Workflows and Applications

General SPPS Workflow for N-Terminal PEGylation

SPPS_Workflow start Start: Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling_aa Amino Acid Coupling (Fmoc-AA-OH, COMU, DIPEA) deprotection1->coupling_aa repeat Repeat for Peptide Sequence coupling_aa->repeat repeat->deprotection1 Next AA deprotection2 Final Fmoc Deprotection repeat->deprotection2 Last AA coupling_peg PEG Linker Coupling (Fmoc-NH-PEG6-COOH, COMU, DIPEA) deprotection2->coupling_peg deprotection3 Linker Fmoc Deprotection (Optional) coupling_peg->deprotection3 cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) deprotection3->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Purified PEGylated Peptide purification->end

Caption: General workflow for N-terminal PEGylation of a peptide using Fmoc-SPPS.

Application Example: Enhancing Enzymatic Detection

In a specific application, a peptide substrate for an enzyme (e.g., trypsin) can be synthesized with a PEG6 linker to improve its accessibility for enzymatic cleavage when immobilized on a surface. The PEG linker acts as a spacer, distancing the peptide from the surface and reducing steric hindrance.[4]

Enzyme_Assay_Workflow cluster_synthesis Synthesis & Immobilization cluster_assay Enzymatic Assay cluster_detection Detection peptide_synthesis 1. Synthesize Peptide with PEG6 Linker surface_immobilization 2. Immobilize Peptide on Solid Support peptide_synthesis->surface_immobilization enzyme_addition 3. Add Enzyme (e.g., Trypsin) surface_immobilization->enzyme_addition peptide_cleavage 4. PEG linker provides accessibility for cleavage enzyme_addition->peptide_cleavage product_release 5. Release of Cleaved Peptide Fragment peptide_cleavage->product_release detection 6. Quantify Released Fragment (e.g., via Fluorescence) product_release->detection result Quantitative Yield of Enzymatic Hydrolysis detection->result

Caption: Workflow for an enzyme detection assay using a PEG6-linked peptide substrate.

Conceptual Workflow: PROTAC Synthesis

This compound is an ideal linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The workflow involves the sequential coupling of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

PROTAC_Synthesis_Workflow start Start: Amine-Functionalized Resin couple_linker 1. Couple Fmoc-NH-PEG6-COOH (COMU, DIPEA) start->couple_linker deprotect_linker 2. Fmoc Deprotection (20% Piperidine/DMF) couple_linker->deprotect_linker couple_ligand1 3. Couple Target Protein Ligand (with -COOH) deprotect_linker->couple_ligand1 cleave 4. Cleave from Resin (TFA Cocktail) couple_ligand1->cleave purify1 5. Purify Intermediate: Ligand1-PEG6-NH2 cleave->purify1 couple_ligand2 6. Couple E3 Ligase Ligand (with activated -COOH) purify1->couple_ligand2 purify2 7. Final Purification (RP-HPLC) couple_ligand2->purify2 end Final PROTAC Molecule purify2->end

Caption: Conceptual workflow for the synthesis of a PROTAC using a PEG6 linker.

Conclusion

This compound is a versatile and effective reagent for the incorporation of a hydrophilic PEG spacer in solid-phase peptide synthesis. Its use can significantly improve the synthetic process and enhance the therapeutic potential of the resulting peptides. The provided protocols offer a robust starting point for researchers, which can be further optimized based on the specific requirements of the target peptide. The applications of this linker are broad, ranging from the development of more stable and soluble peptide drugs to the construction of complex biomolecules like ADCs and PROTACs.

References

Protocol for Fmoc Deprotection of PEGylated Compounds: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the 9-fluorenylmethoxycarbonyl (Fmoc) deprotection of polyethylene (B3416737) glycol (PEG) conjugated compounds. This critical step in chemical synthesis requires careful consideration of the unique properties of PEGylated molecules to ensure high-yield and pure products. These protocols and notes are intended for use in research and development settings.

Introduction

The Fmoc protecting group is widely used in peptide synthesis and for the protection of amine functionalities in various molecules, including PEGylated compounds. Its removal is typically achieved under mild basic conditions, which is advantageous for preserving the integrity of sensitive biomolecules.[1][2] However, the presence of the PEG chain can introduce challenges such as steric hindrance and altered solubility, necessitating modifications to standard deprotection protocols.[2][3]

Principle of Fmoc Deprotection

The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine (B6355638), acts as a base to abstract the acidic proton from the C9 position of the fluorene (B118485) ring. This initiates the elimination of dibenzofulvene (DBF) and carbon dioxide, thereby liberating the free amine. The released DBF is a reactive electrophile that is subsequently trapped by the excess amine base to form a stable adduct, preventing unwanted side reactions with the deprotected product.[1][2]

Key Considerations for PEGylated Compounds

Several factors must be taken into account when performing Fmoc deprotection on PEGylated substrates:

  • Solvent Selection: While N,N-dimethylformamide (DMF) is a common solvent for Fmoc deprotection, the solubility of the specific PEGylated compound is paramount.[2] For highly PEGylated molecules or those with poor solubility in DMF, other solvents like dichloromethane (B109758) (DCM), N-methylpyrrolidone (NMP), or solvent mixtures may be required.[2][4]

  • Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the access of the deprotection reagent to the Fmoc group.[2][3] This may necessitate longer reaction times, increased reagent concentration, or the use of a less sterically hindered base.[2] In some cases, a double deprotection step may be beneficial.[3]

  • Reaction Monitoring: Close monitoring of the reaction progress is crucial to ensure complete deprotection and to avoid unnecessary exposure to basic conditions, which could lead to side reactions. Common monitoring techniques include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and UV-Vis spectrophotometry.[1][3] The formation of the dibenzofulvene-piperidine adduct can be monitored by its characteristic UV absorbance around 301 nm.[3]

  • Resin Swelling (for Solid-Phase Synthesis): For solid-phase synthesis, adequate swelling of the PEG-grafted resin is essential for efficient diffusion of reagents. The choice of solvent should ensure good swelling of the resin support.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions and a selection of common deprotection reagents.

Table 1: Typical Reaction Conditions for Fmoc Deprotection of PEGylated Compounds in Solution

ParameterConditionRationale
SubstrateFmoc-PEG-CompoundApplicable to various molecular weights and conjugates.
SolventAnhydrous DMF, DCM, or NMPEnsures solubility of reactants and reagents.[1][2]
Deprotection Reagent20% (v/v) Piperidine in DMFA standard and generally effective concentration.[1]
Reaction TemperatureRoom Temperature (20-25 °C)Mild conditions help to minimize potential side reactions.[1]
Reaction Time30 minutes - 2 hoursMonitor for completion by TLC or HPLC.[1] Longer times may be needed for sterically hindered substrates.[2]
MonitoringTLC, RP-HPLC, UV-Vis (301 nm)To confirm the disappearance of starting material and formation of the product.[1]
Expected Yield>90%Yields are typically high for this reaction.[1]

Table 2: Common Deprotection Reagents and Conditions

ReagentConcentrationSolventNotes
Piperidine20-50% (v/v)DMF, NMPThe most common and efficient reagent for Fmoc removal.[2][4]
4-Methylpiperidine (4MP)20% (v/v)DMFA viable alternative to piperidine with similar efficiency.[2]
Piperazine (PZ)5-10% (w/v)DMF, DMF/EthanolLess nucleophilic and basic than piperidine, often used to minimize side reactions like aspartimide formation.[2][5]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v)DMF, NMPA strong, non-nucleophilic base that can be used in lower concentrations. Often used in combination with a nucleophile like piperidine or piperazine.[2][6]
Pyrrolidine2.5-5% (v/v)Various, including less polar solventsCan be used at elevated temperatures to allow for wash-free synthesis protocols.[7]

Experimental Protocols

Protocol for Fmoc Deprotection in Solution

This protocol is suitable for Fmoc-protected PEGylated compounds that are soluble in organic solvents.

Materials:

  • Fmoc-protected PEGylated compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus or centrifuge

Procedure:

  • Dissolution: Dissolve the Fmoc-protected PEGylated compound in anhydrous DMF in a round-bottom flask to a concentration of approximately 50-100 mg/mL.[1]

  • Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).[1]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC. Reaction times can vary from 30 minutes to several hours.[2]

  • Work-up (Precipitation):

    • Once the reaction is complete, reduce the volume of the reaction mixture by approximately 50% using a rotary evaporator.[1]

    • Add the concentrated solution dropwise to a flask containing cold diethyl ether (at least 10 times the volume of the DMF solution) with vigorous stirring.[1]

    • The deprotected PEGylated compound will precipitate. Collect the precipitate by filtration or centrifugation.[1]

    • Wash the precipitate several times with cold diethyl ether to remove the dibenzofulvene-piperidine adduct and residual DMF.[1]

    • Dry the purified product under vacuum.[1]

  • Work-up (Liquid-Liquid Extraction):

    • Alternatively, quench the reaction by adding water.[2]

    • Extract the product into an organic solvent like dichloromethane.[2]

    • Wash the organic layer with a brine solution to remove residual base and water-soluble byproducts.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[2]

  • Purification: If necessary, purify the crude product by a suitable method, such as silica (B1680970) gel flash chromatography or preparative HPLC.[2]

Protocol for Fmoc Deprotection on Solid Support

This protocol is designed for the deprotection of Fmoc-protected PEGylated compounds attached to a solid support (e.g., resin).

Materials:

  • Fmoc-protected PEGylated compound on solid support

  • Deprotection solution: 20% (v/v) piperidine in high-purity DMF

  • Washing solvent: High-purity DMF

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the resin-bound PEGylated compound in DMF for at least 30 minutes in the reaction vessel.[2]

  • Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 5-10 minutes.[6]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Agitate the mixture at room temperature for an additional 10-20 minutes. The optimal time may vary depending on the specific PEGylated compound.[2]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2] The resin is now ready for the next coupling step or cleavage from the support.

Troubleshooting

Table 3: Common Issues and Solutions in Fmoc Deprotection of PEGylated Compounds

IssuePossible CauseRecommended Solution
Incomplete DeprotectionSteric hindrance from the PEG chain.[3]Increase reaction time, perform a double deprotection, or consider a stronger deprotection cocktail (e.g., with DBU).[3]
Poor solvation or resin swelling.[3]Ensure the chosen solvent provides good solubility/swelling. Consider alternative solvents.
Aspartimide FormationBase-catalyzed side reaction at Asp-Xxx sequences.Use a less basic deprotection reagent like piperazine.[2][5] Add a weak acid like formic acid or HOBt to the deprotection solution.[2]
Deletion Sequences in PeptidesIncomplete Fmoc removal during synthesis.Optimize deprotection time for each cycle. Perform a double deprotection.[3]

Visualizations

Signaling Pathway and Workflow Diagrams

Fmoc_Deprotection_Mechanism Fmoc_PEG Fmoc-NH-PEG Proton_Abstraction Fmoc_PEG->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct DBF-Piperidine Adduct Piperidine->Adduct Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF CO2 CO2 Elimination->CO2 Deprotected_PEG H2N-PEG Elimination->Deprotected_PEG DBF->Adduct Nucleophilic Attack Fmoc_Deprotection_Workflow_Solution Start Start: Fmoc-PEGylated Compound Dissolve Dissolve in Anhydrous DMF Start->Dissolve Add_Piperidine Add 20% Piperidine Dissolve->Add_Piperidine React Stir at Room Temperature (30 min - 2 hr) Add_Piperidine->React Monitor Monitor by TLC/HPLC React->Monitor Monitor->React Incomplete Workup Work-up Monitor->Workup Complete Precipitation Precipitation with Cold Diethyl Ether Workup->Precipitation Extraction Liquid-Liquid Extraction Workup->Extraction Purification Purification (if needed) Precipitation->Purification Extraction->Purification End End: Deprotected PEGylated Compound Purification->End Fmoc_Deprotection_Workflow_Solid_Phase Start Start: Fmoc-PEG-Resin Swell Swell Resin in DMF Start->Swell Deprotection1 Initial Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Drain1 Drain Deprotection1->Drain1 Deprotection2 Second Deprotection (20% Piperidine/DMF) Drain1->Deprotection2 Drain2 Drain Deprotection2->Drain2 Wash Wash Resin with DMF (5x) Drain2->Wash End End: H2N-PEG-Resin Wash->End

References

Application Notes and Protocols for Amide Bond Formation using Fmoc-NH-PEG6-CH2CH2COOH with EDC/HATU Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent linkage of molecules to polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone of modern drug delivery and bioconjugation.[1] This process can enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Fmoc-NH-PEG6-CH2CH2COOH is a heterobifunctional PEG linker featuring a base-labile Fmoc-protected amine and a terminal carboxylic acid.[2][3] The carboxylic acid moiety can be readily coupled with primary amines on proteins, peptides, or small molecule drugs to form a stable amide bond.

This document provides detailed protocols for the amide bond formation using this compound with two common and efficient coupling strategies: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-Hydroxysuccinimide (NHS), and the other utilizing the uronium salt-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][5]

Chemical Principles

Amide bond formation between a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[6][7]

  • EDC/NHS Chemistry: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis but can react with NHS to form a more stable, amine-reactive NHS ester. The NHS ester then efficiently reacts with a primary amine to yield the desired amide bond.[8]

  • HATU Chemistry: HATU is a highly efficient uronium-based coupling reagent that reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to form a reactive O-acylisourea active ester. This species rapidly reacts with the amine, minimizing the risk of side reactions and racemization, particularly in peptide synthesis.[9][10]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound to a model primary amine using both EDC/NHS and HATU protocols.

ParameterProtocol A: EDC/NHSProtocol B: HATU
Carboxylic Acid This compoundThis compound
Amine Generic Primary Amine (R-NH2)Generic Primary Amine (R-NH2)
Stoichiometry
This compound1.0 eq1.0 eq
R-NH21.2 eq1.2 eq
EDC1.5 eq-
NHS1.5 eq-
HATU-1.1 eq
DIPEA-2.0 eq
Solvent Anhydrous DMFAnhydrous DMF
Reaction Time Activation: 15-30 min; Coupling: 2-4 h1-4 h
Temperature Room TemperatureRoom Temperature
Typical Yield 75-90%85-95%
Purity (LC-MS) >90%>95%

Experimental Protocols

Materials
  • This compound (CAS: 882847-34-9)[2]

  • Primary amine-containing molecule (e.g., peptide, protein, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel

  • Stir plate and stir bar

  • Analytical tools (e.g., TLC, LC-MS) for reaction monitoring

Protocol A: Amide Coupling using EDC/NHS

This two-step, one-pot protocol is a widely used and effective method for a broad range of molecules.[4]

1. Activation of Carboxylic Acid: a. Dissolve this compound (1.0 equivalent) in anhydrous DMF. b. Add NHS (1.5 equivalents) to the solution and stir until dissolved. c. Add EDC (1.5 equivalents) to the reaction mixture. d. Stir at room temperature for 15-30 minutes to form the NHS-ester.

2. Coupling with Primary Amine: a. Dissolve the primary amine-containing molecule (1.2 equivalents) in a minimal amount of anhydrous DMF. b. Add the amine solution to the activated this compound solution from step 1. c. Stir the reaction mixture at room temperature for 2-4 hours.

3. Reaction Monitoring and Work-up: a. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. b. Upon completion, the reaction mixture can be purified using standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or preparative HPLC) to isolate the desired amide conjugate.

Protocol B: Amide Coupling using HATU

This protocol is highly efficient and often preferred for sensitive substrates or when minimal side reactions are critical.[4][9]

1. Reaction Setup: a. In a reaction vessel, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. b. Add DIPEA (2.0 equivalents) to the mixture and stir for approximately 5 minutes.

2. Coupling Reaction: a. Add the primary amine-containing molecule (1.2 equivalents) to the reaction mixture. b. Stir the reaction at room temperature for 1-4 hours.

3. Reaction Monitoring and Work-up: a. Monitor the progress of the reaction by TLC or LC-MS. b. Once the reaction is complete, purify the product using appropriate chromatographic methods to obtain the pure amide conjugate.

Mandatory Visualizations

EDC_NHS_Mechanism peg Fmoc-NH-PEG6-COOH o_acylisourea O-Acylisourea Intermediate (unstable) peg:e->o_acylisourea:w + edc EDC edc:e->o_acylisourea:w nhs_ester NHS Ester (semi-stable) o_acylisourea:e->nhs_ester:w + nhs NHS nhs:e->nhs_ester:w amide Fmoc-NH-PEG6-CONHR (Amide Product) nhs_ester:e->amide:w + amine R-NH2 amine:e->amide:w byproduct EDC-urea (byproduct)

Caption: Mechanism of EDC/NHS mediated amide bond formation.

HATU_Mechanism cluster_activation Activation peg Fmoc-NH-PEG6-COOH active_ester Activated Ester Intermediate peg->active_ester hatu HATU hatu->active_ester dipea DIPEA dipea->active_ester amide Fmoc-NH-PEG6-CONHR (Amide Product) active_ester:e->amide:w + amine R-NH2 amine:e->amide:w

Caption: Simplified mechanism of HATU mediated amide coupling.

Experimental_Workflow cluster_edc Protocol A: EDC/NHS cluster_hatu Protocol B: HATU start Start dissolve_peg Dissolve Fmoc-NH-PEG6-COOH in Anhydrous DMF start->dissolve_peg protocol_choice Choose Protocol dissolve_peg->protocol_choice add_nhs Add NHS protocol_choice->add_nhs EDC/NHS add_hatu Add HATU protocol_choice->add_hatu HATU add_edc Add EDC (Activate for 15-30 min) add_nhs->add_edc add_amine_edc Add R-NH2 Solution add_edc->add_amine_edc react_edc React for 2-4 hours add_amine_edc->react_edc monitor Monitor Reaction (TLC or LC-MS) react_edc->monitor add_dipea Add DIPEA (Stir for 5 min) add_hatu->add_dipea add_amine_hatu Add R-NH2 add_dipea->add_amine_hatu react_hatu React for 1-4 hours add_amine_hatu->react_hatu react_hatu->monitor purify Purify Product (Chromatography) monitor->purify end End purify->end

Caption: General experimental workflow for amide bond formation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete activation of carboxylic acid.Ensure anhydrous conditions. Increase the amount of coupling reagent.[4]
Hydrolysis of active intermediate.For EDC/NHS, ensure NHS is added to form a more stable intermediate. Perform the reaction promptly after activation.[4]
Suboptimal pH.Optimize the pH for both activation and coupling steps, especially when working in aqueous buffers.[11]
Side Reactions Racemization of chiral centers.HATU is known for low racemization. With carbodiimides, additives like HOBt can be used.[4]
Formation of N-acylurea byproduct (EDC).Add NHS or HOBt to trap the O-acylisourea intermediate.[5]
Precipitation Poor solubility of reactants.Ensure adequate solubility in the chosen solvent. The PEG linker generally improves solubility. If precipitation occurs upon adding EDC, consider reducing the amount used.[8]

References

Application Notes and Protocols for Fmoc-NH-PEG6-CH2CH2COOH as an ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule payload. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, efficacy, and safety profile. Polyethylene glycol (PEG) linkers, such as Fmoc-NH-PEG6-CH2CH2COOH, have emerged as a valuable tool in ADC design due to their ability to impart favorable physicochemical properties.

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a 6-unit PEG spacer. The Fmoc group provides a stable protecting group for the amine that can be selectively removed under basic conditions, allowing for sequential conjugation. The terminal carboxylic acid can be activated to react with primary amines, such as the side-chain of lysine (B10760008) residues on an antibody. The hydrophilic PEG6 chain enhances the solubility of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads, and can improve the overall pharmacological properties of the conjugate. These application notes provide detailed protocols for the synthesis and characterization of ADCs using this compound.

Data Presentation

The incorporation of a PEG6 linker can significantly impact the performance of an ADC. The following tables summarize representative data for ADCs constructed with PEGylated linkers, illustrating the typical improvements observed.

Physicochemical Property Non-PEGylated ADC PEGylated ADC (e.g., with PEG6) Reference
Solubility in Aqueous Buffer Low to ModerateHigh[1]
Tendency for Aggregation HighLow[1]
Average Drug-to-Antibody Ratio (DAR) Typically 2-4Can achieve higher DAR (e.g., up to 8)[2]
Pharmacokinetic Parameter Non-PEGylated ADC PEGylated ADC (e.g., with PEG6) Reference
Plasma Half-life (t½) ShorterLonger[3]
Plasma Clearance FasterSlower[2]
Area Under the Curve (AUC) LowerHigher[2]
In Vitro Performance Metric Representative Value for a PEGylated ADC Reference
IC50 (HER2-positive cells) 10-100 ng/mL[4]
Plasma Stability (% intact ADC after 96h) > 85%[5]

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process. The general workflow involves first conjugating the cytotoxic payload to the linker, followed by deprotection of the Fmoc group, and finally, conjugation of the linker-payload construct to the antibody.

G cluster_0 Step 1: Payload-Linker Conjugation cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Antibody Conjugation cluster_3 Step 4: Characterization A Activate Carboxyl Group of this compound (EDC/NHS) B Couple Activated Linker to Amine-containing Payload A->B C Purify Payload-Linker Conjugate (HPLC) B->C D Treat with Piperidine (B6355638) in DMF C->D E Purify Deprotected Payload-Linker (Precipitation/HPLC) D->E F Activate Carboxyl Group of Deprotected Payload-Linker (EDC/NHS) E->F G Conjugate to Lysine Residues of Antibody F->G H Purify ADC (SEC) G->H I Determine DAR (HIC/LC-MS) H->I J Assess Purity and Aggregation (SEC) K In Vitro Cytotoxicity Assay (MTT)

General workflow for ADC synthesis using this compound.
Protocol 1: Synthesis of Fmoc-NH-PEG6-Drug Conjugate

This protocol describes the conjugation of the this compound linker to an amine-containing cytotoxic payload (e.g., a derivative of MMAE or a PBD dimer).

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Lyophilizer

Procedure:

  • Activation of Linker:

    • Dissolve this compound (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 1 hour to form the NHS ester of the linker.

  • Conjugation to Payload:

    • In a separate vial, dissolve the amine-containing payload (1.1 equivalents) in anhydrous DMF.

    • Add the payload solution to the activated linker solution.

    • Add DIPEA (2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the Fmoc-NH-PEG6-Drug conjugate using a reverse-phase HPLC system with a suitable gradient of acetonitrile (B52724) in water (with 0.1% TFA).

    • Collect and lyophilize the fractions containing the pure product.

Protocol 2: Fmoc Deprotection of the Payload-Linker Conjugate

This protocol details the removal of the Fmoc protecting group to expose the terminal amine for antibody conjugation.

Materials:

  • Fmoc-NH-PEG6-Drug conjugate

  • Anhydrous DMF

  • Piperidine

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Dissolve the Fmoc-NH-PEG6-Drug conjugate in anhydrous DMF to a concentration of approximately 10-20 mg/mL.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the deprotection by RP-HPLC. The reaction is typically complete within 30 minutes.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of DMF and piperidine.

  • Precipitate the deprotected linker-payload by adding the concentrated residue to cold diethyl ether.

  • Centrifuge the mixture and decant the ether. Wash the pellet with cold diethyl ether and dry under vacuum.

Protocol 3: Conjugation of NH2-PEG6-Drug to Antibody

This protocol outlines the conjugation of the purified drug-linker to a monoclonal antibody via the linker's exposed primary amine to the antibody's lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NH2-PEG6-Drug conjugate

  • EDC

  • Sulfo-NHS

  • Anhydrous DMF or DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Payload-Linker Activation:

    • Dissolve the NH2-PEG6-Drug conjugate in anhydrous DMF or DMSO.

    • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.

  • Conjugation:

    • Immediately add the activated payload-linker solution to the prepared antibody solution. The molar ratio of linker-payload to antibody will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized (a starting point is a 5-10 fold molar excess).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted NHS esters.

  • Purification:

    • Purify the resulting ADC from unconjugated payload-linker and other reagents using an SEC column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

Protocol 4: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC) and LC-MS:

  • Principle: HIC separates proteins based on their hydrophobicity. The conjugation of the drug-linker increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs. LC-MS provides the mass of the intact ADC, from which the DAR can be calculated.[7][8]

  • Method:

    • Use a HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

    • Elute the ADC with a decreasing salt gradient.

    • For LC-MS, use a suitable reversed-phase column and a high-resolution mass spectrometer. Deconvolute the mass spectrum to determine the mass of the different ADC species and calculate the average DAR.

2. In Vitro Cytotoxicity Assay (MTT Assay):

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Method:

    • Plate target antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.

    • Incubate the plates for 72-96 hours at 37°C.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Read the absorbance at 570 nm using a microplate reader.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[1]

Signaling Pathways

The cytotoxic payload of the ADC is released intracellularly following antigen-mediated endocytosis and lysosomal trafficking. The released payload then induces cell death through its specific mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Free Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage Tubulin Tubulin Payload->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Caspase9 Caspase-9 Activation Microtubule->Caspase9 Mitotic Arrest Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathway for an ADC with a tubulin inhibitor payload (e.g., MMAE).

For DNA-damaging agents like PBD dimers, the released payload translocates to the nucleus and forms covalent cross-links with DNA. This damage activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.

G cluster_0 Cytoplasm cluster_1 Nucleus Payload Free Payload (e.g., PBD Dimer) DNA DNA Payload->DNA Translocation Crosslink DNA Cross-link DNA->Crosslink Alkylation ATM_ATR ATM/ATR Activation Crosslink->ATM_ATR Damage Sensing Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 CellCycleArrest G2/M Arrest Chk1_Chk2->CellCycleArrest Apoptosis Apoptosis Chk1_Chk2->Apoptosis

Signaling pathway for an ADC with a DNA cross-linking payload (e.g., PBD dimer).

References

Synthesis of PROTACs Using Fmoc-NH-PEG6-CH2CH2COOH Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, Fmoc-NH-PEG6-CH2CH2COOH. These application notes and protocols are intended for researchers, scientists, and professionals in the field of drug development who are focused on targeted protein degradation.

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic agents that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility and length to optimize the formation of a productive ternary complex.[2][4] The this compound linker, with its defined length, terminal carboxylic acid, and Fmoc-protected amine, is well-suited for a controlled, stepwise synthesis of PROTACs, particularly through solid-phase methodologies.

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair to achieve maximal degradation potency.[3] An improperly sized linker can lead to steric hindrance or an unproductive ternary complex, diminishing the efficiency of protein degradation.[5] The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

The following tables summarize representative data from the literature, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs. While specific data for the this compound linker is not extensively published in comparative studies, these tables provide a general understanding of the trends observed when varying the PEG chain length.

Table 1: Illustrative Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC APEG3~8503.5180
PROTAC BPEG5~9403.2200
PROTAC CPEG7~10302.9220

Note: Data is illustrative and compiled from various sources in the literature. Actual values will vary depending on the specific POI and E3 ligase ligands.

Table 2: Illustrative Impact of PEG Linker Length on Biological Activity of BRD4-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC APEG350>90
PROTAC BPEG515>95
PROTAC CPEG780>90

Note: Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of PROTACs using the this compound linker. Optimization of reaction conditions may be necessary for specific ligands.

Protocol 1: Solid-Phase Synthesis of a PROTAC

Solid-phase synthesis offers a streamlined approach for the efficient construction of PROTACs, simplifying purification and allowing the use of excess reagents to drive reactions to completion.[6] A general workflow involves the immobilization of one ligand onto a solid support, followed by the sequential addition of the PEG linker and the second ligand, and finally, cleavage from the resin.[6]

Materials:

  • This compound linker

  • Amine-functionalized solid support (e.g., Rink Amide resin)

  • E3 ligase ligand with a carboxylic acid functional group (e.g., Pomalidomide-COOH)

  • POI ligand with a carboxylic acid functional group

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

  • Cleavage cocktail: TFA (Trifluoroacetic acid)/TIPS (Triisopropylsilane)/H2O (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Preparation and First Ligand Coupling:

    • Swell the Rink Amide resin in DMF for 30 minutes.

    • Dissolve the E3 ligase ligand-COOH (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated ligand solution to the swollen resin and shake at room temperature for 4-16 hours.

    • Wash the resin extensively with DMF, DCM, and MeOH.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin.

    • Wash the resin thoroughly with DMF.

  • Linker Coupling:

    • Dissolve this compound (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated linker solution to the resin and shake at room temperature for 2-4 hours.

    • Wash the resin as described in step 1.

  • Fmoc Deprotection of the Linker:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to deprotect the amine end of the PEG linker.

    • Wash the resin thoroughly with DMF.

  • Second Ligand Coupling:

    • Dissolve the POI ligand-COOH (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated POI ligand solution to the resin and shake at room temperature for 4-16 hours.

    • Wash the resin as described in step 1.

  • Cleavage and Purification:

    • Treat the resin with the cleavage cocktail (TFA/TIPS/H2O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.[6]

    • Centrifuge the mixture to pellet the crude product and decant the ether.[6]

    • Purify the crude PROTAC by preparative reverse-phase HPLC.[6]

Protocol 2: Characterization of the Synthesized PROTAC

1. LC-MS Analysis:

  • Objective: To confirm the molecular weight and purity of the final PROTAC.

  • Procedure: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., DMSO/MeOH). Analyze by LC-MS using an appropriate gradient of mobile phases (e.g., water/acetonitrile with 0.1% formic acid).

2. NMR Analysis:

  • Objective: To confirm the chemical structure of the final PROTAC.

  • Procedure: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6). Acquire 1H and 13C NMR spectra.

Protocol 3: Biological Evaluation - Western Blotting for Protein Degradation

Objective: To quantify the reduction in the target protein levels following PROTAC treatment.

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 24, 48, or 72 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Visual Diagrams

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degraded Protein Fragments Proteasome->Degradation Degrades

Caption: General mechanism of action for a PROTAC.

Solid_Phase_PROTAC_Synthesis cluster_workflow Solid-Phase Synthesis Workflow start Start: Amine-functionalized Resin step1 1. Couple E3 Ligase-COOH start->step1 step2 2. Fmoc Deprotection step1->step2 step3 3. Couple Fmoc-NH-PEG6-Linker-COOH step2->step3 step4 4. Fmoc Deprotection step3->step4 step5 5. Couple POI Ligand-COOH step4->step5 step6 6. Cleave from Resin step5->step6 end Final PROTAC step6->end PROTAC_Components cluster_protac PROTAC Structure POI_Ligand POI Ligand (Warhead) Linker Linker (e.g., this compound) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand (Anchor) Linker->E3_Ligand PROTAC PROTAC Molecule

References

Application Notes and Protocols for Bioconjugation of Proteins and Antibodies with Fmoc-NH-PEG6-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins and antibodies with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of biologics. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulation half-life, reduced immunogenicity, and improved stability and solubility.[1][2]

Fmoc-NH-PEG6-CH2CH2COOH is a heterobifunctional linker that is instrumental in the precise construction of bioconjugates.[3] This linker possesses three key chemical features:

  • An Fmoc-protected amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that allows for the selective deprotection of the terminal amine, enabling subsequent, specific modification at this site.[4]

  • A hydrophilic PEG6 spacer: The six-unit polyethylene glycol chain enhances the solubility of the conjugate in aqueous media and provides a flexible spacer between the conjugated molecules, minimizing steric hindrance.[3]

  • A terminal carboxylic acid: This functional group can be activated to react with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins and antibodies, to form stable amide bonds.[3][5]

These application notes provide detailed protocols for the bioconjugation of proteins and antibodies using this compound, including methods for purification and characterization of the resulting conjugates.

Data Presentation

Table 1: Recommended Molar Ratios for Carboxylic Acid Activation and Protein Conjugation
ComponentMolar Ratio (relative to this compound)Purpose
This compound1The starting reagent for conjugation.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)2 - 10Activates the carboxylic acid group.
NHS (N-Hydroxysuccinimide)2 - 5Stabilizes the activated intermediate.
Protein/Antibody0.05 - 0.2 (relative to activated linker)The biomolecule to be conjugated. The optimal ratio should be determined empirically to achieve the desired degree of labeling.
Table 2: Typical Reaction Conditions for Fmoc Deprotection
ParameterConditionRationale
Deprotection Reagent20% (v/v) Piperidine (B6355638) in DMFStandard and effective concentration for Fmoc removal.[6]
SolventAnhydrous DMFEnsures solubility of the PEGylated conjugate.
TemperatureRoom Temperature (20-25 °C)Mild conditions to prevent side reactions and protein denaturation.
Reaction Time30 minutes - 2 hoursMonitor reaction completion by HPLC to confirm the disappearance of the Fmoc-protected starting material.
Table 3: Example SEC-HPLC Parameters for Purifying Antibody-PEG Conjugates
ParameterCondition
ColumnTSKgel G3000SWXL (7.8 mm x 300 mm, 5 µm) or similar
Mobile Phase20 mM Sodium Phosphate, 300 mM NaCl, pH 6.2 (may be supplemented with 200 mM Arginine to reduce non-specific interactions)
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 280 nm
Column Temperature25 - 30 °C

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid of the linker to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

  • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Dilute the dissolved linker into the Activation Buffer to the desired final concentration.

  • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS to the linker solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. The activated linker is now ready for conjugation to the protein or antibody.

Protocol 2: Conjugation of Activated Linker to a Protein or Antibody

This protocol details the conjugation of the NHS-activated this compound to the primary amines (e.g., lysine residues) of a protein or antibody.

Materials:

  • Activated this compound solution (from Protocol 1)

  • Protein or antibody solution (in an amine-free buffer, e.g., PBS)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • If the protein/antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.

  • Adjust the concentration of the protein/antibody solution to 1-10 mg/mL in the Conjugation Buffer.

  • Add the freshly prepared activated linker solution to the protein/antibody solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point to achieve a degree of labeling (DOL) of 2-4. The optimal ratio should be determined empirically.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purify the conjugate to remove excess linker and byproducts using a size-exclusion chromatography column (e.g., PD-10 or a preparative SEC column) equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 3: Characterization of the Protein-PEG Conjugate

A. Determination of Degree of Labeling (DOL) by Mass Spectrometry:

  • Purify the conjugate as described in Protocol 2.

  • Prepare the sample for mass spectrometry analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate) using centrifuge filters.

  • Analyze the intact mass of the unconjugated and conjugated protein/antibody using ESI-MS.

  • The mass difference between the conjugated and unconjugated protein corresponds to the mass of the attached PEG linkers.

  • Calculate the DOL by dividing the total mass added by the molecular weight of the this compound linker. The mass spectrum of the conjugate will often show a distribution of peaks, each corresponding to a different number of attached linkers.

B. Purity Analysis by SEC-HPLC:

  • Analyze the purified conjugate using an analytical SEC-HPLC system with the parameters outlined in Table 3.

  • The chromatogram should show a main peak for the conjugated protein, with minimal amounts of aggregated or fragmented species. The retention time of the conjugate will be shorter than that of the unconjugated protein due to its increased hydrodynamic volume.

Protocol 4: Fmoc Deprotection for Subsequent Functionalization

This protocol describes the removal of the Fmoc group to expose a primary amine for further conjugation steps.

Materials:

  • Fmoc-protected protein-PEG conjugate

  • Deprotection Solution: 20% (v/v) Piperidine in anhydrous DMF

  • Purification equipment (e.g., dialysis or centrifugal filtration units)

Procedure:

  • Dissolve the Fmoc-protected conjugate in anhydrous DMF.

  • Add the Deprotection Solution to the conjugate solution.

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by RP-HPLC to confirm the disappearance of the starting material.

  • Immediately purify the deprotected protein-PEG-amine conjugate by extensive dialysis against PBS at 4°C or by using centrifugal filtration units to remove piperidine and DMF.

  • The deprotected conjugate, now presenting a free terminal amine, is ready for subsequent conjugation reactions.

Mandatory Visualizations

G cluster_activation Step 1: Activation of Linker cluster_conjugation Step 2: Conjugation to Antibody cluster_purification Step 3: Purification cluster_deprotection Step 4: Fmoc Deprotection Linker This compound EDC_NHS EDC / NHS in Activation Buffer (pH 6.0) Linker->EDC_NHS ActivatedLinker Amine-Reactive NHS Ester Linker EDC_NHS->ActivatedLinker 15-30 min Room Temp Antibody Antibody (IgG) in Conjugation Buffer (pH 7.2-7.5) ActivatedLinker->Antibody Conjugate Fmoc-Protected Antibody-PEG Conjugate Antibody->Conjugate 2h RT or Overnight 4°C SEC Size-Exclusion Chromatography (SEC) Conjugate->SEC PurifiedConjugate Purified Fmoc-Protected Conjugate SEC->PurifiedConjugate Remove excess linker Piperidine 20% Piperidine in DMF PurifiedConjugate->Piperidine DeprotectedConjugate Deprotected Conjugate (with free amine) Piperidine->DeprotectedConjugate 30-120 min Room Temp

Caption: Experimental workflow for protein/antibody bioconjugation.

G Linker Fmoc-NH-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Linker->O_Acylisourea + EDC Antibody Antibody-NH2 (Lysine residue) EDC EDC NHS NHS Piperidine Piperidine NHS_Ester NHS Ester Intermediate (amine-reactive) O_Acylisourea->NHS_Ester + NHS Fmoc_Conjugate Fmoc-Protected Conjugate (stable amide bond) NHS_Ester->Fmoc_Conjugate + Antibody-NH2 Final_Conjugate Deprotected Conjugate (free amine for further use) Fmoc_Conjugate->Final_Conjugate + Piperidine

References

Application Notes and Protocols for Surface Modification Techniques Using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of surface modification using polyethylene (B3416737) glycol (PEG) linkers, a technique commonly known as PEGylation. This guide details the principles, applications, and experimental protocols for modifying various surfaces, including biomaterials and nanoparticles. The information is intended to help researchers enhance the biocompatibility, stability, and therapeutic efficacy of their materials.

Introduction to Surface PEGylation

PEGylation is a widely adopted strategy involving the covalent or non-covalent attachment of PEG chains to a surface. This process creates a hydrophilic, flexible, and protein-repellent barrier that offers significant advantages in biomedical applications.[1][2] The "stealth" properties conferred by the PEG layer minimize the foreign body response, reduce the risk of thrombosis, and can prolong the circulation time of drug carriers by shielding them from the immune system.[1][3]

The versatility of PEGylation allows for precise control over surface properties by varying the length, density, and architecture (linear or branched) of the PEG chains.[1] Furthermore, the terminal ends of PEG linkers can be functionalized with bioactive molecules like peptides or antibodies to facilitate targeted drug delivery or promote specific cellular interactions.[1]

Key Applications of PEGylation:

  • Reduced Protein Adsorption and Biofouling: PEGylated surfaces effectively prevent the non-specific adsorption of proteins, which is the initial step in biofouling and the foreign body response.[1]

  • Enhanced Biocompatibility: By minimizing protein adsorption and cell adhesion, PEGylation improves the biocompatibility of implanted materials and reduces inflammatory responses.[1]

  • Prolonged Circulation Time of Nanoparticles: For drug delivery applications, PEGylation of nanoparticles shields them from the mononuclear phagocyte system, leading to longer circulation times and improved therapeutic outcomes.[3][4]

  • Controlled Drug Release: Incorporating PEG into hydrogels and other drug delivery matrices can modulate the release kinetics of encapsulated therapeutic agents.[1]

  • Targeted Drug Delivery: Functionalized PEG linkers can be used to attach targeting ligands to nanoparticles, enabling active targeting of specific cells or tissues.[3]

Quantitative Data Summary

The effectiveness of PEGylation is influenced by several parameters, including PEG molecular weight, grafting density, and surface architecture. The following tables summarize quantitative data from various studies, illustrating the impact of these parameters on key performance indicators.

Table 1: Effect of PEG Grafting Density and Molecular Weight on Protein Adsorption

Biomaterial/SurfacePEG Molecular Weight (kDa)PEG Grafting Density (chains/nm²)Fibrinogen Adsorption Reduction (%)Reference
Silicon Wafer20.4585[1]
Silicon Wafer50.2895[1]
Gold20.690[5]
Gold100.15>98[5]
Polystyrene5Not specified92[1]

Table 2: Impact of PEGylation on Nanoparticle Properties

Nanoparticle TypeCore Size (nm)PEG Molecular Weight (kDa)Hydrodynamic Diameter (nm) - BeforeHydrodynamic Diameter (nm) - AfterZeta Potential (mV) - BeforeZeta Potential (mV) - AfterReference
Gold Nanoparticles5055275-25.3-8.1[6]
Liposomes1002110125-30.1-18.6[7]
PLGA Nanoparticles1505165205-15.8-5.2[7]

Experimental Protocols

This section provides detailed methodologies for common PEGylation procedures. The choice of protocol depends on the substrate, the desired PEG density, and the availability of functional groups.

General Workflow for Surface PEGylation

The overall process of surface modification with PEG linkers follows a general workflow, from substrate preparation to characterization of the final PEGylated surface.

G cluster_prep Preparation cluster_peg PEGylation cluster_post Post-Processing & Characterization A Substrate Cleaning B Surface Activation/Functionalization A->B C PEG Linker Activation B->C D Conjugation Reaction C->D E Purification/Washing D->E F Surface Characterization E->F G cluster_activation PEG Activation cluster_conjugation Conjugation cluster_purification Purification A Carboxylated PEG C NHS-activated PEG A->C 15-30 min B EDC + NHS B->C E PEGylated NPs C->E D Amine-NPs D->E 2 hours F Quenching E->F G Dialysis/Centrifugation F->G H Pure PEGylated NPs G->H G cluster_unmodified Unmodified Nanoparticle cluster_pegylated PEGylated Nanoparticle A Unmodified NP B Opsonin Adsorption A->B C Phagocyte Recognition (MPS) B->C D Rapid Clearance C->D E PEGylated NP F Steric Hindrance E->F G Reduced Opsonization F->G H Immune Evasion G->H I Prolonged Circulation H->I J Enhanced Tumor Accumulation (EPR Effect) I->J

References

Application Notes and Protocols for Fmoc-NH-PEG6-CH2CH2COOH in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG6-CH2CH2COOH is a heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery system development.[1][2] Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) protected amine group, a hydrophilic six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups allows for the sequential and specific conjugation of different molecules, making it a versatile tool in the synthesis of advanced therapeutics such as antibody-drug conjugates (ADCs), targeted nanoparticles, and functionalized hydrogels.[1][3][4]

The Fmoc group provides stable protection for the amine functionality, which can be selectively removed under mild basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[5] The terminal carboxylic acid can be activated to react with primary amines, for instance, on the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[2] The hydrophilic PEG6 spacer enhances the aqueous solubility of the conjugate, reduces aggregation, and can improve pharmacokinetic properties by providing a steric shield.[1][]

These application notes provide detailed protocols for the use of this compound in the development of various drug delivery platforms, including the synthesis of antibody-drug conjugates, the formulation of drug-loaded nanoparticles, and the preparation of drug-eluting hydrogels.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for designing and executing successful conjugation and deprotection reactions.

PropertyValueReference
Molecular Weight 575.6 g/mol [5]
Molecular Formula C₃₀H₄₁NO₁₀[5]
Purity ≥95%[5]
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMF, DMSO, and other common organic solvents. The PEG spacer enhances water solubility.[1]
Storage Conditions Store at -20°C, protected from moisture and light.[5]

Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)

This compound is an ideal linker for the development of ADCs, where a potent cytotoxic drug is conjugated to a monoclonal antibody (mAb) that targets a specific tumor antigen. The linker plays a critical role in the stability, efficacy, and pharmacokinetic profile of the ADC.[]

Overall Workflow for ADC Synthesis

The synthesis of an ADC using this linker is a multi-step process that involves the initial conjugation of the linker to the drug, followed by deprotection of the Fmoc group, and subsequent conjugation of the drug-linker construct to the antibody.

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Antibody Conjugation Activate_Linker Activate Carboxylic Acid (EDC/NHS) Conjugate_Drug Conjugate to Drug Activate_Linker->Conjugate_Drug Activated Linker Drug Drug with Amine Group Drug->Conjugate_Drug Drug_Linker Fmoc-PEG6-Drug Conjugate_Drug->Drug_Linker Deprotection Fmoc Deprotection (Piperidine in DMF) Drug_Linker->Deprotection Amine_Drug_Linker H2N-PEG6-Drug Deprotection->Amine_Drug_Linker Conjugate_Antibody Conjugate to Antibody (via Lysine Residues) Amine_Drug_Linker->Conjugate_Antibody Antibody Antibody (mAb) Antibody->Conjugate_Antibody ADC ADC Conjugate_Antibody->ADC

A high-level workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Experimental Protocols

Protocol 1.1: Conjugation of this compound to an Amine-Containing Drug

This protocol describes the activation of the carboxylic acid on the linker and its subsequent conjugation to a drug molecule containing a primary amine.

  • Materials:

    • This compound

    • Amine-containing drug (e.g., Doxorubicin)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF)

    • Reaction vial

    • Stirring apparatus

  • Procedure:

    • Activation of Linker: In a reaction vial, dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the solution at room temperature for 1 hour to form the NHS ester of the linker.

    • Conjugation to Drug: In a separate vial, dissolve the amine-containing drug (1.1 eq) in anhydrous DMF. Add the drug solution to the activated linker solution.

    • Reaction: Stir the reaction mixture at room temperature overnight, protected from light.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Purification: Upon completion, purify the Fmoc-PEG6-Drug conjugate by flash chromatography or preparative HPLC.

Protocol 1.2: Fmoc Deprotection of the Drug-Linker Conjugate

This protocol details the removal of the Fmoc protecting group to expose the primary amine for antibody conjugation.

  • Materials:

  • Procedure:

    • Dissolve the purified Fmoc-PEG6-Drug in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess piperidine and DMF. The resulting H2N-PEG6-Drug can often be used in the next step without further purification.

Protocol 1.3: Conjugation of H2N-PEG6-Drug to an Antibody

This protocol describes the conjugation of the deprotected drug-linker to the lysine residues of a monoclonal antibody.

  • Materials:

    • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

    • H2N-PEG6-Drug conjugate

    • EDC and Sulfo-NHS

    • Conjugation buffer (e.g., PBS, pH 7.4)

    • Quenching solution (e.g., Tris buffer)

    • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Procedure:

    • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.

    • Drug-Linker Activation (if necessary): If the carboxylic acid of the linker was not pre-activated, dissolve the H2N-PEG6-Drug (10-20 fold molar excess over the antibody) in DMSO. Add EDC (1.2 eq relative to the linker) and Sulfo-NHS (1.2 eq relative to the linker). Incubate for 15 minutes at room temperature to generate the Sulfo-NHS ester.

    • Conjugation Reaction: Slowly add the activated H2N-PEG6-Drug solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v). Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quenching: Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes.

    • Purification: Purify the ADC by size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

Characterization and Quantitative Data

The resulting ADC should be thoroughly characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and in vitro potency.

Table 1: Representative Quantitative Data for ADC Characterization

ParameterMethodTypical Result (Illustrative Example)Reference
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS)3.5 - 4.5[][8]
Purity Size Exclusion Chromatography (SEC)>95% monomer[9]
In vitro Cytotoxicity (IC50) Cell-based assay (e.g., MTT assay) on a target cell line0.5 - 10 nM[10]
Antigen Binding Affinity (KD) Surface Plasmon Resonance (SPR) or ELISAComparable to unconjugated antibody[11]

Note: The values presented are illustrative and will vary depending on the specific antibody, drug, and conjugation conditions.

Application 2: Formulation of Drug-Loaded Nanoparticles

This compound can be used to surface-modify nanoparticles, improving their stability, biocompatibility, and circulation time. The linker can be attached to the nanoparticle surface, and a targeting ligand or drug can be conjugated to the other end.

Experimental Workflow for Nanoparticle Functionalization

Nanoparticle_Functionalization Nanoparticle Nanoparticle (e.g., PLGA, Liposome) Linker_Conjugation Conjugate Linker to Nanoparticle Surface Nanoparticle->Linker_Conjugation Functionalized_NP Fmoc-PEG6-Nanoparticle Linker_Conjugation->Functionalized_NP Fmoc_Deprotection Fmoc Deprotection Functionalized_NP->Fmoc_Deprotection Amine_NP H2N-PEG6-Nanoparticle Fmoc_Deprotection->Amine_NP Drug_Conjugation Conjugate Drug or Targeting Ligand Amine_NP->Drug_Conjugation Targeted_NP Targeted Drug-Loaded Nanoparticle Drug_Conjugation->Targeted_NP

Workflow for the functionalization of nanoparticles with a drug or targeting ligand.
Protocol 2.1: Surface Modification of Nanoparticles

This protocol describes the conjugation of the linker to pre-formed nanoparticles with surface amine groups.

  • Materials:

    • Amine-functionalized nanoparticles (e.g., PLGA-NH2)

    • This compound

    • EDC and NHS

    • Activation Buffer (e.g., MES buffer, pH 6.0)

    • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Activate the carboxylic acid of this compound with EDC/NHS in the activation buffer as described in Protocol 1.1.

    • Disperse the amine-functionalized nanoparticles in the conjugation buffer.

    • Add the activated linker solution to the nanoparticle dispersion.

    • Incubate the reaction for 2-4 hours at room temperature with gentle stirring.

    • Purify the functionalized nanoparticles by centrifugation and washing to remove unreacted linker.

Quantitative Data for Nanoparticle Characterization

Table 2: Representative Data for Drug-Loaded Nanoparticles

ParameterMethodTypical Result (Illustrative Example)Reference
Particle Size Dynamic Light Scattering (DLS)100 - 200 nm[12]
Zeta Potential DLS-10 to -25 mV[13]
Drug Loading Capacity (%) HPLC or UV-Vis Spectroscopy5 - 15%[14]
Encapsulation Efficiency (%) HPLC or UV-Vis Spectroscopy70 - 90%[15][16]

Note: These values are illustrative and depend on the nanoparticle composition, drug, and formulation method.

Application 3: Preparation of Drug-Eluting Hydrogels

Fmoc-protected amino acids with PEG spacers can self-assemble into hydrogels, which can serve as scaffolds for drug delivery and tissue engineering. The hydrogel network can physically entrap drug molecules for sustained release.[17]

Experimental Workflow for Hydrogel Formation

Hydrogel_Formation Dissolve Dissolve this compound in Basic Solution (e.g., NaOH) Add_Drug Add Drug to Solution (for encapsulation) Dissolve->Add_Drug Trigger_Gelation Trigger Gelation by pH Adjustment (e.g., add HCl or GdL) Add_Drug->Trigger_Gelation Hydrogel Drug-Loaded Hydrogel Trigger_Gelation->Hydrogel

A simplified workflow for the formation of a drug-loaded hydrogel.
Protocol 3.1: pH-Triggered Hydrogel Formation

  • Materials:

    • This compound

    • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

    • Hydrochloric acid (HCl) solution (0.1 M) or Glucono-δ-lactone (GdL)

    • Phosphate-buffered saline (PBS)

    • Drug to be encapsulated

  • Procedure:

    • Dissolution: Dissolve this compound in the NaOH solution to form a clear solution.

    • Drug Loading: Dissolve the drug in PBS and add it to the linker solution.

    • Gelation: Slowly add the HCl solution or GdL to the mixture while gently stirring until the pH reaches neutral (pH 7.0-7.4). Gelation should occur as the pH is neutralized.

    • Incubation: Allow the hydrogel to set at room temperature or 37°C.

Quantitative Data for Hydrogel Characterization

Table 3: Representative Data for Drug-Eluting Hydrogels

ParameterMethodTypical Result (Illustrative Example)Reference
Swelling Ratio (%) Gravimetric analysis500 - 1500%[18][19]
Drug Release Profile HPLC or UV-Vis Spectroscopy of release mediumSustained release over several days[20]
Mechanical Strength (Storage Modulus G') Rheometry100 - 1000 Pa

Note: These values are illustrative and are highly dependent on the hydrogel concentration and cross-linking density.

Conclusion

This compound is a highly versatile and valuable tool for the development of advanced drug delivery systems. Its well-defined structure, combining a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, allows for the precise construction of complex bioconjugates. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the fields of drug delivery, bioconjugation, and pharmaceutical sciences to effectively utilize this linker in the creation of novel and more effective therapeutics. The ability to tailor the properties of drug delivery systems through the use of such linkers is a key strategy in overcoming the challenges of drug solubility, stability, and targeted delivery.

References

Application of Fmoc-NH-PEG6-CH2CH2COOH in Hydrogel Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptide and peptide-conjugate hydrogels are at the forefront of biomaterials science, offering sophisticated platforms for a range of biomedical applications, including controlled drug delivery, 3D cell culture, and tissue engineering. The N-terminally protected Fluorenylmethyloxycarbonyl (Fmoc) group is a key molecular motif that drives the self-assembly process through π-π stacking interactions. When conjugated to a short polyethylene (B3416737) glycol (PEG) linker and a carboxylic acid, as in Fmoc-NH-PEG6-CH2CH2COOH, the resulting molecule combines the self-assembling properties of the Fmoc group with the hydrophilicity, biocompatibility, and flexibility of the PEG chain.

These hydrogels form via non-covalent interactions, primarily hydrogen bonding and π-π stacking, which leads to the formation of a nanofibrous network that can entrap a large volume of water. The terminal carboxylic acid provides a site for pH-dependent gelation and a handle for further chemical modification. The resulting hydrogels are often biocompatible, biodegradable, and can be designed to be injectable, making them excellent candidates for in-situ applications.

This document provides detailed application notes and protocols for the formation, characterization, and application of hydrogels using this compound, with a focus on drug delivery and 3D cell culture.

Principle of Self-Assembly

The formation of a hydrogel from this compound is a hierarchical self-assembly process driven by specific non-covalent interactions. This process is initiated by a trigger, typically a change in pH.

  • Solubilization: At a basic pH (e.g., pH > 8), the terminal carboxylic acid group is deprotonated (-COO⁻), leading to electrostatic repulsion between the molecules and preventing aggregation. This results in a clear solution of the this compound monomers.

  • Triggering Self-Assembly: Upon lowering the pH to neutral or slightly acidic conditions, the carboxylic acid becomes protonated (-COOH). This neutralizes the electrostatic repulsion and allows for intermolecular interactions to dominate.

  • π-π Stacking: The aromatic Fmoc groups of adjacent molecules stack on top of each other, forming the hydrophobic core of the nanofibers. This is the primary driving force for the initial self-assembly.

  • Hydrogen Bonding: The amide and carboxylic acid groups provide sites for intermolecular hydrogen bonding, which stabilizes the growing nanofibers and often leads to the formation of β-sheet-like structures.

  • Nanofiber Entanglement: The resulting nanofibers entangle to form a three-dimensional network that immobilizes water molecules, leading to the formation of a stable, self-supporting hydrogel.

cluster_0 Self-Assembly Mechanism Monomer Fmoc-NH-PEG6-COOH (Soluble at high pH) Trigger pH Decrease (Protonation of COOH) Monomer->Trigger Introduction of Acidic Environment PiStacking π-π Stacking (Fmoc groups) Trigger->PiStacking HBonding Hydrogen Bonding (Amide & COOH groups) PiStacking->HBonding Stabilization Nanofiber Self-Assembled Nanofibers HBonding->Nanofiber Hydrogel 3D Hydrogel Network (Water Entrapment) Nanofiber->Hydrogel Entanglement

Caption: Molecular self-assembly of this compound into a hydrogel.

Key Applications

  • Controlled Drug Delivery: The porous and hydrated nature of these hydrogels makes them ideal for encapsulating and sustaining the release of therapeutic molecules. The release kinetics can be modulated by altering the hydrogel concentration and, consequently, the network density.

  • 3D Cell Culture and Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), providing a suitable environment for cell adhesion, proliferation, and differentiation.[1] The biocompatibility of PEG is a significant advantage for these applications.

  • Injectable Scaffolds: The sol-gel transition can be triggered in situ, allowing for the minimally invasive delivery of the hydrogel to a target site.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on analogous Fmoc-amino acid and Fmoc-PEG-based hydrogels. These values should be considered as a starting point for experiments with this compound, as the specific properties will depend on the exact molecular structure and experimental conditions.

Table 1: Physicochemical Properties of Analogous Fmoc-Derivative Hydrogels

HydrogelatorMinimum Gelation Concentration (wt%)Storage Modulus (G') (Pa)Reference(s)
Fmoc-Phenylalanine0.5 - 1.0100 - 1000[2]
Fmoc-Dipeptides0.2 - 1.5500 - 10,000[1]
Fmoc-RGD~0.5~780[3]
4-arm PEG-Vinylsulfone (2.5 wt%)-421 ± 169.5[4]

Table 2: Representative Drug Release Characteristics from Analogous Fmoc-Derivative and PEG Hydrogels

Hydrogel SystemModel DrugRelease MechanismRelease DurationReference(s)
Fmoc-Phe3 (crosslinked)DexamethasoneDiffusion & Degradation> 7 days[5]
PEG HydrogelBovine Serum AlbuminDiffusion~4 hours[6]
PEG HydrogelImmunoglobulin (IgG)Diffusion~10 hours[6]
Dex-Tyr/4-arm PEGSmall molecule drugsFickian Diffusion-[7]

Table 3: Cell Viability in Analogous PEG-Based Hydrogels

Hydrogel SystemCell TypeViability (%)Culture DurationReference(s)
PEG HydrogelPancreatic β-cells>95% (at high density)-[8]
PEG-GelatinAdipose-derived Stem Cells>85%14 days[7]
PEG HydrogelHuman Mesenchymal Stem Cells~83% (with FGF2)7 days[4]

Experimental Protocols

Protocol 1: Hydrogel Formation via pH Trigger

This protocol describes the formation of a hydrogel by adjusting the pH of a basic solution of this compound.

Materials:

  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Sterile deionized water or Phosphate-Buffered Saline (PBS)

  • 0.1 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL)

Procedure:

  • Dissolution:

    • Weigh the desired amount of this compound powder. For a 1% (w/v) hydrogel, use 10 mg of the compound.

    • Dissolve the powder in a small volume of 0.1 M NaOH to deprotonate the carboxylic acid, forming a clear solution. For 10 mg, use approximately 100 µL of 0.1 M NaOH.

  • Dilution:

    • Dilute the solution with sterile deionized water or PBS to the desired final concentration. To achieve a final volume of 1 mL for a 1% hydrogel, add 900 µL of the chosen buffer.

  • pH Adjustment (Gelation Trigger):

    • Rapid Gelation: Slowly add 0.1 M HCl dropwise while gently vortexing the solution until the pH reaches the desired value (typically around 7.0-7.4). Gelation should occur rapidly as the pH is neutralized.

    • Slow Gelation: For more homogeneous gel formation, add a calculated amount of GdL to the basic solution. GdL will hydrolyze to gluconic acid, gradually lowering the pH and inducing gelation over several hours.

  • Incubation:

    • Allow the hydrogel to equilibrate at room temperature or 37°C for at least 30 minutes (for rapid gelation) or overnight (for slow gelation) before use.

  • Verification:

    • Confirm gel formation by inverting the vial. A stable hydrogel will not flow.

cluster_1 Hydrogel Formation Workflow Start Start Dissolve Dissolve Fmoc-NH-PEG6-COOH in 0.1M NaOH Start->Dissolve Dilute Dilute with Water or PBS Dissolve->Dilute AdjustpH Adjust pH to ~7.4 (HCl or GdL) Dilute->AdjustpH Incubate Incubate at RT or 37°C AdjustpH->Incubate Verify Verify Gelation (Inversion Test) Incubate->Verify End Hydrogel Ready for Use Verify->End

Caption: Experimental workflow for hydrogel formation via the pH trigger method.

Protocol 2: Encapsulation of Therapeutic Agents

This protocol outlines the method for physically entrapping therapeutic molecules within the hydrogel network.

Procedure:

  • Drug Solution Preparation:

    • For hydrophilic drugs , dissolve the drug in the aqueous buffer (water or PBS) that will be used for the dilution step (Step 2 of Protocol 1).

    • For hydrophobic drugs , dissolve the drug along with the this compound powder in the initial basic solution (Step 1 of Protocol 1). A small amount of a biocompatible organic solvent like DMSO can be used if necessary, but should be kept to a minimum.

  • Hydrogel Formation:

    • Follow Protocol 1 to form the drug-loaded hydrogel. The drug will be physically entrapped within the hydrogel network upon gelation.

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment.

Procedure:

  • Place a known volume of the drug-loaded hydrogel into a vial or a well of a multi-well plate.

  • Carefully add a known volume of pre-warmed release buffer (e.g., 5 mL of PBS, pH 7.4) on top of the hydrogel.

  • Incubate the vial at 37°C with gentle shaking.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the supernatant.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative drug release as a percentage of the total drug loaded.

cluster_2 Drug Release Logical Relationship DrugLoadedGel Drug-Loaded Hydrogel in Release Buffer Diffusion Diffusion of Drug from Hydrogel Matrix DrugLoadedGel->Diffusion Sampling Sample Supernatant at Time Points Diffusion->Sampling Analysis Analyze Drug Concentration Sampling->Analysis Data Calculate Cumulative Release (%) Analysis->Data

Caption: Logical flow of an in vitro drug release experiment.

Protocol 4: 3D Cell Culture in Hydrogel

This protocol provides a general method for encapsulating cells within the hydrogel for 3D culture. All steps should be performed under sterile conditions in a laminar flow hood.

Procedure:

  • Prepare Hydrogel Precursor Solution:

    • Follow steps 1 and 2 of Protocol 1 using sterile, cell culture grade reagents. The final desired concentration of the hydrogel may need to be optimized for your specific cell type.

  • Prepare Cell Suspension:

    • Harvest and count cells using standard cell culture techniques.

    • Resuspend the cell pellet in a small volume of serum-free culture medium to achieve a high cell density.

  • Cell Encapsulation:

    • Gently mix the cell suspension with the hydrogel precursor solution. Work quickly to avoid premature gelation if using a rapid gelation method.

  • Initiate Gelation:

    • Trigger hydrogelation by adding the pH-adjusting agent (e.g., sterile HCl or GdL solution). Mix gently by pipetting up and down.

  • Plating:

    • Immediately pipette the cell-hydrogel suspension into the wells of a culture plate.

  • Incubation:

    • Allow the hydrogel to solidify in a cell culture incubator (37°C, 5% CO₂) for 30-60 minutes.

  • Add Culture Medium:

    • Once the hydrogel is stable, gently add pre-warmed complete culture medium to each well.

  • Culture and Analysis:

    • Culture the cells for the desired period, changing the medium every 2-3 days.

    • Cell viability and proliferation can be assessed using assays such as the LIVE/DEAD™ assay or AlamarBlue™ assay.

Protocol 5: Hydrogel Characterization - Rheology

Rheological measurements are essential for quantifying the mechanical properties (stiffness) of the hydrogel.

Equipment:

  • Rheometer with a parallel plate or cone-plate geometry.

Procedure:

  • Sample Loading:

    • Prepare the hydrogel in situ on the lower plate of the rheometer or carefully transfer a pre-formed hydrogel onto the plate.

    • Lower the upper plate to the desired gap size (e.g., 0.5 mm), ensuring the gel fills the gap completely without overflowing.

  • Time Sweep:

    • To monitor the gelation process, perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%). This will measure the storage modulus (G') and loss modulus (G'') as a function of time. The point where G' > G'' is often defined as the gelation point.

  • Frequency Sweep:

    • Once the hydrogel is fully formed, perform a frequency sweep at a constant strain to determine the frequency-dependence of the moduli. For a stable gel, G' should be largely independent of frequency and significantly higher than G''.

  • Strain Sweep:

    • Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), which is the range of strains where the moduli are independent of the applied strain.

Troubleshooting

  • No Gel Formation:

    • Ensure the final pH is within the gelation range (typically 6.5-7.5).

    • Increase the concentration of the this compound.

    • Verify the integrity of the this compound powder.

  • Inhomogeneous Gel:

    • Use the slow gelation method with GdL for more uniform pH change.

    • Ensure thorough but gentle mixing after adding the pH-adjusting agent.

  • Low Cell Viability:

    • Ensure all solutions and procedures are sterile.

    • Minimize the exposure of cells to non-physiological pH or high concentrations of solvents.

    • Optimize the hydrogel concentration to ensure sufficient nutrient and oxygen diffusion.

Disclaimer

The provided protocols and quantitative data are based on general principles and published data for similar Fmoc-amino acid and PEG-based hydrogel systems. Researchers should optimize these protocols for their specific applications and perform their own characterization of hydrogels formed from this compound.

References

Application Notes and Protocols for the Introduction of PEG Units into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to peptides, known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptide-based pharmaceuticals. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size. This, in turn, can lead to a longer circulatory half-life, reduced renal clearance, and protection from proteolytic degradation.[1][2] Furthermore, the hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic peptides and mask antigenic epitopes, thereby reducing immunogenicity.[1][3]

This document provides detailed application notes and experimental protocols for the site-specific introduction of PEG units into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Strategies for Peptide PEGylation via SPPS

There are three primary strategies for incorporating PEG units into peptides during SPPS:

  • N-Terminal PEGylation: The PEG moiety is attached to the N-terminal α-amino group of the peptide after the full peptide sequence has been assembled on the solid support.

  • Side-Chain PEGylation: An amino acid residue with a PEGylated side chain is incorporated into the peptide sequence during synthesis. This allows for precise control over the location of the PEG chain.

  • C-Terminal PEGylation: The synthesis is initiated from a solid support that has been pre-functionalized with a PEGylated linker, resulting in a peptide with a C-terminal PEG chain.

The choice of strategy depends on the desired properties of the final PEGylated peptide and the specific amino acid sequence.

Data Presentation

Table 1: Purity and Yield of Peptides Before and After N-Terminal PEGylation
Peptide SequenceModificationCrude Purity (%)Overall Yield (%)Reference
MSLN 1None>9535[4]
MSLN 1PEGylated>9845[4]
MSLN 2None>9012[4]
MSLN 2PEGylated>9525[4]
MSLN 3None>9010[4]
MSLN 3PEGylated>9522[4]
MSLN 4None>855[4]
MSLN 4PEGylated>9515[4]
Table 2: Mass Spectrometry Analysis of PEGylated Peptides
Peptide/ProteinModificationTheoretical Mass (Da)Observed Mass (Da)Mass Spectrometry MethodReference
MGF PeptideNon-PEGylated2867.62867.6MALDI-TOF[5]
MGF PeptidePEGylated~4781.4~4781.4 (distribution)MALDI-TOF[5]
GCSFNon-PEGylated~18,80018,800TOF MS[6][7]
GCSF20kDa PEGylated~38,80038,000-42,000TOF MS[6][7]
InterferonNon-PEGylated~19,30019,300TOF MS[6][7]
Interferon40kDa PEGylated~59,30058,000-63,000TOF MS[6][7]
Therapeutic ProteinNon-PEGylated26,48926,489Q-TOF MS[8]
Therapeutic ProteinMono-10kDa PEGylated~36,489~36,000Q-TOF MS[8]
Therapeutic ProteinDi-10kDa PEGylated~46,489~46,000Q-TOF MS[8]

Experimental Workflows and Signaling Pathways

Experimental Workflows

N_Terminal_PEGylation_Workflow Resin Start with Peptide-Resin Fmoc_Deprotection Final Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Wash (DMF, DCM) Fmoc_Deprotection->Washing1 PEG_Coupling Couple Fmoc-PEG-Acid (e.g., HCTU/DIPEA in DMF) Washing1->PEG_Coupling Washing2 Wash (DMF, DCM) PEG_Coupling->Washing2 Final_Fmoc_Deprotection Final Fmoc Deprotection (if PEG reagent is Fmoc-protected) Washing2->Final_Fmoc_Deprotection Washing3 Wash (DMF, DCM) Final_Fmoc_Deprotection->Washing3 Cleavage Cleavage from Resin (e.g., 95% TFA) Washing3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

N-Terminal PEGylation Workflow

Side_Chain_PEGylation_Workflow Start Start SPPS Elongation1 Peptide Chain Elongation Start->Elongation1 Fmoc_Lys_PEG_Coupling Couple Fmoc-Lys(PEG)-OH Elongation1->Fmoc_Lys_PEG_Coupling Elongation2 Continue Peptide Chain Elongation Fmoc_Lys_PEG_Coupling->Elongation2 Final_Deprotection Final Deprotection and Cleavage Elongation2->Final_Deprotection Purification Purification Final_Deprotection->Purification

Side-Chain PEGylation Workflow

C_Terminal_PEGylation_Workflow Start Start with PEGylated Resin First_AA_Coupling Couple First Fmoc-Amino Acid Start->First_AA_Coupling Elongation Peptide Chain Elongation (Iterative Cycles) First_AA_Coupling->Elongation Final_Deprotection Final Deprotection and Cleavage Elongation->Final_Deprotection Purification Purification Final_Deprotection->Purification EphB4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EphB4 EphB4 Receptor PI3K PI3K EphB4->PI3K Activation ephrinB2 ephrin-B2 (Ligand) ephrinB2->EphB4 Binding Akt Akt PI3K->Akt Cell_Migration Cell Migration Akt->Cell_Migration Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation GLP1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1 Receptor AC Adenylyl Cyclase GLP1R->AC Activates GLP1 GLP-1 (Ligand) GLP1->GLP1R Binding cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Insulin_Exocytosis Insulin Exocytosis PKA->Insulin_Exocytosis Gene_Transcription Gene Transcription (β-cell survival) PKA->Gene_Transcription

References

Application Notes and Protocols for Fmoc-NH-PEG6-CH2CH2COOH in Multifunctional Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG6-CH2CH2COOH is a versatile, heterobifunctional linker molecule integral to the development of advanced multifunctional probes for research, diagnostics, and therapeutic applications. Its unique structure, featuring a base-labile Fmoc-protected amine, a hydrophilic hexa(ethylene glycol) (PEG6) spacer, and a terminal carboxylic acid, offers a strategic advantage in the stepwise and controlled synthesis of complex bioconjugates.

The hydrophilic PEG6 spacer enhances the solubility of the resulting probes in aqueous media, reduces steric hindrance, and can minimize non-specific interactions in biological systems. The orthogonally protected functional groups—the Fmoc-amine and the carboxylic acid—allow for sequential conjugation of different moieties, such as targeting ligands, imaging agents (fluorophores, radioisotopes), and therapeutic payloads. This makes this compound an ideal building block for creating sophisticated tools like antibody-drug conjugates (ADCs), targeted fluorescent probes, and PROTACs (Proteolysis Targeting Chimeras).[1][2][3][4]

These application notes provide detailed protocols for two distinct applications of this compound: the surface immobilization of peptides for enzymatic assays and the synthesis of a fluorescently labeled peptide probe.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing successful conjugation and deprotection reactions.

PropertyValueReferences
Molecular Formula C30H41NO10[4]
Molecular Weight 575.6 g/mol [4]
Purity Typically ≥95%[3][4]
Amine Protecting Group 9-Fluorenylmethyloxycarbonyl (Fmoc)[3]
Deprotection Condition Basic conditions (e.g., 20% piperidine (B6355638) in DMF)[5]
Terminal Functional Group Carboxylic Acid[3]
Activation Chemistry Carbodiimide chemistry (e.g., EDC, DCC, HATU)[3]
Appearance Colorless to light yellow liquid[6]
Storage Condition -20°C, keep in dry and avoid sunlight[3][4]

Application 1: Surface Immobilization of Peptides for Proteolytic Enzyme Detection

This protocol describes the use of this compound to create a PEGylated surface for the site-specific immobilization of peptides. This platform can be used to study enzymatic activity by monitoring the cleavage of the surface-bound peptide. The protocol is adapted from Malinowska et al., 2018.[7]

Experimental Workflow

G cluster_0 Surface Preparation cluster_1 PEG Linker Immobilization cluster_2 Fmoc Deprotection cluster_3 Peptide Immobilization Si_APTES APTES-Modified Silicon Surface PEG_Immobilization Couple PEG Linker to Surface Si_APTES->PEG_Immobilization Fmoc_PEG_COOH This compound Fmoc_PEG_COOH->PEG_Immobilization Coupling_Reagents COMU + DIPEA in DMF Coupling_Reagents->PEG_Immobilization Si_PEG_Fmoc Fmoc-Protected PEG Surface PEG_Immobilization->Si_PEG_Fmoc Fmoc_Removal Remove Fmoc Group Si_PEG_Fmoc->Fmoc_Removal Deprotection_Reagent 30% Piperidine in DMF Deprotection_Reagent->Fmoc_Removal Si_PEG_NH2 Amine-Functionalized PEG Surface Fmoc_Removal->Si_PEG_NH2 Peptide_Coupling Couple Peptide to Surface Si_PEG_NH2->Peptide_Coupling Peptide Carboxy-Functionalized Peptide Peptide->Peptide_Coupling Final_Surface Peptide-Immobilized Surface Peptide_Coupling->Final_Surface

Caption: Workflow for surface functionalization and peptide immobilization.

Detailed Protocol

Materials:

  • APTES-modified silicon wafers

  • This compound (HOOC-PEG(6)-NH-Fmoc)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Methanol (B129727) (MeOH)

  • Piperidine

  • Carboxy-functionalized peptide of interest

Procedure:

  • PEG Linker Immobilization:

    • Prepare a solution of 0.25 M this compound, 0.25 M COMU, and 0.5 M DIPEA in DMF.[7]

    • Immerse the APTES-modified silicon wafers in the solution.

    • Allow the reaction to proceed for 4 hours at room temperature.[7]

    • After the reaction, rinse the wafers three times with DMF, followed by three rinses with MeOH.

    • Dry the wafers under a stream of argon. The resulting surface is Si-PEG-Fmoc.

  • Fmoc Group Deprotection:

    • Prepare a solution of 30% (v/v) piperidine in DMF.

    • Immerse the Si-PEG-Fmoc wafers in the piperidine solution for 30 minutes at room temperature.[7]

    • Rinse the wafers three times with DMF, followed by three rinses with MeOH.

    • Dry the wafers under a stream of argon. The resulting surface is an amine-functionalized PEG surface (Si-PEG-NH2).

  • Peptide Immobilization:

    • Activate the carboxy-functionalized peptide using a suitable coupling agent (e.g., COMU and DIPEA, or EDC/NHS) in DMF.

    • Immerse the Si-PEG-NH2 wafers in the activated peptide solution.

    • Allow the coupling reaction to proceed (typically 2-4 hours at room temperature).

    • Wash the wafers thoroughly with DMF and MeOH to remove any unreacted peptide and coupling reagents.

    • Dry the peptide-immobilized surface under a stream of argon.

Quantitative Data

The following table summarizes the reaction conditions for the surface modification steps.

StepReagent ConcentrationsDurationTemperatureReference
PEG Immobilization 0.25 M Fmoc-NH-PEG6-COOH, 0.25 M COMU, 0.5 M DIPEA4 hoursRoom Temp.[7]
Fmoc Deprotection 30% Piperidine in DMF30 minutesRoom Temp.[7]

Application 2: Solid-Phase Synthesis of a Fluorescently Labeled Peptide Probe

This protocol outlines the incorporation of this compound as a linker during standard Fmoc-based solid-phase peptide synthesis (SPPS) to create a peptide probe with a C-terminal fluorescent label. The linker provides spatial separation between the peptide sequence and the fluorophore.

Experimental Workflow

G cluster_0 Peptide Synthesis cluster_1 Linker Coupling cluster_2 Fluorophore Conjugation cluster_3 Cleavage and Purification Resin Fmoc-Gly-Wang Resin SPPS_Cycles Iterative Fmoc-SPPS Cycles (Deprotection & Coupling) Resin->SPPS_Cycles Peptide_Resin Peptide on Resin SPPS_Cycles->Peptide_Resin Linker_Coupling Couple PEG Linker Peptide_Resin->Linker_Coupling Fmoc_PEG_COOH This compound Fmoc_PEG_COOH->Linker_Coupling Coupling_Reagents DIC + Oxyma in DMF Coupling_Reagents->Linker_Coupling Peptide_PEG_Resin Peptide-PEG(Fmoc)-Resin Linker_Coupling->Peptide_PEG_Resin Fmoc_Removal Remove Final Fmoc Group Peptide_PEG_Resin->Fmoc_Removal Deprotection_Reagent 20% Piperidine in DMF Deprotection_Reagent->Fmoc_Removal Amine_PEG_Resin Peptide-PEG(NH2)-Resin Fmoc_Removal->Amine_PEG_Resin Fluorophore_Coupling Couple Fluorophore Amine_PEG_Resin->Fluorophore_Coupling Fluorophore Amine-Reactive Fluorophore Fluorophore->Fluorophore_Coupling Final_Probe_Resin Probe on Resin Fluorophore_Coupling->Final_Probe_Resin Cleavage Cleave from Resin (e.g., TFA Cocktail) Final_Probe_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Probe Purified Fluorescent Probe Purification->Final_Probe

Caption: Workflow for solid-phase synthesis of a fluorescent peptide probe.

Detailed Protocol

Materials:

  • Fmoc-Gly-Wang resin (or other suitable pre-loaded resin)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure®

  • Deprotection reagent: 20% (v/v) piperidine in DMF

  • Amine-reactive fluorophore (e.g., Rhodamine B, FITC, or an NHS-ester functionalized dye)

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-Gly-Wang resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Peptide Elongation:

    • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.[7]

    • Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-protected amino acid (3-4 equivalents relative to resin loading) with DIC and Oxyma in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

    • Repeat the deprotection and coupling cycles for each amino acid in the desired sequence.

  • PEG Linker Coupling:

    • After deprotecting the N-terminal Fmoc group of the final amino acid, couple this compound using the same coupling procedure as in step 2.

  • Fluorophore Conjugation:

    • Final Fmoc Deprotection: Remove the Fmoc group from the PEG linker by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly.

    • Coupling: Dissolve the amine-reactive fluorophore (1.5-2 equivalents) and a suitable base like DIPEA (if necessary) in DMF. Add the solution to the resin and agitate overnight at room temperature, protected from light.

    • Wash the resin extensively with DMF, DCM, and methanol to remove all unreacted fluorophore.

  • Cleavage and Purification:

    • Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide probe by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

    • Purify the fluorescent probe by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Representative Data & Expected Outcomes

The success of the synthesis is determined by the yield and purity of the final peptide probe. These outcomes are highly dependent on the peptide sequence, the fluorophore used, and the efficiency of each chemical step.

ParameterTypical ValueMethod of Analysis
Coupling Efficiency >99% per stepKaiser Test
Crude Purity 50-80%Analytical RP-HPLC
Final Purity >95%Analytical RP-HPLC
Overall Yield 10-40% (after purification)Mass/UV Spectrophotometry
Identity Confirmation Expected Mass ± 1 DaMass Spectrometry (e.g., ESI-MS)

Conclusion

This compound is a powerful and adaptable linker for the construction of multifunctional probes. Its defined length, hydrophilicity, and orthogonal end-groups provide precise control over the final architecture of the probe. The detailed protocols provided herein for surface immobilization and solid-phase synthesis serve as a comprehensive guide for researchers aiming to leverage the unique properties of this linker in their work. Successful application of these protocols will enable the development of novel probes for a wide range of biological and biomedical applications.

References

Application Notes and Protocols: Cell Culture Applications of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic polymer renowned for its biocompatibility, non-immunogenicity, and resistance to protein adsorption.[1][2] These properties make PEG and its derivatives (PEGylated compounds) exceptionally versatile tools in biomedical and cell culture applications.[3] The process of covalently attaching PEG chains to molecules, known as PEGylation, can dramatically improve the solubility, stability, and pharmacokinetic properties of proteins, peptides, and small molecule drugs.[4][5][6] In cell culture, PEG-based materials are primarily used to create physiologically relevant three-dimensional (3D) microenvironments, to modify surfaces to control cell adhesion, and to serve as vehicles for drug delivery.[2][7][8]

These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals utilizing PEGylated compounds in cell culture assays.

Application 1: 3D Cell Culture in PEG-Based Hydrogels

Application Notes

PEG-based hydrogels are water-swollen polymer networks that serve as excellent scaffolding materials for 3D cell culture because they can mimic the highly swollen, soft-tissue environment of the body.[1][9] Traditional 2D cell cultures fail to replicate the complex cell-to-cell and cell-to-extracellular matrix (ECM) interactions found in vivo.[10] 3D hydrogel systems offer a more physiologically accurate model for studying cell behavior, drug toxicity, and tissue development.[10][11]

A key advantage of synthetic PEG hydrogels is their tunable nature.[12] Their physical and biochemical properties, such as stiffness, degradation rate, and cell adhesivity, can be precisely controlled to match specific tissue environments.[11] Because PEG is inherently bio-inert and resists protein adsorption, it provides a "blank slate" that can be modified with bioactive molecules, such as cell-adhesive peptides (e.g., RGD) or enzyme-cleavable crosslinkers, to modulate specific cellular responses.[1][11][13] This allows for the creation of highly defined microenvironments for applications in tissue engineering, including cartilage, neural, and cardiac repair.[12][14]

Quantitative Data: Mechanical Properties of PEG Hydrogels

The mechanical properties of PEG hydrogels, particularly stiffness (measured as storage modulus, G'), are critical for directing cell fate. These properties can be tuned by changing the PEG derivative, concentration, and crosslinker.

PEG DerivativeConcentration (wt%)CrosslinkerStorage Modulus (G')Reference(s)
4-arm PEG-Vinylsulfone2.0Dithiol30 ± 17.2 Pa[11]
4-arm PEG-Vinylsulfone2.5Dithiol421 ± 169.5 Pa[11]
PEGDA (PEG-Diacrylate)3N/A (Photopolymerization)0.34 kPa[11]
PEGDA (PEG-Diacrylate)4N/A (Photopolymerization)4.5 kPa[11]
PEGDA (PEG-Diacrylate)6N/A (Photopolymerization)9.1 kPa[11]
4-arm PEG-Maleimide (20kDa)201.5K linear PEG-dithiol~20 kPa[11]

Experimental Protocols

Protocol 1: Photo-polymerization of PEGDA Hydrogels for 3D Cell Encapsulation

This protocol describes the formation of a PEG-diacrylate (PEGDA) hydrogel using a photoinitiator, a common method for encapsulating cells in a 3D matrix.[15][16]

Materials:

  • PEGDA (choose molecular weight based on desired stiffness)

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Cell suspension at desired concentration

  • UV light source (365 nm)

  • Sterile culture plates (e.g., 96-well)

Methodology:

  • Prepare Precursor Solution:

    • Dissolve the photoinitiator in sterile PBS or culture medium to a final concentration of 0.05% (w/v). Warm and vortex to fully dissolve. Filter-sterilize the solution.

    • Dissolve PEGDA in the photoinitiator solution to the desired final weight percentage (e.g., 5-10% w/v). This is the hydrogel precursor solution. Keep on ice and protected from light.

  • Cell Encapsulation:

    • Centrifuge the desired number of cells and resuspend the pellet in a small volume of the hydrogel precursor solution to achieve the target cell density (e.g., 1-10 million cells/mL).

    • Mix gently by pipetting up and down, avoiding air bubbles.

  • Gelation:

    • Pipette droplets of the cell-laden precursor solution into the wells of a culture plate (e.g., 20-50 µL per well).

    • Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for 5-10 minutes to initiate polymerization. The exact time will depend on the photoinitiator concentration, light intensity, and desired gel stiffness.

  • Cell Culture:

    • After gelation is complete, gently add pre-warmed cell culture medium to each well to cover the hydrogels.

    • Culture the cell-laden hydrogels under standard conditions (37°C, 5% CO₂), changing the medium every 2-3 days.[11]

Workflow for 3D Cell Encapsulation and Viability Assessment

G cluster_analysis Downstream Analysis prep Prepare Precursor Solution (PEGDA + PI) mix Mix Cells with Precursor Solution prep->mix plate Pipette Solution into Culture Plate mix->plate uv Expose to UV Light (Polymerization) plate->uv culture Add Media and Incubate (37°C, 5% CO2) uv->culture viability Cell Viability Assay (e.g., Live/Dead) culture->viability gene Gene Expression (qRT-PCR) culture->gene imaging Confocal Microscopy (Imaging) viability->imaging G peg PEG Polymer hydro Hydrophilic & Charge-Neutral peg->hydro water Forms Hydration Layer hydro->water protein Prevents Protein Adsorption water->protein cell Inhibits Cell Attachment protein->cell result Non-Fouling Surface (e.g., for Spheroid Culture) cell->result G cluster_cell Target Cell receptor Receptor endosome Endosome receptor->endosome 2. Internalization target Intracellular Target (e.g., DNA) endosome->target 3. Drug Release effect Therapeutic Effect (e.g., Apoptosis) target->effect 4. Action np PEGylated Nanoparticle (with Drug & Ligand) np->receptor 1. Binding

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-NH-PEG6-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-NH-PEG6-CH2CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains an Fmoc-protected amine and a terminal carboxylic acid, connected by a six-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[3] The PEG spacer enhances solubility in aqueous media, increases flexibility, and provides appropriate spacing between conjugated molecules.[1][2][4] Its primary applications include peptide synthesis, bioconjugation of proteins and antibodies, development of antibody-drug conjugates (ADCs), and formation of PROTACs.[2][5][6][7]

Q2: What are the main challenges when coupling this compound?

The most common challenge is low or incomplete coupling efficiency. This is primarily due to two factors:

  • Steric Hindrance: The bulky Fmoc protecting group and the flexible PEG chain can physically block the reactive carboxylic acid end, making it difficult to access the amine on the target molecule or solid support.[8]

  • Aggregation: The PEG chain can sometimes promote the aggregation of molecules, which further limits the accessibility of reactive sites.[8]

Q3: How can I activate the carboxylic acid of this compound for coupling?

The terminal carboxylic acid must be activated to form a stable amide bond with a primary amine. This is typically achieved by using coupling reagents that convert the carboxylic acid into a more reactive species.[1][9] Common methods include the use of carbodiimides like EDC or DCC, often with additives such as NHS or HOBt, or more potent uronium/phosphonium (B103445) salt-based reagents like HATU, HBTU, or PyBOP.[10][11]

Q4: How can I monitor the progress and success of the coupling reaction?

Several analytical techniques can be used to monitor the reaction:

  • Kaiser Test: A qualitative colorimetric test used in solid-phase synthesis to detect the presence of free primary amines. A blue color indicates incomplete coupling, while yellow or colorless suggests the reaction is complete.[8]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to track the disappearance of starting materials and the appearance of the desired product. A C18 reverse-phase column with a gradient of water and acetonitrile (B52724) (both containing 0.1% TFA) is often used.[12]

  • Mass Spectrometry (MS): Confirms the successful conjugation by identifying the correct mass of the final product.[12]

  • UV Monitoring of Fmoc Deprotection: In SPPS, the amount of Fmoc group removed after the coupling step can be quantified by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at around 301 nm. A low absorbance indicates efficient coupling in the previous step.[8]

Q5: What are the key considerations for purifying the final conjugate?

The purification strategy depends on the properties of the final conjugate. Common methods include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for purifying PEGylated compounds based on hydrophobicity.[13]

  • Size-Exclusion Chromatography (SEC): Useful for separating the typically larger conjugate from smaller unreacted linkers and reagents.[14]

  • Solid-Phase Extraction (SPE): Can be used for preliminary cleanup to remove excess unreacted PEG linker.[13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Coupling Efficiency Inefficient Carboxylic Acid Activation: Standard coupling reagents (e.g., DCC, DIC) may not be potent enough to overcome steric hindrance.[8]Upgrade Coupling Reagent: Switch to a more powerful uronium or phosphonium salt reagent such as HATU, HCTU, COMU, or PyAOP, used in combination with a non-nucleophilic base like DIPEA.[8][15]
Steric Hindrance: The bulky nature of the PEG linker and Fmoc group is impeding the reaction.[8]Optimize Reaction Conditions:Increase Reaction Time: Extend the coupling time to 4 hours or even overnight.[8] • Increase Temperature: If the reactants are stable, moderately increasing the temperature can improve reaction kinetics.[16]
Poor Solubility/Aggregation: Reactants may not be fully dissolved, or the growing conjugate may be aggregating, limiting reactive site access.[8]Improve Solvation:Solvent Choice: Use a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF.[15] • Co-solvents: For aqueous reactions, a small amount of a water-miscible organic solvent like DMSO can improve the solubility of the linker.[17]
Side Reactions (e.g., Racemization) Excessive Base or High Temperature: Strong bases or elevated temperatures can lead to the loss of stereochemical integrity at chiral centers.Use a Weaker Base: For syntheses at risk of racemization, consider using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[8]Optimize Temperature: Perform the reaction at room temperature or lower if possible.
Difficulty in Purification Streaking on TLC Plate: The high polarity of the PEGylated compound can cause it to interact strongly with the silica (B1680970) gel.[12]Modify Mobile Phase: Add a small amount (1-2%) of an amine like triethylamine (B128534) to the mobile phase to neutralize the silica.[12]
Co-elution in Chromatography: The product and unreacted starting material may have similar retention times.Optimize Chromatography Method:Adjust Gradient: Modify the gradient in RP-HPLC to improve separation.[13] • Change Stationary Phase: Consider a different type of chromatography column if co-elution persists.

Quantitative Data Summary

The selection of coupling reagents is critical for overcoming the steric hindrance associated with this compound. The following table summarizes the performance of various reagents, highlighting the advantages of uronium/phosphonium salts for challenging couplings.

Coupling Reagent Class Examples Relative Reactivity Key Advantages Common Base
Carbodiimides DCC, DIC, EDCStandardCost-effective for simple couplings.- (or with additives)
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTU, COMUHigh to Very HighFast reaction rates, low racemization, highly efficient for hindered couplings.[8][10][18]DIPEA, NMM[18]
Phosphonium Salts BOP, PyBOP, PyAOPHigh to Very HighExcellent for hindered couplings, less prone to certain side reactions compared to uronium salts.[15][18]DIPEA, NMM[18]

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to a Primary Amine

This protocol describes a typical solution-phase coupling using HATU, a highly efficient coupling reagent.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the mixture.

  • Stir the solution at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing molecule (1.0 to 1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the activated linker solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction if necessary and proceed with purification.

Protocol 2: Monitoring Coupling on Solid-Phase Resin using the Kaiser Test

Materials:

  • Resin sample (approx. 5-10 mg) from the reaction vessel

  • Kaiser Test Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695)

  • Kaiser Test Solution B: 80 g phenol (B47542) in 20 mL ethanol

  • Kaiser Test Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Place the resin sample in a small glass test tube.

  • Wash the resin beads with DMF and then ethanol to remove any residual reagents.

  • Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.

Visualizations

G General Workflow for Amide Bond Formation cluster_activation Activation Step cluster_coupling Coupling Step PEG_Acid This compound Activated_Ester Activated Intermediate (e.g., OAt-ester) PEG_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, DIPEA) Coupling_Reagent->Activated_Ester Final_Product Fmoc-PEG-Conjugate Activated_Ester->Final_Product Primary_Amine Primary Amine (R-NH2) Primary_Amine->Final_Product Nucleophilic Attack

Caption: General workflow for amide bond formation using a coupling reagent.

G Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency (Positive Kaiser Test) Check_Reagent Is the coupling reagent potent enough? Start->Check_Reagent Upgrade_Reagent Switch to HATU, COMU, or PyAOP Check_Reagent->Upgrade_Reagent No Check_Conditions Are reaction conditions optimal? Check_Reagent->Check_Conditions Yes Upgrade_Reagent->Check_Conditions Increase_Time Increase reaction time (4h to overnight) Check_Conditions->Increase_Time No Check_Solvent Is there evidence of aggregation? Check_Conditions->Check_Solvent Yes Increase_Time->Check_Solvent Change_Solvent Switch to NMP or add co-solvent Check_Solvent->Change_Solvent Yes Success Coupling Efficiency Improved Check_Solvent->Success No Change_Solvent->Success

Caption: Troubleshooting decision tree for low coupling efficiency.

References

Technical Support Center: Enhancing the Solubility of Peptide-PEG Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the handling and formulation of peptide-polyethylene glycol (PEG) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility and aggregation of peptide-PEG conjugates?

A1: The solubility of peptide-PEG conjugates is a complex interplay of various factors. Aggregation and precipitation can be triggered by:

  • Peptide Sequence: A high content of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) can lead to intermolecular hydrophobic interactions, promoting self-association and aggregation.[]

  • PEG Chain Length: While PEGylation generally improves solubility, long and flexible PEG chains can become entangled, bringing peptide moieties into close proximity and facilitating aggregation.[2]

  • Secondary Structure: The peptide component may adopt aggregation-prone secondary structures, such as β-sheets. The PEG linker can sometimes increase the local concentration of the peptide, inadvertently promoting the formation of these structures.[2]

  • Environmental Factors: Solution conditions such as pH, temperature, and ionic strength play a critical role. If the pH of the solution is close to the isoelectric point (pI) of the peptide conjugate, its net charge will be minimal, reducing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[2]

  • High Concentration: At higher concentrations, the proximity of conjugate molecules increases, leading to a greater chance of intermolecular interactions and aggregation.

Q2: How does the length of the PEG linker influence the solubility of the conjugate?

A2: The length of the PEG chain has a significant impact on the physicochemical properties of the conjugate. Generally, longer PEG chains lead to a greater increase in the hydrodynamic size of the molecule, which can enhance solubility and prolong circulation half-life.[3] However, there is a trade-off, as excessively long PEG chains can sometimes lead to steric hindrance, potentially affecting the biological activity of the peptide.[3] The optimal PEG length is specific to each peptide and must be determined empirically.

Q3: What are common signs of peptide-PEG conjugate aggregation?

A3: Aggregation can manifest in several ways, including:

  • Visual Cues: The solution may appear cloudy, hazy, or contain visible precipitates.

  • Analytical Observations: In size-exclusion chromatography (SEC), aggregation is indicated by the appearance of high molecular weight peaks that elute earlier than the monomeric conjugate.[2] Dynamic Light Scattering (DLS) analysis will show an increase in the average particle size and polydispersity index (PDI).

Q4: Can the conjugation process itself induce aggregation?

A4: Yes, the conditions used during the conjugation reaction can contribute to aggregation. The use of organic co-solvents to dissolve hydrophobic peptides or PEG reagents can partially denature the peptide, exposing hydrophobic regions and promoting aggregation. Additionally, factors like elevated temperatures and vigorous mixing during the reaction can induce unfolding and aggregation.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues related to the solubility of peptide-PEG conjugates.

Issue 1: The Peptide-PEG Conjugate Solution is Cloudy or Contains Precipitate.

This is a common indication of poor solubility or aggregation. The following troubleshooting workflow can help identify and resolve the issue.

Caption: Troubleshooting workflow for a cloudy peptide-PEG conjugate solution.

Issue 2: High Molecular Weight Peaks are Observed in SEC Analysis.

The presence of high molecular weight species in SEC is a clear indicator of soluble aggregates.

  • Possible Cause: Formation of soluble aggregates.

    • Solution: Introduce excipients into the formulation to disrupt protein-protein interactions. Common excipients include amino acids (e.g., arginine), sugars (e.g., sucrose, trehalose), and non-ionic surfactants (e.g., Polysorbate 20 or 80). The optimal excipient and its concentration need to be determined experimentally.

  • Possible Cause: Non-specific interactions with the SEC column.

    • Solution: Modify the mobile phase to reduce these interactions. This can be achieved by adding organic solvents like acetonitrile (B52724) or salts such as sodium chloride. The presence of arginine in the mobile phase can also help to minimize non-specific binding and improve peak shape.[2]

Quantitative Data on Solubility Enhancement

The effectiveness of different strategies to improve solubility can be highly dependent on the specific peptide-PEG conjugate. The following tables provide illustrative data on how different factors can influence solubility.

Table 1: Effect of PEG Molecular Weight on Solubility

PeptidePEG Molecular Weight (kDa)Relative Solubility IncreaseReference
Model Peptide A52-foldFictional Example
Model Peptide A105-foldFictional Example
Model Peptide A208-foldFictional Example
Model Peptide B51.5-foldFictional Example
Model Peptide B103-foldFictional Example
Model Peptide B204.5-foldFictional Example

Note: This table presents hypothetical data to illustrate the general trend that increasing PEG molecular weight often leads to enhanced solubility. Actual results will vary.

Table 2: Effect of Excipients on the Aggregation of a Model Peptide-PEG Conjugate

ExcipientConcentration% High Molecular Weight Species (by SEC)
None-25%
Arginine50 mM15%
Arginine150 mM5%
Sucrose5% (w/v)18%
Sucrose10% (w/v)10%
Polysorbate 800.01% (v/v)12%
Polysorbate 800.05% (v/v)7%

Note: This table is based on generalized findings and serves as an example. The optimal excipient and concentration must be determined for each specific formulation.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Size-Exclusion Chromatography (SEC) Analysis of Peptide-PEG Conjugates

Objective: To separate and quantify monomeric peptide-PEG conjugate from aggregates and fragments.

Materials:

  • HPLC or UPLC system with a UV detector.

  • SEC column appropriate for the molecular weight range of the conjugate and potential aggregates.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, is a common starting point. The mobile phase should be filtered and degassed.

  • Sample: Peptide-PEG conjugate dissolved in the mobile phase.

Procedure:

  • System and Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for a standard analytical column) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the peptide-PEG conjugate in the mobile phase to a known concentration. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject a specific volume of the prepared sample onto the column.

  • Chromatographic Run: Run the separation isocratically. Monitor the eluent at 214 nm or 280 nm for peptide detection.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The main peak corresponds to the monomeric conjugate. Earlier eluting peaks represent high molecular weight aggregates, while later eluting peaks may correspond to fragments or unconjugated peptide. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.

Caption: A streamlined workflow for SEC analysis.

Protocol 2: Standard Operating Procedure for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis

Objective: To assess the purity of the peptide-PEG conjugate and separate it from unreacted peptide and other impurities.

Materials:

  • HPLC or UPLC system with a UV detector.

  • C18 or C8 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample: Peptide-PEG conjugate dissolved in a low percentage of Mobile Phase B in Mobile Phase A.

Procedure:

  • System and Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.

  • Data Analysis: The peptide-PEG conjugate will typically elute at a different retention time than the unconjugated peptide due to the change in hydrophobicity imparted by the PEG chain. Integrate the peaks to determine the purity of the conjugate.

Protocol 3: Standard Operating Procedure for Dynamic Light Scattering (DLS) Analysis

Objective: To determine the size distribution and detect the presence of aggregates in the peptide-PEG conjugate solution.

Materials:

  • DLS instrument.

  • Appropriate cuvette.

  • Sample: Peptide-PEG conjugate solution, filtered through a low-protein-binding 0.22 µm filter.

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize.

  • Sample Preparation: Prepare the sample in a suitable buffer and filter it directly into a clean, dust-free cuvette.

  • Measurement: Place the cuvette in the instrument's sample holder and allow it to equilibrate to the desired temperature.

  • Data Acquisition: Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The instrument's software will analyze the correlation function of the scattered light to generate a size distribution profile. The presence of larger species and a high polydispersity index (PDI) are indicative of aggregation. A PDI value below 0.2 is generally considered to indicate a monodisperse sample.

DLS_Analysis_Workflow A Instrument Setup & Equilibration B Sample Preparation (Filtration) A->B C Place Sample in Instrument B->C D Temperature Equilibration C->D E Data Acquisition (Light Scattering Measurement) D->E F Data Analysis (Size Distribution & PDI) E->F G Result: Aggregate Detection F->G

Caption: Step-by-step workflow for DLS analysis of peptide-PEG conjugates.

References

Technical Support Center: Troubleshooting Aggregation in Fmoc-Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common aggregation issues encountered during Fmoc-solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in Fmoc-SPPS and why does it occur?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin.[1] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures like β-sheets.[1] Aggregation can physically block reactive sites on the peptide-resin, resulting in incomplete deprotection and coupling reactions.[1][2] This can range from a slight decrease in reaction rates to complete synthesis failure.[1][2] While aggregation is difficult to predict from the sequence alone, it is more common in hydrophobic sequences and typically occurs between the fifth and twenty-first residues.[3]

Q2: What are the tell-tale signs of on-resin aggregation?

A2: Several indicators can suggest that aggregation is occurring during your synthesis:

  • Visual Cues: The resin beads may shrink or fail to swell properly in the synthesis solvent.[1][3]

  • Reaction Monitoring: In continuous-flow synthesizers, a flattening and broadening of the Fmoc deprotection peak is a strong indicator. For batch synthesis, qualitative tests for free amines, such as the Kaiser or TNBS tests, may become unreliable and yield false negatives as the aggregated chains prevent reagents from accessing the free N-terminal amines.[1]

  • Synthesis Outcome: The most definitive sign of aggregation is a low yield of the target peptide accompanied by the presence of deletion sequences in the final analytical results (e.g., HPLC-MS).[1]

Q3: Can specific amino acids promote aggregation?

A3: Yes, certain amino acids, particularly those with hydrophobic and aromatic side chains like Phenylalanine (Phe), are known to promote aggregation.[1] Stretches of hydrophobic residues can lead to what are often termed "difficult sequences".[1] The bulky side chains can contribute to steric hindrance and π-stacking interactions, which, in addition to backbone hydrogen bonding, stabilize the aggregated structures, making the growing peptide chain poorly solvated and less accessible for subsequent chemical steps.[1]

Troubleshooting Guides

Issue 1: Slow or Incomplete Coupling/Deprotection

When you observe signs of aggregation such as poor resin swelling or failed qualitative tests, it's crucial to address the issue promptly to salvage the synthesis.

Initial Steps:

  • Extend Reaction Times: A straightforward first step is to increase the coupling time for the current amino acid and subsequent residues.[1]

  • Solvent Modification: Switching the primary synthesis solvent from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) or using solvent mixtures can improve the solvation of the peptide chain.[3][4] The addition of chaotropic salts, such as LiCl or NaClO₄, can also help disrupt the hydrogen bonding networks that cause aggregation.[1][5]

Advanced Strategies:

If initial steps fail, more robust methods are required to disrupt the secondary structures.

  • Elevated Temperature/Microwave Synthesis: Performing the coupling and deprotection steps at a higher temperature (e.g., 75-90°C) using a microwave peptide synthesizer can provide the energy needed to break up aggregated structures.[1][3]

  • "Magic Mixture": For particularly stubborn aggregation, a solvent system known as the "Magic Mixture" can be employed. This consists of a 1:1:1 mixture of DCM/DMF/NMP containing 1% Triton X100 and 2M ethylene (B1197577) carbonate, used at an elevated temperature of 55°C.[5]

Issue 2: Persistently "Difficult" Sequences

For sequences known to be prone to aggregation, or after repeated synthesis failures, proactive measures involving structural modifications are often the most effective solution.

Structure-Disrupting Amino Acid Derivatives:

The introduction of specialized amino acid derivatives that physically disrupt the peptide backbone's ability to form regular hydrogen-bonded structures is a highly effective strategy.

  • Pseudoproline Dipeptides: These are dipeptides derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys) that are reversibly protected to form a proline-like ring structure.[6][7] This introduces a "kink" into the peptide backbone, disrupting the formation of β-sheets.[6] Pseudoproline dipeptides are incorporated in place of a Ser, Thr, or Cys residue along with the preceding amino acid.[5] The native sequence is restored during the final TFA cleavage.[6]

  • Dmb/Hmb Protected Amino Acids: Incorporating amino acids with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen effectively prevents hydrogen bonding at that position.[3][8] These are often introduced as dipeptides, for example, Fmoc-Xaa-(Dmb)Gly-OH, to circumvent the difficulty of coupling to the sterically hindered secondary amine.[2][5] It is recommended to insert a backbone-protected residue every six to seven amino acids to effectively disrupt aggregation.[3][8]

Data Presentation

Table 1: Comparison of Strategies to Overcome Aggregation

StrategyPrincipleTypical ApplicationConsiderations
Solvent Change (e.g., NMP) Improved solvation of the peptide-resin.[3]Mild to moderate aggregation.NMP is more viscous and expensive than DMF.
Chaotropic Salts (e.g., LiCl) Disrupts hydrogen bonding networks.[1]Moderate to severe aggregation.Must be thoroughly washed out to avoid interference with coupling.
Elevated Temperature Provides energy to break up aggregates.[3]Moderate to severe aggregation.Can increase the risk of side reactions like racemization or aspartimide formation.[8]
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, disrupting β-sheets.[6][7]Proactive strategy for sequences containing Ser, Thr, or Cys.[6]Limited to sequences containing Ser, Thr, or Cys.[9]
Dmb/Hmb Amino Acids Backbone protection prevents hydrogen bonding.[3][8]Proactive strategy for any "difficult" sequence, especially those rich in Gly.[2]Coupling to the residue after a Dmb/Hmb-protected amino acid can be difficult.[9]

Experimental Protocols

Protocol 1: Test Cleavage for Aggregation Analysis

This protocol is used to cleave a small amount of peptide from the resin to analyze for deletion sequences, which are a hallmark of aggregation-induced synthesis problems.

Materials:

  • Peptide-resin (approx. 10-20 mg)

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)[10]

  • Cold diethyl ether

  • Centrifuge tubes

  • HPLC-MS system

Procedure:

  • Dry a small sample of the peptide-resin under vacuum.

  • In a fume hood, add the freshly prepared cleavage cocktail (approx. 1 mL) to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[11]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate).[12]

  • Incubate at -20°C for at least 1 hour to maximize precipitation.[12]

  • Centrifuge the mixture to pellet the peptide and carefully decant the ether.[4]

  • Wash the peptide pellet with cold ether two more times.

  • Allow the peptide pellet to air dry.

  • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by HPLC-MS to identify the target peptide and any deletion products.[4]

Protocol 2: Manual Coupling of a Pseudoproline or Dmb Dipeptide

This protocol outlines the manual coupling of structure-disrupting dipeptides.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Yyy(ψPro)-OH or Fmoc-Xaa-(Dmb)Gly-OH (5 equivalents)

  • Coupling reagent (e.g., HATU, PyBOP®) (5 equivalents)[1][5]

  • Base (e.g., DIPEA) (10 equivalents)[5]

  • DMF or NMP

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • In a separate vial, dissolve the dipeptide derivative (5 eq.) and coupling reagent (5 eq.) in a minimum volume of DMF or NMP.[5]

  • Add DIPEA (10 eq.) to the vial and mix thoroughly.[5]

  • Immediately add the activated dipeptide solution to the peptide-resin.[5]

  • Agitate the reaction mixture for 1-2 hours.[5]

  • Perform a qualitative test (e.g., TNBS test) to check for completion of the coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[5]

  • Wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next deprotection step.

Visualizations

Aggregation_Troubleshooting_Workflow Troubleshooting Workflow for Peptide Aggregation start Synthesis Step: Incomplete Coupling or Deprotection Suspected check_swelling Visual Check: Resin Swelling? start->check_swelling kaiser_test Perform Kaiser/TNBS Test check_swelling->kaiser_test Swells Poorly check_swelling->kaiser_test Swells Normally test_result Test Result? kaiser_test->test_result aggregation_suspected Aggregation Highly Suspected test_result->aggregation_suspected Negative success Proceed with Synthesis test_result->success Positive simple_mods Initial Modifications: - Extend Reaction Times - Switch to NMP - Add Chaotropic Salts aggregation_suspected->simple_mods re_evaluate Re-evaluate Coupling/Deprotection simple_mods->re_evaluate re_evaluate->success Successful advanced_mods Advanced Strategies: - Microwave Synthesis - 'Magic Mixture' re_evaluate->advanced_mods Fails advanced_mods->re_evaluate resynthesize Resynthesize Peptide advanced_mods->resynthesize Persistent Failure structure_mods Incorporate Structure-Disrupting Moieties: - Pseudoproline Dipeptides - Dmb/Hmb Amino Acids resynthesize->structure_mods structure_mods->success

Caption: A decision-making workflow for troubleshooting peptide aggregation.

Aggregation_Mechanism Mechanism of On-Resin Peptide Aggregation cluster_0 Well-Solvated Peptide Chains cluster_1 Aggregated Peptide Chains (β-Sheet Formation) cluster_2 Consequences p1 Peptide 1 resin Solid Support p1->resin p2 Peptide 2 p2->resin p3 Peptide 3 p3->resin pa1 Peptide 1 pa2 Peptide 2 pa1->pa2 H-Bonds resin_a Solid Support pa1->resin_a pa3 Peptide 3 pa2->pa3 H-Bonds pa2->resin_a pa3->resin_a arrow > consequence1 Blocked N-Terminus consequence2 Incomplete Coupling/ Deprotection consequence1->consequence2 consequence3 Deletion Sequences/ Low Yield consequence2->consequence3 cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: On-resin aggregation due to intermolecular hydrogen bonding.

References

Technical Support Center: Purification of Fmoc-NH-PEG6-CH2CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful purification of Fmoc-NH-PEG6-CH2CH2COOH and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of this compound to consider when planning a purification strategy?

A1: Understanding the physicochemical properties of the this compound linker is critical for selecting an appropriate purification method. Key properties include:

PropertyValueSignificance for Purification
Molecular Weight ~575.6 g/mol Influences the choice of chromatography media and membrane cutoff for dialysis.[1]
Appearance Often a viscous liquid or oilThis non-crystalline nature can make handling and purification techniques like precipitation challenging.
Solubility Soluble in many organic solvents (e.g., DMF, DCM, methanol) and aqueous mediaThis dual solubility is a key factor in selecting mobile phases for chromatography.[2]
Functional Groups Fmoc-protected amine and a terminal carboxylic acidThe hydrophobicity of the Fmoc group and the acidic nature of the carboxylic acid can be leveraged for purification methods like reversed-phase and ion-exchange chromatography.[2]

Q2: What are the primary methods for purifying conjugates of this compound?

A2: The most common and effective purification methods are based on chromatography. The choice depends on the properties of the final conjugate, the scale of the reaction, and the desired purity. The primary methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Flash Chromatography, and Size-Exclusion Chromatography (SEC).

Purification Method Comparison

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution and purity achievable. Well-established for peptides and small molecules.Can be time-consuming for large-scale purifications. Method development may be required.Achieving high purity for small to medium-sized batches. Separating conjugates with a significant difference in hydrophobicity from the unreacted PEG linker.[]
Flash Chromatography Separation based on polarity over a stationary phase (e.g., silica (B1680970) gel).Faster than traditional gravity chromatography, suitable for larger quantities.Lower resolution compared to HPLC. Can be challenging for highly polar PEGylated compounds which may streak or adsorb to silica.[4]Rapid, medium-scale purification when very high resolution is not essential.
Size-Exclusion Chromatography (SEC) Separation based on molecular size (hydrodynamic radius).Effective for removing small molecule impurities from large conjugates. Generally mild conditions.Poor resolution if the conjugate and impurities are of similar size. Sample dilution occurs.Purifying large biomolecule conjugates where the size difference with the unreacted linker is significant.[]

Troubleshooting Guides

Reversed-Phase HPLC (RP-HPLC)

Q: My conjugate co-elutes with the unreacted this compound linker. What can I do?

A: This issue arises when the hydrophobicity of your conjugate and the unreacted linker are too similar. The Fmoc group on the linker makes it quite hydrophobic.

  • Modify the Gradient: A shallower gradient will increase the separation between peaks.

  • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727) or isopropanol (B130326) in the mobile phase can alter the selectivity of the separation.[5]

  • Adjust the pH: Modifying the pH of the mobile phase with additives like formic acid can change the ionization state of your conjugate and the linker, potentially improving separation.[6]

  • Change the Stationary Phase: If using a C18 column, consider a C8 or a phenyl-hexyl column to alter the hydrophobic interactions.[4]

Q: I'm observing poor peak shape (tailing or fronting). How can I improve it?

A: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to distorted peaks. Try reducing the injection volume or sample concentration.[4]

  • Secondary Interactions: The carboxylic acid on the linker or conjugate can interact with residual silanols on silica-based columns, causing tailing. Adding a small amount of an acid modifier like TFA or formic acid (typically 0.1%) to the mobile phase can suppress these interactions.[6]

  • Sample Solubility: Ensure your sample is fully dissolved in the initial mobile phase. If solubility is low, a small amount of a stronger organic solvent like DMF or DMSO can be used, but be mindful of its effect on the separation.[4]

Flash Chromatography

Q: My PEGylated conjugate is streaking on the TLC plate and eluting over many fractions from the column. Why is this happening?

A: PEGylated compounds are often highly polar and can interact strongly with the silica gel stationary phase, leading to streaking and poor separation.

  • Solvent System Modification: For PEG-containing compounds, solvent systems like chloroform-methanol (e.g., 10:1) can be effective. For compounds with free amine groups, adding a small amount of aqueous ammonia (B1221849) (e.g., 1%) to the eluent can improve peak shape. For those with free carboxylic acids, adding 1-2% formic acid can be beneficial.

  • Dry Loading: Instead of liquid loading, adsorbing your crude product onto a small amount of silica gel and loading it dry onto the column can improve resolution and reduce streaking.

Q: What are typical recovery rates for flash chromatography?

A: Under optimized conditions, typical recovery rates for small molecule purification using flash chromatography range from 85-95%. For more complex molecules like some biomolecule conjugates, yields might be in the 70-85% range.[7]

Size-Exclusion Chromatography (SEC)

Q: I still see unreacted PEG linker in my product after SEC purification. How can I improve the separation?

A: This indicates that the size difference between your conjugate and the unreacted linker is not sufficient for baseline separation with your current setup.

  • Use a Longer Column: Increasing the column length enhances the separation path and can improve resolution.[5]

  • Select a Column with a Smaller Pore Size: This can improve the separation of smaller molecules.[5]

  • Optimize Flow Rate: A slower flow rate often leads to better resolution as it allows for more effective partitioning between the mobile and stationary phases.

  • Consider an Alternative Technique: If the size difference is minimal, SEC may not be the ideal method. A secondary purification step using RP-HPLC might be necessary.[4][5]

Experimental Protocols

Detailed Methodology for Reversed-Phase HPLC (RP-HPLC) Purification

Objective: To achieve high purity by separating the target conjugate from unreacted this compound and other impurities based on hydrophobicity.

Materials:

  • Preparative HPLC system with a UV detector.

  • Reversed-phase column (e.g., C18, 5-10 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Crude reaction mixture.

  • 0.22 µm syringe filters.

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.[5]

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase composition). Filter the sample through a 0.22 µm syringe filter.[5]

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Elution: Elute the sample using a linear gradient of Mobile Phase B. A starting point could be a gradient of 10% to 90% Mobile Phase B over 30-60 minutes. This will likely need to be optimized for your specific conjugate.

  • Fraction Collection: Collect fractions as the compounds elute from the column, monitoring the separation by UV absorbance at a relevant wavelength (e.g., 254 nm for the Fmoc group).

  • Analysis: Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, LC-MS) to identify the fractions containing the pure product.

General Protocol for Flash Chromatography

Objective: To perform a rapid, medium-scale purification of the conjugate.

Materials:

  • Flash chromatography system.

  • Silica gel column.

  • Appropriate solvent system (e.g., Chloroform/Methanol or Ethyl Acetate/Hexanes with modifiers).

  • Crude reaction mixture.

  • TLC plates for monitoring.

Procedure:

  • Develop a Solvent System: Use TLC to find a solvent system that gives good separation between your desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing: Pack the column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column. For better resolution, consider dry loading by adsorbing the sample onto a small amount of silica.

  • Elution: Begin elution with a less polar solvent mixture and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Strategy cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture Decision Is the conjugate a large biomolecule? Crude->Decision Flash Flash Chromatography Crude->Flash For larger scale, lower resolution needs SEC Size-Exclusion Chromatography (SEC) Decision->SEC Yes RPHPLC Reversed-Phase HPLC (RP-HPLC) Decision->RPHPLC No Analysis Purity Analysis (Analytical HPLC, LC-MS) SEC->Analysis RPHPLC->Analysis Flash->Analysis PureProduct Pure Conjugate Analysis->PureProduct Troubleshooting_Tree cluster_problem Problem Identification cluster_solutions Potential Solutions Problem Purification Issue Encountered CoElution Co-elution of conjugate and linker? Problem->CoElution PoorPeakShape Poor peak shape in HPLC? Problem->PoorPeakShape LowRecovery Low recovery of product? Problem->LowRecovery ShallowGradient Use a shallower gradient CoElution->ShallowGradient Yes ChangeSolvent Change organic modifier (e.g., MeOH) CoElution->ChangeSolvent Yes ReduceLoad Reduce sample load PoorPeakShape->ReduceLoad Yes AddModifier Add acid modifier (e.g., 0.1% TFA) PoorPeakShape->AddModifier Yes CheckSolubility Ensure sample is fully dissolved LowRecovery->CheckSolubility Yes DryLoad Use dry loading for flash chromatography LowRecovery->DryLoad Yes

References

Technical Support Center: Fmoc-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Fmoc-protected PEG linkers. It is designed for researchers, scientists, and drug development professionals encountering challenges during their experiments.

Troubleshooting Guides and FAQs

This section addresses specific stability issues that may arise when working with Fmoc-protected PEG linkers, particularly in the context of solid-phase peptide synthesis (SPPS).

Q1: What are the most common stability issues observed with Fmoc-protected PEG linkers?

The most prevalent stability issues involve premature cleavage of the Fmoc group, incomplete deprotection, and side reactions during the deprotection step. These can lead to impurities, deletion sequences, and reduced yield of the final product.[1] Factors such as the choice of base, reaction time, temperature, and the specific peptide sequence can all influence linker stability.[2]

Q2: My Fmoc-protected PEG linker appears to be degrading during storage. What are the proper storage and handling conditions?

To ensure the stability of Fmoc-protected PEG linkers, they should be stored at low temperatures (≤ -15°C) under an inert atmosphere, such as nitrogen or argon, and protected from light.[3][4] For PEG derivatives sensitive to moisture, like NHS esters, it is crucial to keep them in dry conditions to prevent loss of activity.[4] Before use, the container should be allowed to warm to room temperature slowly before opening to avoid condensation.[4]

Q3: I am observing incomplete Fmoc deprotection from my PEG linker during peptide synthesis. What could be the cause and how can I resolve it?

Incomplete Fmoc deprotection is a common issue that prevents the subsequent amino acid from coupling, leading to deletion sequences.[1]

Primary Causes:

  • Peptide Aggregation: The growing peptide chain can form secondary structures that block the deprotection reagent from accessing the Fmoc group.[1][5] While PEG linkers are designed to improve solvation, severe aggregation can still occur, especially with hydrophobic sequences.[1][5]

  • Steric Hindrance: Bulky amino acids near the N-terminus can sterically hinder the approach of the deprotection reagent.[1]

  • Poor Resin Swelling/Solvation: Inadequate swelling of the resin can limit reagent diffusion.[1]

  • Suboptimal Reagents: Degraded piperidine (B6355638) or incorrect concentrations can lead to inefficient deprotection.[1]

Troubleshooting Strategies:

  • Extend Deprotection Time: Increase the duration of the piperidine treatment or perform a second deprotection step.[1]

  • Use a Stronger Base: For difficult sequences, a stronger base cocktail, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% piperidine in DMF, can be more effective.[1]

  • Improve Solvation: Switch from DMF to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic agents like guanidinium (B1211019) chloride to disrupt secondary structures.[1][6]

  • Microwave Irradiation: The use of microwave energy can help to disrupt aggregation and accelerate deprotection.[6]

Q4: I suspect side reactions are occurring during Fmoc deprotection. What are the common side reactions and how can they be minimized?

Several side reactions can occur during the basic conditions of Fmoc deprotection, leading to impurities.

  • Aspartimide Formation: This is a common side reaction, especially with aspartic acid residues, that can lead to a mixture of alpha and beta coupled peptides.[2][6] Adding HOBt to the piperidine deprotection solution can help reduce aspartimide formation.[6]

  • Diketopiperazine Formation: This occurs at the dipeptide stage, particularly when proline is one of the first two amino acids, leading to chain termination.[2][6] Using 2-chlorotrityl chloride resin can help suppress this side reaction due to its steric bulk.[6]

  • Piperidine Adducts: The dibenzofulvene (DBF) intermediate generated during Fmoc removal can react with piperidine to form an adduct. While this is the intended pathway to trap DBF, incomplete washing can leave this adduct as an impurity.[1][7] Thorough washing after deprotection is crucial.[1]

Q5: Can the PEG linker itself be cleaved during the final TFA cleavage step?

Standard PEG linkers are generally stable to the acidic conditions of TFA cleavage.[8][9] However, the choice of linker is critical. Some linkers, known as "safety-catch" linkers, are designed to be stable to both acid and base during synthesis but can be activated for cleavage under specific conditions.[9][10] It's important to use a linker that is compatible with your overall synthetic strategy. For instance, linkers like the Rink amide linker have an acid-sensitive bond that can be cleaved with TFA.[11]

Data Presentation

Table 1: Typical Fmoc Deprotection Conditions and Potential Side Products

ParameterConditionExpected Outcome & Notes
Reagent 20% Piperidine in DMFThe most common condition for Fmoc removal.[2][8] Other bases like DBU can be used for faster deprotection but may increase side reactions.[1]
Temperature Room TemperatureGenerally mild conditions are sufficient.[2]
Reaction Time 5 - 30 minutesDeprotection is typically rapid.[2][8] Difficult sequences may require longer times.[1]
Typical Yield >95%High yields are common with Fmoc chemistry.[2]
Common Side Products Aspartimide formation (with Asp residues), Diketopiperazine formation (at N-terminus)These side reactions are sequence-dependent and can be mitigated by optimizing reaction conditions and resin choice.[2][6]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of a PEG Linker on Solid Support

This protocol outlines the standard procedure for removing the Fmoc protecting group from an N-terminal amino acid attached to a PEG linker on a solid support.

Materials:

  • Fmoc-protected peptide-resin with a PEG linker

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[1]

  • Initial Wash: Drain the DMF from the resin.

  • First Deprotection: Prepare a 20% (v/v) solution of piperidine in DMF. Add this solution to the resin, ensuring it is fully submerged, and agitate for 15-30 minutes.[1]

  • Drain and Wash: Drain the deprotection solution and wash the resin twice with DMF.[1]

  • Second Deprotection (Optional but Recommended): Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes. This helps to ensure complete deprotection, especially for difficult sequences.[1]

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[1]

  • Confirmation: A qualitative test, such as the Kaiser test, can be performed on a small sample of resin beads to confirm the presence of a free primary amine, indicating successful deprotection.[1] A positive result is indicated by a dark blue color.[1]

Protocol 2: Monitoring Fmoc Deprotection by HPLC

This protocol describes how to monitor the progress of the Fmoc deprotection reaction using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Reaction mixture from the deprotection step

  • Quenching solution (e.g., 1% acetic acid in mobile phase A)

  • RP-HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in the quenching solution.[2]

  • Inject the quenched and diluted sample into the HPLC system.

  • Run a suitable gradient (e.g., 5-95% B over 20 minutes) to separate the Fmoc-protected starting material from the deprotected product.[2]

  • Monitor the chromatogram at wavelengths where both species absorb, such as 220 nm for the amide bond and 265 nm for the Fmoc group.[2]

  • Quantify the peak areas to determine the percentage of deprotection and monitor for the appearance of any side products. Incomplete deprotection will result in a mass that is 222.24 Da higher than the expected peptide mass, corresponding to the Fmoc group.[1]

Visualizations

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Trapping Fmoc_PEG Fmoc-NH-PEG-R Intermediate Carbanion Intermediate Fmoc_PEG->Intermediate Base abstracts acidic proton Piperidine Piperidine (Base) DBF Dibenzofulvene (DBF) Intermediate->DBF Elimination Intermediate->DBF Deprotected_PEG H2N-PEG-R Intermediate->Deprotected_PEG Release of free amine Adduct DBF-Piperidine Adduct DBF->Adduct Trapping of DBF Piperidine2 Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting_Workflow Start Incomplete Fmoc Deprotection Suspected Confirm Confirm with Kaiser Test or HPLC/MS Start->Confirm Is_Incomplete Deprotection Incomplete? Confirm->Is_Incomplete Extend_Time Extend Deprotection Time / Add Second Deprotection Is_Incomplete->Extend_Time Yes Proceed Proceed to Next Coupling Step Is_Incomplete->Proceed No Extend_Time->Confirm Check_Reagents Check Reagent Quality (e.g., Piperidine) Extend_Time->Check_Reagents Stronger_Base Use Stronger Base (e.g., DBU) Check_Reagents->Stronger_Base Improve_Solvation Improve Solvation (e.g., NMP, Chaotropic Agents) Stronger_Base->Improve_Solvation Reassess Re-evaluate Synthesis Strategy Improve_Solvation->Reassess

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

References

Avoiding side reactions during amide bond formation with carboxy PEG

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amide Bond Formation with Carboxy PEG

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you navigate the complexities of amide bond formation with carboxy-terminated polyethylene (B3416737) glycol (carboxy PEG) and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during amide bond formation with carboxy PEG using EDC/NHS chemistry?

A1: The most prevalent side reactions include:

  • Hydrolysis of the activated PEG ester: The N-hydroxysuccinimide (NHS) ester intermediate is susceptible to hydrolysis, which converts the activated carboxyl group back to a carboxylic acid, rendering it unreactive towards the amine. This is a major cause of low conjugation efficiency.[1][2][3]

  • Formation of N-acylurea byproduct: The O-acylisourea intermediate, formed by the reaction of the carboxyl group with EDC, can rearrange to a stable N-acylurea, an irreversible side reaction that inactivates the carboxyl group.[2]

  • Reaction with competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) can compete with the target amine, leading to the formation of undesired conjugates.[2][4]

  • Modification of tyrosine residues: EDC has been reported to cause modifications on tyrosine residues in proteins.[2]

Q2: How can I minimize the hydrolysis of my activated carboxy PEG?

A2: Minimizing hydrolysis is critical for successful conjugation. Key strategies include:

  • pH Control: The rate of hydrolysis significantly increases at higher pH. For NHS ester chemistry, maintaining a pH between 7.2 and 8.0 is a good balance for efficient amine coupling and ester stability.[1][4] The activation step with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0.[4][5]

  • Temperature: Perform the reaction at room temperature or 4°C. Higher temperatures accelerate hydrolysis.[3]

  • Fresh Reagents: Prepare EDC and NHS solutions immediately before use, as they are moisture-sensitive.[1][4]

  • Two-Step Protocol: Activate the carboxy PEG with EDC/NHS first in an amine-free buffer, then add the amine-containing molecule. This can help to optimize the conditions for each step.[4][6]

Q3: What is the optimal molar ratio of EDC and NHS to carboxy PEG?

A3: The ideal molar ratio can vary depending on the specific reactants. However, a common starting point is to use a molar excess of both EDC and NHS. A 2 to 10-fold molar excess of EDC over the carboxyl groups is often recommended to begin optimization.[2][4] It is also common to use a slight excess of NHS relative to EDC to improve the stability of the active intermediate.[4]

Q4: Which buffers should I use for the activation and coupling steps?

A4: The choice of buffer is crucial to avoid side reactions.

  • Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid).[4][5]

  • Coupling Step (pH 7.2-8.0): Buffers such as PBS (phosphate-buffered saline) or borate (B1201080) buffer are commonly used for the reaction with the amine.[4] Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[2][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low PEGylation Yield Hydrolysis of activated PEG ester - Verify the pH of your buffers. Use MES buffer (pH 4.5-6.0) for activation and PBS (pH 7.2-8.0) for coupling.[4] - Use freshly prepared EDC and NHS solutions.[1][4] - Lower the reaction temperature.[3]
Inactive EDC/NHS - Store reagents under desiccated and low-temperature conditions.[4] - Use fresh, high-purity reagents.[2]
Suboptimal molar ratios - Increase the molar excess of EDC and NHS. A 2 to 10-fold molar excess of EDC over carboxyl groups is a good starting point.[4]
Presence of competing nucleophiles - Use amine-free buffers like MES for the activation step.[4] - Ensure your amine-containing molecule is free of other nucleophilic contaminants.
Protein Aggregation During PEGylation High protein concentration - Reduce the concentration of the protein in the reaction mixture.[7]
Suboptimal buffer conditions - Screen different buffer systems and pH values to maintain protein stability. The pH should ideally be away from the protein's isoelectric point (pI).[7]
Formation of Multiple PEGylated Species Multiple reactive sites on the protein - If a homogenous product is required, consider site-specific PEGylation strategies.[5]
High molar ratio of PEG - Reduce the molar excess of the carboxy PEG reagent to control the degree of PEGylation.[7]
Difficulty in Purification Formation of byproducts (e.g., N-acylurea) - Optimize reaction conditions (pH, molar ratios, time) to minimize side reactions.[2] - Consider a two-step protocol with removal of excess EDC/NHS before adding the amine.[2]
Unreacted PEG and protein - Use chromatographic techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) for purification.[8][]

Experimental Protocols

Two-Step Protocol for Amide Bond Formation using EDC/NHS

This protocol is designed to minimize side reactions by separating the activation of the carboxy PEG from the coupling to the amine-containing molecule.

Materials:

  • Carboxy PEG

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 50 mM MES, pH 6.0[6]

  • Coupling Buffer: 100 mM PBS, pH 7.4[4]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (if needed to dissolve PEG)

Procedure:

Step 1: Activation of Carboxy PEG

  • Dissolve the carboxy PEG in Activation Buffer. If solubility is an issue, a small amount of anhydrous DMSO or DMF can be used, but the final concentration in the reaction should be kept low (typically <10%).[1]

  • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.[4]

  • Add a 2-10 fold molar excess of EDC and a 1-1.5 fold molar excess of NHS (relative to EDC) to the carboxy PEG solution.[4]

  • Incubate the reaction for 15-30 minutes at room temperature.[4]

Step 2: Coupling to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Optional but recommended: To prevent side reactions, remove excess EDC and NHS from the activated PEG solution using a desalting column or dialysis against the Coupling Buffer.[2]

  • Add the activated PEG solution to the amine-containing molecule solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[4]

Step 3: Quenching the Reaction

  • Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[4]

  • Incubate for 15 minutes at room temperature.[4]

Step 4: Purification

  • Purify the PEGylated product from unreacted reagents, byproducts, and un-PEGylated molecules using appropriate chromatographic techniques such as SEC or IEX.[8][]

Visualizations

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.0) cluster_side_reactions Side Reactions Carboxy_PEG Carboxy PEG (R-COOH) O_acylisourea O-acylisourea Intermediate (Unstable) Carboxy_PEG->O_acylisourea + EDC EDC EDC O_acylisourea->Carboxy_PEG Hydrolysis NHS_ester NHS-activated PEG (More Stable) O_acylisourea->NHS_ester + NHS N_acylurea N-acylurea (Inactive Byproduct) O_acylisourea->N_acylurea Rearrangement NHS NHS Amide_bond PEGylated Product (R-CO-NH-R') NHS_ester->Amide_bond + Amine Hydrolysis Hydrolysis (Inactive PEG-COOH) NHS_ester->Hydrolysis + H2O Amine Amine (R'-NH2)

Caption: Reaction pathway for EDC/NHS mediated amide bond formation, highlighting the desired reaction and common side reactions.

G start Start: Carboxy PEG + Amine Molecule prep_reagents Prepare Fresh EDC/NHS Solutions start->prep_reagents activation Activate Carboxy PEG with EDC/NHS (pH 4.5-6.0 in MES buffer) prep_reagents->activation purify_activated_peg Optional: Remove Excess EDC/NHS (e.g., Desalting Column) activation->purify_activated_peg coupling Couple Activated PEG to Amine Molecule (pH 7.2-8.0 in PBS buffer) activation->coupling One-pot (if no purification) purify_activated_peg->coupling quench Quench Reaction (e.g., Tris or Hydroxylamine) coupling->quench purification Purify PEGylated Product (SEC or IEX) quench->purification analysis Analyze Product (e.g., SDS-PAGE, HPLC, MS) purification->analysis end End: Pure PEGylated Product analysis->end

Caption: A typical experimental workflow for the two-step amide bond formation with carboxy PEG.

References

Best practices for handling and storing Fmoc-NH-PEG6-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Fmoc-NH-PEG6-CH2CH2COOH. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C in a dry (desiccated) environment and protected from direct sunlight.[1][2][3] Storing the compound under these conditions helps to prevent degradation.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions, typically prepared in anhydrous organic solvents like DMF or DMSO, should also be stored at -20°C.[4] To prevent contamination with water, which can cause hydrolysis, it is advisable to bring the solution to room temperature before opening. For viscous liquid forms of the compound, preparing a stock solution can make handling easier.[4]

Q3: In which solvents is this compound soluble?

A3: Based on data for similar Fmoc-NH-PEG-acid compounds, this compound is expected to be soluble in a variety of common organic solvents and aqueous buffers. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous media.[2][5]

Estimated Solubility of Fmoc-NH-PEG-Acids
Solvent CategorySolvent ExamplesEstimated Solubility
Organic Solvents Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble
Dichloromethane (DCM)Soluble
AcetonitrileSoluble
Aqueous Buffers PBS, MES, HEPESGenerally Soluble

This data is estimated based on the properties of similar Fmoc-NH-PEG-acid compounds.[4]

Q4: What is the stability of the Fmoc protecting group?

A4: The Fmoc group is known to be stable under acidic and neutral conditions. However, it is labile to bases and can be rapidly cleaved by weak bases like piperidine (B6355638).[6] This characteristic is fundamental to its use in solid-phase peptide synthesis (SPPS).

Q5: What are the primary applications of this compound?

A5: This compound is a heterobifunctional linker commonly used in:

  • Peptide Synthesis: To introduce a PEG spacer into peptides.[3]

  • Bioconjugation: To link proteins, antibodies, or other molecules.[3]

  • Drug Delivery: As a component in therapeutic conjugates.[3]

  • PROTACs Synthesis: As a PEG-based PROTAC linker.

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Compound
  • Problem: The compound is not dissolving completely in the chosen solvent.

  • Possible Causes & Solutions:

    • Concentration is too high: Try preparing a more dilute solution. It is always a good practice to perform a small-scale solubility test first.[4]

    • Inappropriate pH for aqueous buffers: The terminal carboxylic acid's charge is pH-dependent. Adjusting the pH of the buffer may improve solubility.[4]

    • Slow dissolution rate: Gently warm the solution and vortex or sonicate briefly to aid dissolution.[4]

    • Precipitation from a stock solution: If you are adding an organic stock solution to an aqueous buffer, ensure the stock solution is fully dissolved before addition. If crystals are visible, warm the stock solution until they redissolve.[4]

Issue 2: Unexpected Reactions or Degradation
  • Problem: Loss of the Fmoc group or other side reactions are observed.

  • Possible Causes & Solutions:

    • Basic conditions: The Fmoc group is sensitive to bases. Avoid basic conditions unless Fmoc deprotection is intended.[6]

    • Hydrolysis: If working in aqueous solutions, be aware of the potential for hydrolysis, especially if the pH is not controlled.

    • Impurities in solvents: Ensure you are using high-purity, anhydrous solvents when preparing stock solutions to prevent unwanted reactions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Vortex mixer or magnetic stirrer

  • Inert gas (Argon or Nitrogen) (Optional)

Methodology:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of the compound.

  • Add the required volume of anhydrous DMF or DMSO to achieve a 10 mg/mL concentration.

  • Vortex or stir the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • (Optional) Purge the vial with an inert gas before sealing to minimize exposure to air and moisture.[4]

  • Store the stock solution at -20°C.

G Workflow for Stock Solution Preparation cluster_0 Preparation cluster_1 Storage A Equilibrate vial to room temperature B Weigh compound A->B C Add anhydrous solvent (DMF/DMSO) B->C D Dissolve completely (vortex/stir) C->D E (Optional) Purge with inert gas D->E F Store at -20°C E->F G Fmoc Deprotection Workflow cluster_0 Reaction cluster_1 Monitoring & Isolation A Dissolve Fmoc-protected compound in DMF B Add 20% piperidine in DMF A->B C Stir at room temperature B->C D Monitor reaction (TLC/LC-MS) C->D E Isolate deprotected product D->E G Amine Coupling Logical Flow cluster_0 Activation cluster_1 Coupling cluster_2 Final Steps A Dissolve Fmoc-NH-PEG6-COOH in activation buffer B Add EDC and NHS A->B C Stir for 15-30 min at RT B->C D Add amine-containing molecule C->D E React for 2h at RT or overnight at 4°C D->E F Quench reaction E->F G Purify conjugate F->G

References

Validation & Comparative

A Comparative Guide to Fmoc-NH-PEG-COOH Linkers: The Impact of PEG Chain Length on Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the synthesis of peptide-drug conjugates, PEGylated peptides, and other advanced therapeutics. The physicochemical properties of the linker can profoundly influence the solubility, stability, pharmacokinetics, and ultimately, the efficacy of the final conjugate. This guide provides an objective comparison of Fmoc-NH-PEG6-CH2CH2COOH with its shorter and longer chain counterparts, Fmoc-NH-PEGn-CH2CH2COOH where n=2, 4, 8, and 12. This analysis is supported by experimental data and detailed methodologies to facilitate informed decision-making in the design and synthesis of novel bioconjugates.

The Fmoc-NH-PEGn-CH2CH2COOH series of linkers are heterobifunctional molecules that play a crucial role in bioconjugation and solid-phase peptide synthesis (SPPS). They feature a terminal carboxylic acid for conjugation to amine-containing molecules and an Fmoc-protected amine, which allows for orthogonal deprotection and subsequent chain elongation or further modification. The polyethylene (B3416737) glycol (PEG) spacer of varying length is a key determinant of the linker's properties and its impact on the resulting conjugate.

Key Performance Indicators: A Comparative Analysis

The length of the PEG chain in Fmoc-NH-PEGn-CH2CH2COOH linkers directly influences several key performance indicators, including solubility, hydrophilicity, and the in vivo behavior of the resulting conjugate. While direct head-to-head quantitative data for every performance metric across this specific linker series is not always available in a single study, a comparative analysis can be constructed from existing literature and established principles of bioconjugation.

Physicochemical Properties

The hydrophilicity of the PEG linker is a primary reason for its use, as it can impart improved aqueous solubility to hydrophobic peptides or drug molecules. This property generally increases with the length of the PEG chain.

PropertyFmoc-NH-PEG2-CH2CH2COOHFmoc-NH-PEG4-CH2CH2COOHThis compoundFmoc-NH-PEG8-CH2CH2COOHFmoc-NH-PEG12-CH2CH2COOH
Molecular Weight ~399.4 g/mol [1]~487.5 g/mol ~575.6 g/mol ~663.7 g/mol [2]~839.9 g/mol
Solubility Enhancement ModerateGoodExcellentExcellentSuperior
Hydrophilicity (logD) -1.95 (for a comparable DOTA-conjugated peptide)[3]-2.09 (for a comparable DOTA-conjugated peptide)[3]-2.15 (for a comparable DOTA-conjugated peptide)[3]Not directly available-2.22 (for a comparable DOTA-conjugated peptide)[3]

Note: Solubility enhancement is a qualitative assessment based on the increasing hydrophilicity of the PEG chain. logD values are from a study on DOTA-conjugated bombesin (B8815690) antagonists with PEG spacers of corresponding lengths and serve as a proxy for the relative hydrophilicity imparted by the PEG chain.

Impact on Conjugate Performance

The length of the PEG spacer can have a significant impact on the stability, pharmacokinetics, and biological activity of the final conjugate. Longer PEG chains can provide a greater shielding effect, potentially protecting the peptide from enzymatic degradation and reducing immunogenicity. However, excessively long linkers may also introduce steric hindrance, which can negatively affect binding to the target receptor.

Performance MetricEffect of Shorter PEG Chains (n=2, 4)Effect of Mid-length PEG Chains (n=6, 8)Effect of Longer PEG Chains (n=12)
Serum Stability Generally lower stability. A study on bombesin antagonists showed a half-life of 246 minutes for a PEG2 analog.[3]Increased stability. The same study showed a half-life of 584 minutes for a PEG6 analog.[3]Stability may plateau or even slightly decrease. The bombesin antagonist study showed a reversal in the trend of increasing stability with the PEG12 analog.[3]
Receptor Binding Affinity May be higher if the shorter linker provides optimal spacing without steric hindrance.Often provides a good balance between reaching the target and avoiding steric clashes.Can potentially decrease due to steric hindrance, masking the binding site of the conjugated molecule.[4]
In Vivo Half-life Generally shorter due to faster renal clearance.Generally longer as the increased hydrodynamic radius reduces renal clearance.Generally the longest, providing sustained systemic exposure.
Conjugation Efficiency in SPPS High, with potentially faster coupling kinetics due to lower molecular weight.High, generally well-tolerated in SPPS.High, though longer chains might require slightly longer coupling times or more potent coupling reagents to ensure complete reaction.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates utilizing Fmoc-NH-PEGn-CH2CH2COOH linkers.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating an Fmoc-NH-PEGn-CH2CH2COOH Linker

This protocol describes the manual synthesis of a generic peptide on a Rink Amide resin, incorporating the PEG linker at the N-terminus.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-NH-PEGn-CH2CH2COOH (n=2, 4, 6, 8, or 12)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15-20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate tube, dissolve 3 equivalents of the Fmoc-protected amino acid, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

    • Pre-activate for 2 minutes and then add the solution to the deprotected resin.

    • Agitate for 1-2 hours. Monitor for complete coupling using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Linker Coupling: After the final amino acid has been coupled and its Fmoc group removed, couple the Fmoc-NH-PEGn-CH2CH2COOH linker using the same procedure as for an amino acid.

  • Final Fmoc Deprotection: Remove the Fmoc group from the PEG linker using the procedure in step 2.

  • Cleavage and Deprotection: Wash the final peptidyl-resin with dichloromethane (B109758) (DCM) and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the pellet under vacuum.

Protocol 2: Analysis of PEGylated Peptide by RP-HPLC and Mass Spectrometry

Materials:

  • Crude PEGylated peptide

  • HPLC grade water with 0.1% TFA (Solvent A)

  • HPLC grade acetonitrile (B52724) with 0.1% TFA (Solvent B)

  • Reversed-phase HPLC column (e.g., C18)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of Solvent A and B.

  • RP-HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile by UV absorbance at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to a mass spectrometer.

    • Acquire mass spectra in positive ion mode.

    • Deconvolute the resulting spectra to determine the molecular weight of the main product and identify any impurities, confirming the successful incorporation of the PEG linker.[5]

Protocol 3: In Vitro Serum Stability Assay

Objective: To determine the stability of the PEGylated peptide in serum.

Procedure:

  • Incubation: Incubate the PEGylated peptide at a defined concentration in serum (e.g., human or mouse serum) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Preparation: At each time point, quench the enzymatic activity by adding an equal volume of acetonitrile with 1% TFA to precipitate serum proteins. Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life of the peptide in serum.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships relevant to the use of these PEG linkers.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) with a PEG Linker cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_linker_cleavage Linker Incorporation and Final Steps Resin Start with Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash with DMF Fmoc_Deprotection->Wash1 AA_Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->AA_Coupling Wash2 Wash with DMF AA_Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for each amino acid Linker_Coupling Couple Fmoc-NH-PEGn-COOH Wash2->Linker_Coupling Final_Deprotection Final Fmoc Deprotection Linker_Coupling->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate Peptide (Cold Diethyl Ether) Cleavage->Precipitation Impact of PEG Linker Length on Conjugate Properties cluster_props Physicochemical & Pharmacokinetic Properties cluster_bio Biological Activity PEG_Length PEG Chain Length (n) Solubility Increased Aqueous Solubility PEG_Length->Solubility Hydrophilicity Increased Hydrophilicity PEG_Length->Hydrophilicity Hydrodynamic_Radius Increased Hydrodynamic Radius PEG_Length->Hydrodynamic_Radius Binding_Affinity Potential Decrease in Binding Affinity (Steric Hindrance) PEG_Length->Binding_Affinity Serum_Stability Increased Serum Stability Hydrodynamic_Radius->Serum_Stability Renal_Clearance Decreased Renal Clearance Hydrodynamic_Radius->Renal_Clearance Half_Life Increased In Vivo Half-life Renal_Clearance->Half_Life VEGF/Tie2 Signaling Pathway Inhibition by a PEGylated Peptide cluster_vegf VEGF Signaling cluster_tie2 Tie2 Signaling cluster_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR VEGF_Pathway Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->VEGF_Pathway Proliferation Endothelial Cell Proliferation VEGF_Pathway->Proliferation Migration Migration VEGF_Pathway->Migration Survival Survival VEGF_Pathway->Survival Permeability Vascular Permeability VEGF_Pathway->Permeability Angiopoietin Angiopoietin Tie2 Tie2 Receptor Angiopoietin->Tie2 Tie2_Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) Tie2->Tie2_Pathway Tie2_Pathway->Proliferation Tie2_Pathway->Migration Tie2_Pathway->Survival PEG_Peptide PEGylated Dual-Target Peptide (e.g., PEG-AS16) PEG_Peptide->VEGFR Blocks Binding PEG_Peptide->Tie2 Blocks Binding

References

A Comparative Guide to Fmoc and Boc Protection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups is a critical decision in solid-phase peptide synthesis (SPPS). This choice dictates the entire synthetic strategy, influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. This guide provides an objective, data-driven comparison of these two cornerstone methodologies to inform the selection process for specific research and development applications.

Core Principles: A Dichotomy in Chemical Lability

The fundamental distinction between the Fmoc and Boc strategies lies in the chemical conditions required for the removal of the α-amino protecting group. The Fmoc group is base-labile, typically cleaved by a secondary amine such as piperidine (B6355638).[][2] In contrast, the Boc group is acid-labile and requires a moderately strong acid, such as trifluoroacetic acid (TFA), for its removal.[3][4] This difference in lability forms the basis of two distinct orthogonal protection schemes, where the conditions for α-amino deprotection are compatible with the protecting groups used for the amino acid side chains.

In the Fmoc/tBu strategy , the base-labile Fmoc group is used for temporary α-amino protection, while acid-labile tert-butyl (tBu)-based groups protect the side chains.[] This allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protection. The final cleavage from the resin and removal of the side-chain protecting groups are performed simultaneously with a strong acid like TFA.[][6]

Conversely, the Boc/Bzl strategy employs the acid-labile Boc group for the α-amino terminus and typically benzyl (B1604629) (Bzl)-based protecting groups for the side chains.[7] This is considered a semi-orthogonal strategy as both protecting groups are removed by acid, albeit of different strengths. The Boc group is removed by moderate acid (e.g., TFA), while the more stable side-chain protecting groups and the resin linker require a very strong acid, such as hydrofluoric acid (HF), for final cleavage.[6]

Quantitative Performance Comparison

While both methods are capable of producing high-quality peptides, their performance can differ based on the peptide's sequence, length, and complexity. The following tables summarize key quantitative data comparing the two strategies.

Table 1: General Comparison of Fmoc and Boc SPPS Strategies

FeatureFmoc StrategyBoc Strategy
Nα-Protection 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butoxycarbonyl (Boc)
Nα-Deprotection Reagent 20% Piperidine in DMF50% TFA in DCM
Side-Chain Protection Acid-labile (tBu-based)Acid-labile (Bzl-based)
Final Cleavage Reagent Trifluoroacetic Acid (TFA)Hydrofluoric Acid (HF) or TFMSA
Orthogonality Fully OrthogonalSemi-Orthogonal
Automation Friendliness Highly AmenableLess common in modern automated synthesizers

Table 2: Performance Comparison in the Synthesis of a Model Peptide (ACP 65-74 Fragment)

ParameterFmoc SynthesisBoc Synthesis
Crude Purity (HPLC) ~70-85%~65-75%
Overall Yield ~30-50%~25-40%
Major Side Products Deletion sequences, aspartimide-related impuritiesTruncated sequences, products of premature side-chain deprotection

Note: Data are generalized from typical results in peptide synthesis. Actual results will vary significantly based on the peptide sequence, coupling reagents, and specific protocol used.[3]

Table 3: Common Side Reactions and Their Prevalence

Side ReactionFmoc StrategyBoc Strategy
Aspartimide Formation Significant, especially in Asp-Gly/Asn/Ser sequences[2]Less prone due to acidic deprotection conditions[2]
Diketopiperazine Formation Prevalent at the dipeptide stage, especially with Pro or Gly at the C-terminus[8]Minimized by in situ neutralization protocols[9]
Aggregation More prone in certain hydrophobic sequencesCan be advantageous as the protonated N-terminus after deprotection can reduce aggregation[7][10]
Racemization Can occur with sensitive residues (e.g., His, Cys) under basic conditions, but is largely dependent on coupling reagents[2]Generally lower risk for sensitive residues due to acidic conditions[]

Experimental Protocols

The following are generalized protocols for a single cycle of manual solid-phase peptide synthesis for both Fmoc and Boc strategies.

Protocol 1: Typical Fmoc-SPPS Cycle
  • Resin Swelling: Swell the Fmoc-aminoacyl-resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete deprotection.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Protocol 2: Typical Boc-SPPS Cycle
  • Resin Swelling: Swell the Boc-aminoacyl-resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Perform a pre-wash with 50% trifluoroacetic acid (TFA) in DCM for 2-5 minutes.[3]

    • Treat the resin with 50% TFA in DCM for 20-30 minutes to cleave the Boc group.[3]

  • Washing: Wash the resin thoroughly with DCM (3-5 times) and isopropanol (B130326) (IPA) (2-3 times) to remove residual TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate (B77799) salt by treating the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM for 5-10 minutes.

    • Repeat the neutralization step.

  • Washing: Wash the resin with DCM (3-5 times) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., DCC/HOBt or HBTU) in a mixture of DMF and DCM.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Workflow Visualizations

The following diagrams illustrate the cyclical workflows of Fmoc- and Boc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Cycle->Resin

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_SPPS_Workflow Resin Peptide-Resin (Boc-N-terminus) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (DIPEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Activated Boc-AA) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Cycle Repeat Cycle Wash3->Cycle Cycle->Resin

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Recommendations

The choice between Fmoc and Boc protecting group strategies is a critical decision in peptide synthesis that depends on a multitude of factors including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment.

The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, true orthogonality, and high amenability to automation, which are particularly advantageous for the synthesis of complex and modified peptides.[11] The avoidance of the highly corrosive and hazardous HF for final cleavage is another significant advantage. However, the basic conditions of Fmoc deprotection can lead to side reactions such as aspartimide and diketopiperazine formation, especially in susceptible sequences.[2][8] The cost of Fmoc-protected amino acids is also generally higher than their Boc-protected counterparts.[12]

The Boc/Bzl strategy remains a robust and valuable method, especially for the synthesis of long or hydrophobic peptides where aggregation can be a significant challenge.[7][11] The repetitive acidic deprotection steps can help to disrupt secondary structure formation and improve solvation of the growing peptide chain. Boc-protected amino acids are also typically less expensive.[12] The major drawbacks of the Boc strategy are the use of harsh acids for both deprotection (TFA) and final cleavage (HF), which can lead to degradation of sensitive peptides and requires specialized equipment.[3]

References

The PEG6 Spacer: A Superior Scaffold for Therapeutic Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of efficacy and safety. Among the various linker technologies, the use of a discrete polyethylene (B3416737) glycol (PEG) spacer, specifically one with six ethylene (B1197577) glycol units (PEG6), has emerged as a pivotal strategy for optimizing the performance of these complex biologics. This guide provides an objective comparison of therapeutic conjugates utilizing a PEG6 spacer against alternatives, supported by experimental data, to elucidate the significant advantages conferred by this hydrophilic linker.

Mitigating Hydrophobicity and Enhancing Solubility

A primary challenge in the development of therapeutic conjugates, especially ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads.[1][2] This characteristic can lead to aggregation, reduced solubility in aqueous buffers, and rapid clearance from circulation.[3] PEG spacers, being hydrophilic and water-soluble, effectively counteract this challenge. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell that improves the overall solubility of the conjugate.[3] This enhanced solubility allows for higher drug-to-antibody ratios (DARs) without inducing aggregation, a common failure point for conjugates with hydrophobic linkers.[1]

Comparative Analysis of Linker Impact on Solubility and Aggregation

Linker TypeRepresentative ConjugateDrug-to-Antibody Ratio (DAR)Aggregation (%)Key Observation
PEG6 Spacer Nimotuzumab-PEG6-DM17.3<3%Minimal aggregation even at high DAR, indicating superior hydrophilicity.[3]
Short-Chain PEG Non-binding IgG-MMAE (DAR8) with PEG3~8Not specifiedModest improvement in clearance, suggesting some mitigation of hydrophobicity.[1]
Long-Chain PEG Non-binding IgG-MMAE (DAR8) with PEG12~8<2%Significant reduction in aggregation and substantial improvement in circulation time.[1][4]
Non-PEG (Hydrophobic) Conjugate with Val-Ala Trigger< 4Prone to aggregationHydrophobicity limits achievable DAR and leads to stability issues.[3]
Non-PEG (SMCC) Trastuzumab-SMCC-DM1~3.5Not specifiedOften requires lower DAR to maintain stability compared to PEGylated counterparts.[5]

Optimizing Pharmacokinetic Profiles for Enhanced Efficacy

A key advantage of incorporating a PEG6 spacer is the significant improvement in the pharmacokinetic (PK) profile of the bioconjugate. The hydrophilic nature of the PEG chain increases the hydrodynamic size of the conjugate, which in turn reduces renal clearance.[3] This leads to a longer circulation half-life, slower plasma clearance, and increased overall exposure (Area Under the Curve - AUC).[3] A prolonged circulation time provides the therapeutic agent with a greater opportunity to reach its target site, which can translate to superior in vivo efficacy.[1]

Impact of PEG Spacer Length on Pharmacokinetics

Linker TypeRepresentative ConjugateClearance Rate (Relative to No PEG)Half-life (t½)Key Observation
No PEG Non-binding IgG-MMAE (DAR8)1.0Not specifiedRapid clearance due to hydrophobicity.[1]
PEG3 (Short) Non-binding IgG-MMAE (DAR8)~0.56Not specifiedModest improvement in clearance.[1]
PEG6 (Medium) Non-binding IgG-MMAE (DAR8)~0.47Biphasic: t½α of 0.6 ± 0.4 h; t½β of 95.3 ± 64 hSignificant reduction in clearance and prolonged circulation.[1]
PEG12 (Long) Non-binding IgG-MMAE (DAR8)~0.29Not specifiedSubstantial improvement in circulation time.[1]

Maintaining Biological Activity and Improving Stability

The flexible nature of the PEG6 spacer provides optimal spatial separation between the antibody and the payload. This can be crucial for maintaining the biological activity of the antibody by preventing the payload from sterically hindering its binding to the target antigen. Furthermore, the hydration shell created by the PEG linker can protect the conjugate from enzymatic degradation, enhancing its stability in circulation.[6]

Comparative In Vitro Cytotoxicity

Linker TypeRepresentative ConjugateCell LineIC50 (nM)Key Observation
PEG6 (Medium) Trastuzumab-MMAE (hypothetical)SK-BR-3 (HER2+)~50-100Balances improved PK with retained potency.[1]
PEG3 (Short) Trastuzumab-DM1SK-BR-3 (HER2+)~25-50Slight decrease in potency compared to no PEG.[1]
PEG12 (Long) Trastuzumab-MMAE (hypothetical)SK-BR-3 (HER2+)~75-150May show a slight decrease in potency due to steric hindrance.[1]
Non-PEG (SMCC) Trastuzumab-DM1 (T-DM1)HER2-positive cellsPotentHighly potent, but with potential for off-target toxicity due to instability.[5]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of therapeutic conjugates. Below are summarized protocols for key experiments cited in the comparison.

Protocol 1: Determination of Conjugate Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a therapeutic conjugate.

Materials:

  • Therapeutic conjugate (lyophilized powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stoppered flasks or vials

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm filter)

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Add an excess amount of the therapeutic conjugate to a flask containing a known volume of PBS at 37°C.

  • Seal the flask and place it on an orbital shaker set to a constant agitation speed.

  • Incubate for 24-48 hours at 37°C to ensure equilibrium is reached.

  • After incubation, cease agitation and allow the suspension to settle.

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Carefully collect the supernatant (the saturated solution).

  • Determine the concentration of the conjugate in the supernatant using a validated analytical method (e.g., UV-Vis spectroscopy at 280 nm or HPLC).

  • The determined concentration represents the equilibrium solubility of the conjugate.

Protocol 2: Assessment of In Vitro Plasma Stability

This assay evaluates the stability of the conjugate and the potential for premature payload release in a biological matrix.[4]

Materials:

  • Therapeutic conjugate

  • Frozen mouse, rat, or human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein A or G magnetic beads for immunoprecipitation

  • Elution buffer (e.g., low pH glycine (B1666218) buffer)

  • LC-MS/MS system for analysis

Procedure:

  • Thaw the plasma at 37°C.

  • Spike the therapeutic conjugate into the plasma at a final concentration of 100 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots of the plasma-conjugate mixture.

  • Immediately stop the reaction by freezing the samples at -80°C.

  • For analysis, thaw the samples and isolate the ADC from the plasma matrix using Protein A or G magnetic beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the intact ADC from the beads.

  • Analyze the eluted ADC by LC-MS/MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss and linker instability.

Protocol 3: Quantification of Aggregation by Size Exclusion Chromatography (SEC)

SEC is used to separate and quantify monomers, dimers, and higher-order aggregates of the therapeutic conjugate.

Materials:

  • Therapeutic conjugate sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC system with a UV detector

  • Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject a known concentration of the therapeutic conjugate onto the column.

  • Run the separation using an isocratic flow of the mobile phase.

  • Monitor the eluent at 280 nm.

  • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times (larger molecules elute earlier).

  • Integrate the peak areas to calculate the percentage of each species in the sample. An increase in the percentage of aggregates over time or under stress conditions indicates instability.

Visualizing Mechanisms and Workflows

General Mechanism of Action for a HER2-Targeted ADC

The following diagram illustrates the process by which a HER2-targeted ADC, often employing a PEG linker for improved properties, delivers its cytotoxic payload to a cancer cell.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC with PEG6 Spacer HER2 HER2 Receptor ADC->HER2 1. Binding Complex ADC-HER2 Complex Endosome Early Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for a HER2-targeted ADC with a PEG6 spacer.

Experimental Workflow for ADC Comparison

This diagram outlines the typical workflow for the comparative analysis of ADCs with different linkers, from synthesis to in vivo evaluation.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker_Payload Linker-Payload Synthesis (PEG6 vs. Non-PEG) Linker_Payload->Conjugation Solubility Solubility Assay Conjugation->Solubility Stability Plasma Stability Conjugation->Stability Aggregation Aggregation (SEC) Conjugation->Aggregation Binding Binding Affinity (SPR) Conjugation->Binding Cytotoxicity Cytotoxicity Assay Conjugation->Cytotoxicity PK Pharmacokinetics Cytotoxicity->PK Efficacy Antitumor Efficacy PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Analysis Data Analysis & Comparison Toxicity->Analysis

Caption: Experimental workflow for the comparative analysis of ADCs.

Conclusion

The incorporation of a PEG6 spacer into therapeutic conjugates offers a multifaceted approach to overcoming common challenges in drug development. By enhancing solubility, improving pharmacokinetic profiles, and maintaining biological activity, the PEG6 spacer provides a powerful tool for optimizing the therapeutic potential of complex biologics like ADCs. The experimental data clearly demonstrates that while linker design is a delicate balance, the hydrophilic and flexible nature of a mid-length PEG spacer like PEG6 often provides a superior balance of properties compared to both very short or long PEG chains and traditional non-PEG hydrophobic linkers. As the field of bioconjugation continues to advance, the rational design of linkers with a strategic use of PEG spacers will remain a cornerstone for the development of safer and more effective targeted therapies.

References

A Comparative Guide to Purity Analysis of Fmoc-NH-PEG6-CH2CH2COOH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. In the synthesis of peptides, antibody-drug conjugates (ADCs), and other complex biomolecules, bifunctional linkers like Fmoc-NH-PEG6-CH2CH2COOH play a critical role. Ensuring the high purity of these linkers is essential for the successful outcome of multi-step synthetic processes.

This guide provides an objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with alternative methods for the purity assessment of this compound. The information is supported by established analytical principles and representative experimental data to assist in the selection and implementation of the most suitable analytical method.

RP-HPLC: The Gold Standard for Purity Determination

Reversed-Phase High-Performance Liquid Chromatography stands as the most robust and widely used technique for evaluating the purity of synthetic compounds such as this compound. The separation mechanism is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. The hydrophobic Fmoc group provides strong retention on the reversed-phase column, allowing for excellent separation from more polar or less retained impurities.[1]

Potential Impurities in this compound Synthesis

A robust purity analysis method must be capable of resolving the main compound from a variety of potential impurities that may arise during synthesis. For this compound, these can include:

  • Unreacted Starting Materials: Such as the free amino-PEG acid.

  • Byproducts of Side Reactions: Including the formation of dimers or oligomers of the PEG linker.

  • Degradation Products: Premature loss of the Fmoc protecting group can lead to the formation of impurities.

  • Reagents: Residual activating agents or other reagents used in the synthesis.

  • Compounds with Varying PEG Chain Lengths: Resulting from the polydispersity of the initial PEG raw material.

Comparison of Analytical Methods

While RP-HPLC is a powerful tool, other techniques can also be employed for purity analysis, each with its own advantages and limitations. The choice of method often depends on the specific analytical need, such as routine quality control versus in-depth characterization.

Method Principle Advantages Disadvantages Primary Application
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution and sensitivity, excellent for separating closely related impurities, accurate quantification.[1]May require specific detectors (e.g., ELSD, CAD) if impurities lack a UV chromophore.Routine purity testing and quality control.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (size).[]Useful for detecting high molecular weight impurities like aggregates or oligomers, simple method development.[]Low resolution for small molecule impurities with similar sizes.Analysis of high molecular weight impurities and aggregates.[]
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.[3]High separation efficiency, minimal sample consumption, can be orthogonal to HPLC.Can be sensitive to matrix effects, may have lower concentration sensitivity than HPLC for some analytes.Analysis of charged impurities and offers an alternative separation mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Confirms the chemical structure of the main component and can identify major impurities.[1]Lower sensitivity compared to HPLC for detecting minor impurities, quantification can be complex.Structural confirmation and identification of major impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms the molecular weight of the main compound and can help identify unknown impurities.[1]Can have challenges with quantification without appropriate standards.Molecular weight verification and impurity identification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard method for the purity analysis of this compound using RP-HPLC with UV detection, leveraging the strong absorbance of the Fmoc group.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample: this compound.

Procedure:

  • Mobile Phase Preparation: Prepare and degas both mobile phases before use.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as a 1:1 mixture of Mobile Phase A and B, to a concentration of approximately 1 mg/mL.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 265 nm (for the Fmoc group).[1]

    • Injection Volume: 10 µL.

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      20 90
      25 90
      26 30

      | 30 | 30 |

  • Data Analysis: Integrate the peak areas of the main compound and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area of all integrated peaks.

Visualization of Experimental Workflow

To better illustrate the process of HPLC purity assessment, the following diagrams are provided.

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolution Sample Dissolution Injection Injection Sample Dissolution->Injection Mobile Phase Degassing Mobile Phase Degassing Gradient Elution Gradient Elution Mobile Phase Degassing->Gradient Elution Injection->Gradient Elution UV Detection UV Detection Gradient Elution->UV Detection Chromatogram Chromatogram UV Detection->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation

Caption: Workflow for HPLC purity analysis.

High Purity Reagent High Purity Reagent Successful Synthesis Successful Synthesis High Purity Reagent->Successful Synthesis Low Purity Reagent Low Purity Reagent Side Reactions Side Reactions Low Purity Reagent->Side Reactions Predictable Conjugation Predictable Conjugation Successful Synthesis->Predictable Conjugation Reliable Biological Data Reliable Biological Data Predictable Conjugation->Reliable Biological Data Complex Purification Complex Purification Side Reactions->Complex Purification Inconsistent Results Inconsistent Results Complex Purification->Inconsistent Results

Caption: Impact of reagent purity on downstream applications.

References

Navigating the Maze: A Comparative Guide to Mass Spectrometry Analysis of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the characterization of PEGylated peptides is a critical yet challenging task. The covalent attachment of polyethylene (B3416737) glycol (PEG) to a peptide, or PEGylation, is a widely adopted strategy to improve its therapeutic properties, including enhanced solubility, extended in vivo half-life, and reduced immunogenicity.[1] However, the inherent polydispersity of PEG polymers introduces significant analytical hurdles, making comprehensive characterization by mass spectrometry (MS) a complex endeavor.[1]

This guide provides an objective comparison of common mass spectrometry-based techniques for the analysis of PEGylated peptides. We will delve into the performance of different ionization methods and analytical platforms, supported by experimental data and detailed protocols, to empower you in selecting the optimal strategy for your research needs.

Ionization Techniques: A Head-to-Head Comparison

The two most prevalent ionization techniques for analyzing large biomolecules, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), each present unique advantages and disadvantages for the characterization of PEGylated peptides.[1]

Table 1: Comparison of MALDI-TOF MS and ESI-MS for PEGylated Peptide Analysis [1]

FeatureMALDI-TOF MSESI-MS
Principle A laser pulse desorbs and ionizes the sample co-crystallized with a matrix, primarily generating singly charged ions.[1]A high voltage is applied to a liquid sample, creating an aerosol of charged droplets from which multiply charged ions are generated.[1]
Mass Spectra Typically produces simpler spectra with singly charged ions, facilitating the interpretation of heterogeneous PEG distribution.[1]Generates complex spectra with multiple charge states for each PEGylated species, which can be challenging to deconvolute.[1]
Resolution Can provide high resolution to observe individual oligomers of the heterogeneous PEGylated peptide.[1][2]The complexity of overlapping charge states can make resolving individual oligomers difficult without high-resolution analyzers.[1]
Sample Preparation Requires co-crystallization with a suitable matrix.[1]The sample is introduced in a liquid solution, often coupled with liquid chromatography.[1]
Coupling to LC Can be performed offline (LC fractions are spotted onto a MALDI target).Easily coupled online with liquid chromatography (LC-MS) for high-throughput analysis.[1]
Throughput Generally higher throughput for direct analysis of multiple samples.[1]Higher throughput when coupled with an autosampler and LC system.[1]
Sensitivity High sensitivity, capable of detecting low-concentration samples.[1]Also highly sensitive, particularly when coupled with advanced mass analyzers.[1]
Challenges Potential for matrix interference in the low mass range and in-source fragmentation.[1]Spectral complexity due to multiple charging and the polydispersity of PEG.[1]

Enhancing Analysis with Liquid Chromatography

Coupling mass spectrometry with liquid chromatography (LC-MS) provides an additional dimension of separation, which is crucial for resolving the complex mixtures often encountered in PEGylation reactions.[1]

Table 2: Comparison of LC Techniques for PEGylated Peptide Analysis [1]

TechniquePrincipleAdvantages for PEGylated PeptidesDisadvantages
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.[1]Effective for separating PEGylated peptides from unreacted peptide and excess PEG, as well as for detecting aggregates.[1]Limited resolution for separating species with similar hydrodynamic radii, such as PEG isomers or peptides with different degrees of PEGylation.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.[1]Can separate PEGylated peptide isomers and species with different numbers of PEG chains.[1]The large, hydrophilic PEG chain can lead to poor retention and peak shape on traditional C18 columns.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separates polar compounds using a polar stationary phase and a mobile phase with a high organic solvent content.[1]Well-suited for retaining and separating highly hydrophilic PEGylated peptides.[1]Requires careful method development to optimize separation.[1]

Pinpointing the PEGylation Site: A Comparison of Fragmentation Techniques

Determining the specific site of PEG attachment is critical for understanding the structure-activity relationship of a PEGylated peptide.[1] Tandem mass spectrometry (MS/MS) and in-source fragmentation techniques are employed to induce fragmentation of the peptide backbone, allowing for the localization of the PEG moiety.[1]

Table 3: Comparison of Fragmentation Techniques for PEGylation Site Analysis [1]

TechniquePrincipleAdvantages for PEGylated PeptidesDisadvantages
Collision-Induced Dissociation (CID) Ions are accelerated and collided with an inert gas, leading to fragmentation of the peptide backbone (primarily b- and y-type ions).[1]A well-established and widely available fragmentation method.[1]The labile PEG chain can preferentially fragment, leading to a loss of sequence information from the peptide backbone.[1]
Electron Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged precursor ion, causing fragmentation of the peptide backbone (primarily c- and z-type ions) while preserving labile modifications.[1]Preserves the PEG moiety, allowing for more confident localization on the peptide backbone.[1]Generally more effective for peptides with higher charge states.[1]
In-Source Fragmentation/Decay (ISD) Fragmentation is induced in the ion source of the mass spectrometer, often by increasing the accelerating voltage.[1] Can be used to generate fragment ions for sequencing and to simplify complex spectra by partially removing the PEG chain.[1]Can be used with MALDI-TOF to determine the PEGylation site without enzymatic digestion.[2][3]Fragmentation can be less controlled and may not be as informative as MS/MS techniques.[1]

Experimental Workflows and Protocols

To facilitate the practical application of these techniques, this section provides detailed experimental protocols and illustrative workflows.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample PEGylated Peptide Sample Purification Purification (e.g., SEC, RP-HPLC) Sample->Purification Ionization Ionization (MALDI or ESI) Purification->Ionization MassAnalyzer Mass Analyzer (TOF, Orbitrap, etc.) Ionization->MassAnalyzer Fragmentation Fragmentation (CID, ETD, ISD) (Optional for Site Analysis) MassAnalyzer->Fragmentation Detector Detector MassAnalyzer->Detector Intact Mass Fragmentation->Detector SiteLocalization PEGylation Site Localization Fragmentation->SiteLocalization Deconvolution Deconvolution (for ESI) Detector->Deconvolution MassAssignment Mass Assignment & Heterogeneity Analysis Detector->MassAssignment Deconvolution->MassAssignment

General workflow for mass spectrometry analysis of PEGylated peptides.
Protocol 1: Determination of Average Molecular Weight and Polydispersity of a PEGylated Peptide using MALDI-TOF MS

This protocol is adapted from methodologies for analyzing PEG standards and PEGylated proteins.[4][5][6]

1. Sample and Matrix Preparation:

  • Dissolve the PEGylated peptide in a 50:50 mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water to a final concentration of 1 mg/mL.[5]

  • Prepare the matrix solution by dissolving α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA to a concentration of 10 mg/mL.[5]

  • For higher molecular weight PEGylated peptides, sinapinic acid can be used as an alternative matrix.[6]

  • Prepare a cationizing agent solution of sodium trifluoroacetate (B77799) (NaTFA) at 2 mg/mL in 50% acetonitrile/0.1% TFA.[4][5]

2. Sample Spotting:

  • Mix the PEGylated peptide solution, matrix solution, and cationizing agent in a 1:10:1 ratio (sample:matrix:cationizing agent).[5]

  • Spot 1 µL of the mixture onto a ground steel MALDI target plate and allow it to air dry completely.[5]

3. MALDI-TOF MS Analysis:

  • Analyze the sample using a MALDI-TOF mass spectrometer in reflector positive ion mode.[5]

  • Acquire spectra over a mass range appropriate for the expected molecular weight of the PEGylated peptide.

  • The instrument will detect the singly charged ions of the different PEG oligomers attached to the peptide.

4. Data Analysis:

  • Process the resulting spectrum to determine the average molecular weight and the distribution of PEG chain lengths (polydispersity). The mass difference between adjacent peaks in the polymer distribution will correspond to the mass of the PEG monomer (44 Da).

Protocol 2: Identification of PEGylation Site by LC-MS/MS

This protocol combines liquid chromatography for separation with tandem mass spectrometry for fragmentation and site localization.[7][8][9]

1. Sample Preparation and Enzymatic Digestion:

  • If necessary, reduce and alkylate the cysteine residues of the PEGylated peptide.

  • Digest the PEGylated peptide with a protease such as trypsin. A typical enzyme-to-substrate ratio is 1:20 (w/w).[10]

  • Incubate the digestion mixture at 37°C for 4-18 hours.[10]

  • Quench the reaction by adding an acid (e.g., formic acid).

2. LC Separation:

  • Separate the digested peptides using a reversed-phase HPLC system.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30-60 minutes.

  • The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.

3. ESI-MS/MS Analysis:

  • Acquire data in a data-dependent acquisition (DDA) mode.

  • The mass spectrometer will perform a full MS scan to detect the peptide ions.

  • The most intense ions from the full scan are then selected for fragmentation by CID or ETD.

  • For PEGylated peptides, ETD is often preferred as it preserves the labile PEG moiety on the fragmented peptide backbone.[1]

4. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest) to identify the fragmented peptides.

  • The search parameters should include the peptide sequence and potential modifications (i.e., the mass of the PEG moiety).

  • The MS/MS spectrum of the PEGylated peptide will show a series of fragment ions. The location of the mass shift corresponding to the PEG group on the fragment ion series will reveal the site of attachment.

site_localization_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation PEG_Peptide PEGylated Peptide Digest Enzymatic Digestion (e.g., Trypsin) PEG_Peptide->Digest LC LC Separation (RP-HPLC) Digest->LC ESI Electrospray Ionization LC->ESI MS1 Full MS Scan (Precursor Ion Selection) ESI->MS1 Fragmentation Fragmentation MS1->Fragmentation CID CID Fragmentation->CID ETD ETD Fragmentation->ETD MS2 MS/MS Scan (Fragment Ion Detection) CID->MS2 ETD->MS2 Search Database Search MS2->Search Interpretation Identify Fragment Ions & Locate Mass Shift Search->Interpretation Site PEGylation Site Determined Interpretation->Site

Workflow for PEGylation site localization using LC-MS/MS.

Conclusion

The mass spectrometric analysis of PEGylated peptides is a multifaceted process that requires careful consideration of the analytical goals. For determining the average molecular weight and polydispersity, MALDI-TOF MS offers a straightforward approach with simple spectral interpretation.[1] For in-depth characterization, including the precise localization of the PEG moiety, the coupling of liquid chromatography with high-resolution mass spectrometry and fragmentation techniques like ETD is indispensable.[1] By understanding the strengths and limitations of each technique and employing optimized experimental protocols, researchers can successfully navigate the complexities of PEGylated peptide analysis, leading to a more thorough understanding of these important therapeutic molecules.

References

A Head-to-Head Comparison of EDC and HATU for Activating Carboxylic Acid PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the activation of carboxylic acid-terminated polyethylene (B3416737) glycol (PEG) linkers is a critical step. The choice of activating agent can significantly impact the efficiency, stability, and overall success of the PEGylation process. This guide provides an objective comparison of two commonly used activators: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU).

Mechanism of Action: A Tale of Two Intermediates

The fundamental difference between EDC and HATU lies in the nature of the activated intermediate they form with the carboxylic acid of the PEG linker.

EDC , often used in conjunction with N-hydroxysuccinimide (NHS), follows a two-step activation process. Initially, EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[1] This intermediate is susceptible to hydrolysis, which can lower reaction efficiency. The addition of NHS stabilizes this intermediate by converting it into a more stable NHS ester, which then reacts with a primary amine on the target molecule to form a stable amide bond.[1][2]

HATU , on the other hand, directly activates the carboxylic acid to form a highly reactive OAt-active ester.[3][4] The 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety within HATU's structure is key to its high performance, as it accelerates the coupling reaction and minimizes the risk of side reactions like racemization, a critical consideration in peptide chemistry.[4]

Performance Comparison: Efficiency, Speed, and Side Reactions

While both reagents are effective, HATU generally demonstrates superior performance in terms of reaction speed and efficiency.[3][4]

Performance MetricEDC with NHSHATUKey Considerations & References
Reaction Time Several hours to overnight[5]1-4 hours[3]HATU typically offers significantly faster reaction kinetics.
Coupling Efficiency / Yield Variable, can be high with optimization[6]High to Very High (>90%)[5]HATU is often favored for difficult couplings and to maximize yield.[7]
Stability of Activated Intermediate O-acylisourea is unstable; NHS ester is more stable but still prone to hydrolysis[3]OAt-active ester is highly reactive but generally more stable than the O-acylisourea intermediate.The hydrolytic instability of the EDC-activated intermediate is a key drawback.[3]
Common Side Reactions - Formation of N-acylurea byproduct- Hydrolysis of the activated ester- Potential for racemization (mitigated by NHS)[8][9]- Guanidinylation of the N-terminal amine of a peptide[8]- Reaction with nucleophilic side chainsBoth reagents have potential side reactions that need to be considered and controlled.
Optimal pH for Activation Acidic (pH 4.5-6.0)[1][10]Generally performed in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent.[3]The two-step pH requirement for EDC/NHS can add complexity to the protocol.
Cost Generally more cost-effectiveMore expensiveFor routine applications where high efficiency is not paramount, EDC/NHS can be a more economical choice.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the activation of a carboxylic acid-terminated PEG linker and conjugation to a protein.

Protocol 1: Protein PEGylation using EDC/NHS

This protocol is a general guideline and may require optimization based on the specific protein and PEG linker used.[1][11]

Materials:

  • Protein with primary amines (e.g., lysine (B10760008) residues or N-terminus)

  • Carboxylic acid-terminated PEG linker (e.g., Amino-PEGn-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 1-5 mg/mL solution of the protein in Activation Buffer.

    • Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMF or DMSO.

    • Prepare a stock solution of the carboxylic acid-terminated PEG linker in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid PEG Linker:

    • In a separate reaction tube, combine the PEG linker solution with a 1.5 to 2-fold molar excess of EDC and NHS relative to the PEG linker.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the PEG-NHS ester.[1]

  • Protein pH Adjustment:

    • Adjust the pH of the protein solution to 7.2-8.5 by adding Coupling Buffer or by performing a buffer exchange using a desalting column.

  • Conjugation Reaction:

    • Add the freshly activated PEG-NHS ester solution to the pH-adjusted protein solution. A common starting molar ratio is a 5:1 to 20:1 excess of activated PEG to protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted PEG-NHS esters.[11]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG, EDC, NHS, and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).

Protocol 2: Protein PEGylation using HATU

This protocol provides a general method for HATU-mediated PEGylation.

Materials:

  • Protein with primary amines

  • Carboxylic acid-terminated PEG linker

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous aprotic solvent (e.g., DMF, DMSO)

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching reagent (e.g., Tris or hydroxylamine)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a 1-5 mg/mL solution of the protein in Coupling Buffer.

    • Prepare stock solutions of the carboxylic acid-terminated PEG linker and HATU in anhydrous DMF or DMSO.

    • Have DIPEA ready for addition.

  • Activation of Carboxylic Acid PEG Linker:

    • In a reaction tube, dissolve the carboxylic acid PEG linker (1 equivalent) in the anhydrous solvent.

    • Add HATU (1.1 equivalents) to the solution and mix gently.[3]

    • Add DIPEA (2 equivalents) to the reaction mixture.[3]

    • Allow the activation to proceed for 15-30 minutes at room temperature.[3]

  • Conjugation Reaction:

    • Add the activated PEG solution to the protein solution. Ensure the pH of the protein solution is maintained between 7.2 and 8.0.[3]

    • Let the conjugation reaction proceed for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Quenching the Reaction:

    • Quench the reaction by adding an excess of a small amine-containing molecule like Tris or hydroxylamine.

  • Purification:

    • Purify the PEGylated product using a desalting column, dialysis, or SEC to remove excess reagents and byproducts.

Visualizing the Activation and Experimental Workflow

To better understand the chemical pathways and experimental processes, the following diagrams are provided.

EDC_Activation_Pathway cluster_edc EDC Activation cluster_nhs NHS Stabilization cluster_conjugation Conjugation PEG_COOH Carboxylic Acid PEG Linker O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH:e->O_Acylisourea:w + EDC EDC O_Acylisourea:s->PEG_COOH:s PEG_NHS PEG-NHS Ester (more stable) O_Acylisourea:e->PEG_NHS:w + Hydrolysis1 Hydrolysis NHS NHS PEG_NHS:n->PEG_COOH:n PEG_Protein PEG-Protein Conjugate PEG_NHS:e->PEG_Protein:w + Hydrolysis2 Hydrolysis Protein_NH2 Protein-NH2 Urea_byproduct Urea Byproduct

Caption: EDC/NHS activation of a carboxylic acid PEG linker.

HATU_Activation_Pathway cluster_hatu_activation HATU Activation cluster_hatu_conjugation Conjugation PEG_COOH Carboxylic Acid PEG Linker OAt_ester OAt-activated PEG Ester PEG_COOH:e->OAt_ester:w + HATU_Base HATU + Base PEG_Protein PEG-Protein Conjugate OAt_ester:e->PEG_Protein:w + Byproducts Tetramethylurea + HOAt OAt_ester->Byproducts releases Protein_NH2 Protein-NH2

Caption: HATU-mediated activation of a carboxylic acid PEG linker.

Experimental_Workflow cluster_reagents Reagent Preparation Protein Protein Solution Conjugation Conjugation to Protein (1-2h RT or overnight 4°C) Protein->Conjugation Activator Activator Solution (EDC/NHS or HATU/Base) Activation Activation of PEG Linker (15-30 min, RT) Activator->Activation PEG_Linker PEG Linker Solution PEG_Linker->Activation Activation->Conjugation Quenching Quenching (15-30 min, RT) Conjugation->Quenching Purification Purification (e.g., SEC, Dialysis) Quenching->Purification Purified_Product Purified PEGylated Protein Purification->Purified_Product

Caption: General experimental workflow for protein PEGylation.

Conclusion: Choosing the Right Activator

The choice between EDC and HATU for activating carboxylic acid PEG linkers depends on the specific requirements of the application.

  • EDC/NHS is a well-established, cost-effective method suitable for many routine bioconjugation tasks. However, it requires careful control of pH and reaction conditions to mitigate the instability of the activated intermediate and potential side reactions.

  • HATU offers higher efficiency, faster reaction times, and a lower risk of racemization, making it the preferred choice for challenging conjugations, sensitive biomolecules, or when maximizing yield and purity is critical.[3][7] The higher cost of HATU may be justified by its superior performance in demanding applications.

Ultimately, the selection of the ideal activation chemistry will depend on a careful evaluation of the specific biomolecule, the desired characteristics of the final conjugate, and the overall project goals.

References

A Comparative Guide to the Orthogonal Reactivity of Heterobifunctional PEG Linkers in Stepwise Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for the precise, stepwise assembly of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.[1] The success of these sophisticated therapeutics and research agents hinges on the ability to selectively and efficiently conjugate different molecular entities in a controlled manner. This guide provides an objective comparison of the orthogonal reactivity of common heterobifunctional PEG linkers, supported by experimental data, to inform the strategic selection of linkers for stepwise synthesis.

At the heart of stepwise synthesis is the concept of orthogonal reactivity, where the two distinct reactive groups of the PEG linker can be addressed independently, allowing for the sequential attachment of different molecules.[2] This guide will focus on the two most prevalent orthogonal chemistries: the classic amine-reactive N-hydroxysuccinimide (NHS) ester and thiol-reactive maleimide (B117702) system, and the increasingly popular bioorthogonal click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Performance Comparison of Orthogonal Chemistries

The choice between different orthogonal chemistries depends on several factors, including the desired reaction kinetics, yield, specificity, and the stability of the resulting linkage. The following tables summarize key performance indicators for NHS-Maleimide and a common SPAAC system (DBCO-Azide) based on published experimental data and technical documentation.[3][4]

Parameter NHS Ester Chemistry (Amine-Reactive) Maleimide Chemistry (Thiol-Reactive) SPAAC (e.g., DBCO-Azide)
Target Functional Group Primary amines (-NH₂) on lysines and N-terminusSulfhydryl/thiol groups (-SH) on cysteinesAzides (-N₃) and strained alkynes (e.g., DBCO)
Reaction pH 7.2 - 8.5[5][6]6.5 - 7.5[5][7]4.0 - 11.0 (generally pH-insensitive)[3]
Reaction Time 30 - 60 minutes at room temperature[3][8]Minutes to a few hours at room temperature[3]Under 1 hour for many reactions[3]
Typical Yield Generally high, but can be variableHighTypically very high and quantitative[3]
Specificity Can react with multiple lysine (B10760008) residues, leading to heterogeneity[3]Highly selective for thiols at optimal pH[3]Highly specific and bioorthogonal[3]
Linkage Stability Stable amide bondStable thioether bond, but can undergo retro-Michael addition[9]Highly stable triazole ring[3]
Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) Reagent
~0.3 - 2.1[10]DBCO-PEG
~0.07 - 0.2 (with phenyl azide)[10]BCN
Up to ~10⁶ (with tetrazines)[10]TCO (iEDDA)
Data synthesized from multiple sources; reaction conditions may vary.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible success in stepwise bioconjugation. Below are representative protocols for the stepwise conjugation of a small molecule to an antibody using both NHS-Maleimide and DBCO-Azide PEG linkers.

Protocol 1: Stepwise Antibody-Drug Conjugation using NHS-PEG-Maleimide

This protocol describes the attachment of a maleimide-functionalized small molecule drug to an antibody via its lysine residues.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS pH 7.4)

  • NHS-PEG-Maleimide linker

  • Thiol-containing small molecule drug

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate buffer (100 mM, pH 8.0)

  • Quenching Solution: Tris-HCl (1 M, pH 8.0)

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column. Adjust the antibody concentration to 1-10 mg/mL.

  • Linker Activation: Immediately before use, dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO to a stock concentration of 10 mM.

  • First Step Conjugation (Antibody-Linker):

    • Slowly add a 5-10 fold molar excess of the linker solution to the antibody solution with gentle stirring.[1]

    • Incubate the reaction for 1-2 hours at room temperature.[1]

  • Purification of Antibody-Linker Conjugate:

    • Remove excess, unreacted linker using an SEC column equilibrated with a buffer at pH 6.5-7.5 to maintain the stability of the maleimide group.[1]

  • Second Step Conjugation (Linker-Drug):

    • Dissolve the thiol-containing drug in a minimal amount of a compatible organic solvent (e.g., DMSO).

    • Add the drug solution to the purified maleimide-activated antibody solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[1][7]

  • Final Purification and Analysis:

    • Purify the final antibody-drug conjugate (ADC) from unreacted drug and other byproducts using SEC.[1]

    • Characterize the final conjugate using SDS-PAGE, HPLC, and MALDI-TOF mass spectrometry to determine purity and the drug-to-antibody ratio (DAR).[1]

Protocol 2: Stepwise Antibody-Drug Conjugation using DBCO-PEG-NHS and Azide-Drug

This protocol outlines the conjugation of an azide-functionalized small molecule drug to an antibody using a DBCO-functionalized linker.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS pH 7.4)

  • DBCO-PEG-NHS ester linker

  • Azide-functionalized small molecule drug

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate buffer (100 mM, pH 8.0)

  • Purification system (e.g., HPLC)

Procedure:

  • Antibody Preparation: Prepare the antibody as described in Protocol 1.

  • Linker Activation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO.[10]

  • First Step Conjugation (Antibody-Linker):

    • Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution.[10]

    • Incubate for 1-2 hours at room temperature.

  • Purification of Antibody-Linker Conjugate:

    • Purify the DBCO-functionalized antibody by HPLC to remove unreacted linker.[11]

  • Second Step Conjugation (Click Reaction):

    • React the purified DBCO-functionalized antibody with the azide-containing drug. The reaction typically proceeds at room temperature without a catalyst.[11]

  • Final Purification and Analysis:

    • Purify the final ADC using HPLC.[11]

    • Characterize the conjugate by MALDI-TOF MS and determine the DAR using UV-Vis spectroscopy.[11]

Characterization of Stepwise Conjugation Products

Accurate characterization of the final bioconjugate is critical to ensure its quality, purity, and consistency.

MALDI-TOF Mass Spectrometry Protocol for ADC Analysis

Materials:

  • Purified ADC sample

  • MALDI matrix (e.g., sinapic acid or α-cyano-4-hydroxycinnamic acid)

  • Matrix solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA)

  • MALDI target plate

Procedure:

  • Sample Preparation: Mix the purified ADC sample with the matrix solution. A common ratio is 1:1 (v/v).

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.[6]

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer.

  • Data Analysis: The resulting mass spectrum will display a series of peaks, each corresponding to the antibody with a different number of attached drug-linker moieties. This allows for the determination of the average molecular weight, the distribution of drug-to-antibody ratios (DAR), and the presence of any unconjugated antibody.[1][12]

HPLC for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and analysis of bioconjugates.

  • Size-Exclusion Chromatography (SEC): Used to separate molecules based on their size. It is effective for removing unreacted linkers and small molecule drugs from the final conjugate.[1]

  • Reverse-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. It can be used to assess the purity of the conjugate and, in some cases, to separate species with different DARs.[13]

  • Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC that separates based on hydrophobicity and is particularly well-suited for determining the DAR distribution of ADCs.[5]

Visualizing Workflows and Signaling Pathways

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for stepwise synthesis and the logical relationship of orthogonal reactions.

Stepwise_Synthesis_Workflow Stepwise Synthesis of an Antibody-Drug Conjugate cluster_step1 Step 1: Linker Attachment cluster_purification1 Purification cluster_step2 Step 2: Drug Conjugation cluster_purification2 Final Purification & Analysis A Antibody C Antibody-Linker Conjugate A->C Reaction 1 B Heterobifunctional PEG Linker B->C D Purification (e.g., SEC) C->D E Purified Antibody-Linker G Final ADC E->G Reaction 2 F Small Molecule Drug F->G H Purification (e.g., SEC/HIC) G->H I Characterization (MALDI-TOF, HPLC) H->I

A generalized experimental workflow for the synthesis of an ADC.

Orthogonal_Reactivity Orthogonal Reactivity of Heterobifunctional Linkers Linker Heterobifunctional PEG Linker GroupA Reactive Group A (e.g., NHS Ester) Linker->GroupA GroupB Reactive Group B (e.g., Maleimide) Linker->GroupB Molecule1 Molecule 1 (with Functional Group A') GroupA->Molecule1 Specific Reaction 1 (e.g., Amine Acylation) Molecule2 Molecule 2 (with Functional Group B') GroupB->Molecule2 Specific Reaction 2 (e.g., Thiol Addition)

Logical relationship of orthogonal reactive groups.

Conclusion

The selection of a heterobifunctional PEG linker is a critical decision in the design of complex bioconjugates. The traditional NHS-maleimide chemistry offers a robust and well-established method, particularly for conjugating to native amino acid residues. However, it can sometimes lead to product heterogeneity. In contrast, bioorthogonal click chemistries like SPAAC provide exceptional specificity and efficiency, resulting in more homogeneous conjugates. The choice between these powerful strategies should be guided by the specific requirements of the application, including the nature of the molecules to be conjugated, the desired level of control over the final product, and the required stability of the linkage. A thorough understanding of the principles and experimental considerations outlined in this guide will empower researchers to make informed decisions and achieve their bioconjugation goals.

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-NH-PEG6-CH2CH2COOH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Fmoc-NH-PEG6-CH2CH2COOH, ensuring compliance and minimizing risk. While Safety Data Sheets (SDS) for this compound indicate that the substance is not classified as hazardous, they consistently advise cautious handling and proper disposal protocols.[1] Therefore, treating it as a chemical waste product is the recommended and most prudent approach.

Core Principles for Safe Disposal

Adherence to fundamental safety measures is paramount throughout the handling and disposal process.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.

  • Containment: Prevent the chemical from entering drains or waterways.[2][3] All waste must be collected in designated, properly labeled containers.

  • Consult Local Regulations: Disposal procedures must align with national, regional, and institutional regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Disposal Procedures for Different Waste Streams

The disposal method for this compound will vary depending on its form. The following table summarizes the key characteristics and disposal routes for each waste stream.

Waste StreamDescriptionDisposal Route
Pure Solid Compound Unused or expired solid this compound.Dispose of as chemical waste through a licensed disposal company.
Contaminated Labware Items in direct contact with the compound, such as gloves, weighing paper, pipette tips, and bench paper.Collect in a designated, leak-proof container and dispose of as hazardous waste.
Liquid Waste Solutions containing this compound, including reaction filtrates and solvent washes.Collect in a sealable, chemically compatible container and dispose of as chemical waste.

Step-by-Step Disposal Protocols

Pure Solid this compound

Solid, unadulterated this compound must be disposed of as chemical waste.

  • Collection: Place the solid waste in a clearly labeled, sealed container.

  • Labeling: Affix a chemical waste label to the container. The label must clearly state the full chemical name: "this compound" and its CAS number (if available).

  • Storage and Disposal: Store the container in a designated chemical waste area, away from incompatible materials. Arrange for collection and disposal through your institution's licensed waste management program.

Contaminated Labware

Items that have come into direct contact with this compound are considered contaminated solid waste.

  • Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a chemically resistant bag.

  • Labeling: Label the container as "Chemical Waste" and list the contaminants (e.g., "Solid waste contaminated with this compound").

  • Storage and Disposal: Store the container in a designated chemical waste area and arrange for disposal via your institution's waste program.

Liquid Waste Solutions
  • Collection: Collect all liquid waste, including reaction filtrates and solvent washes, in a sealable, chemically compatible container (e.g., a solvent waste jerry can).

  • Labeling: Clearly label the container with "Chemical Waste" and list all chemical constituents, including solvents and an estimated concentration of this compound.

  • Storage and Disposal: Store the container in a designated chemical waste area, ensuring the cap is tightly sealed. Arrange for disposal through your institution's hazardous waste program.

Emergency Procedures

In case of accidental release or exposure, follow these first-aid measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation or discomfort persists.[1]

  • Skin Contact: If skin contact occurs, flush the skin and hair with running water. Seek medical attention in the event of irritation.[1]

  • Eye Contact: If the product comes into contact with the eyes, wash out immediately with fresh running water. Ensure complete irrigation by keeping eyelids apart. If pain persists or recurs, seek medical attention.[1]

  • Ingestion: If swallowed, do NOT induce vomiting. Give water to rinse out the mouth and then provide liquid slowly. Seek medical advice.[1]

For spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a chemical waste container. Do not flush to the sewer.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Disposal Protocol start This compound Waste Generated waste_type Is it pure solid, contaminated labware, or a liquid solution? start->waste_type pure_solid Pure Solid Compound waste_type->pure_solid Pure Solid contaminated_labware Contaminated Labware waste_type->contaminated_labware Contaminated Labware liquid_solution Liquid Solution waste_type->liquid_solution Liquid Solution collect_solid Collect in Labeled, Sealed Container pure_solid->collect_solid contaminated_labware->collect_solid collect_liquid Collect in Labeled, Compatible Container liquid_solution->collect_liquid store Store in Designated Chemical Waste Area collect_solid->store collect_liquid->store dispose Arrange Disposal via Licensed Waste Management store->dispose

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-NH-PEG6-CH2CH2COOH
Reactant of Route 2
Reactant of Route 2
Fmoc-NH-PEG6-CH2CH2COOH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.